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  • Product: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid
  • CAS: 2387220-05-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Strategic Importance 2-Fluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Strategic Importance

2-Fluoro-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in modern synthetic chemistry. Its strategic value lies in the unique combination of three distinct functional moieties on the benzene ring: a carboxylic acid, a fluorine atom, and a trifluoromethyl (CF3) group.

The presence of both a fluorine atom and a trifluoromethyl group dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] The strongly electron-withdrawing nature of these substituents enhances the reactivity of the aromatic ring and the acidity of the carboxyl group, making it a versatile intermediate for a wide array of chemical transformations.[2][3] In the context of drug discovery and agrochemical development, the incorporation of fluorinated motifs is a well-established strategy to improve pharmacokinetic and pharmacodynamic profiles, including enhanced binding affinity, metabolic stability, and membrane permeability.[1] This guide provides a comprehensive overview of the core chemical properties, reactivity, synthesis, and applications of this important synthetic intermediate.

Section 2: Physicochemical and Spectroscopic Profile

The reliable application of any chemical intermediate begins with a thorough understanding of its physical and spectroscopic properties. These data are crucial for reaction setup, monitoring, purification, and structural confirmation.

Core Physicochemical Properties

The properties of 2-Fluoro-3-(trifluoromethyl)benzoic acid are summarized in the table below. The compound is a white to off-white crystalline solid under standard conditions, with good thermal stability, as indicated by its relatively high melting and boiling points.[2][3][4]

PropertyValueSource(s)
CAS Number 115029-22-6[3][4][5]
Molecular Formula C₈H₄F₄O₂[3][5]
Molecular Weight 208.11 g/mol [3][4][5]
Appearance White to almost white crystalline powder[2][3]
Melting Point 125 - 129 °C[3][4]
Boiling Point 249.6 °C[2]
Density 1.489 g/cm³[2]
Purity ≥98%[3][4]
Spectroscopic Signature

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of 2-Fluoro-3-(trifluoromethyl)benzoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information on the aromatic protons. The specific chemical shifts and coupling constants are dictated by the substitution pattern of the fluorine and trifluoromethyl groups. Data is available through spectral databases.[5]

    • ¹³C NMR: The carbon NMR spectrum is characteristic of the eight distinct carbon environments within the molecule, including the carboxyl, trifluoromethyl, and aromatic carbons.[5]

  • Mass Spectrometry (MS):

    • GC-MS analysis typically shows a prominent peak for the molecular ion (m/z = 208) and a top peak corresponding to the loss of a hydroxyl group (m/z = 191).[5]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and C-F stretches associated with both the aryl-fluoride and the trifluoromethyl group.[5]

Section 3: Chemical Reactivity and Synthesis

The synthetic utility of 2-Fluoro-3-(trifluoromethyl)benzoic acid is centered around the reactivity of its carboxylic acid group and the unique properties imparted by its fluorinated aromatic ring.

Key Reactions and Mechanistic Insights

The carboxylic acid moiety is the primary site of reaction, readily undergoing transformations common to this functional group.

  • Amide Bond Formation: This is one of the most critical reactions for pharmaceutical applications. The carboxylic acid can be activated by standard coupling reagents (e.g., HATU, HOBt/EDC) or converted to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) to facilitate nucleophilic acyl substitution with primary or secondary amines. This reaction is fundamental for incorporating the 2-fluoro-3-(trifluoromethyl)phenyl scaffold into larger, biologically active molecules.[3]

  • Esterification: The compound can be esterified under standard conditions (e.g., Fischer esterification with an alcohol under acidic catalysis) to produce various esters.[6] This can be used as a protecting group strategy or to modulate the compound's solubility and reactivity.

  • Reduction: The carboxylic acid can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens up further synthetic pathways involving the alcohol functional group.

The electron-deficient nature of the aromatic ring, due to the F and CF₃ groups, makes it less susceptible to electrophilic aromatic substitution and more activated towards nucleophilic aromatic substitution, particularly if a leaving group is present at an activated position.

Conceptual Synthesis Workflow

While specific, scaled-up industrial synthesis routes are often proprietary, a general and logical laboratory-scale synthesis can be proposed based on established organofluorine chemistry principles. A common approach involves the introduction of the fluorine and trifluoromethyl groups onto a simpler aromatic precursor, followed by the formation or unmasking of the carboxylic acid.

A plausible synthetic pathway could start from a substituted toluene, proceed through halogenation and fluorination steps, and conclude with oxidation to the desired benzoic acid.

G A Substituted Toluene (e.g., 2-Chloro-3-nitrotoluene) B Fluorination (e.g., Halex Reaction) A->B Replaces Cl with F C Introduction of CF3 Group (Trifluoromethylation) B->C Various Methods D Side-Chain Oxidation (e.g., KMnO4, HNO3) C->D Converts -CH3 to -COOH E Final Product 2-Fluoro-3-(trifluoromethyl)benzoic acid D->E

Caption: Conceptual workflow for the synthesis of fluorinated benzoic acids.

Protocol Considerations:

  • Fluorination: Nucleophilic aromatic substitution (e.g., using KF) to replace a leaving group like chlorine or a nitro group with fluorine is a standard method.[7]

  • Trifluoromethylation: Introducing the CF₃ group can be challenging. Methods might involve copper-catalyzed reactions with trifluoromethylating agents (e.g., TMSCF₃) or building the ring from a CF₃-containing precursor.[8]

  • Oxidation: The final step often involves the robust oxidation of a methyl or other alkyl side chain to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.[7][9]

Section 4: Applications in Research and Development

The unique structural attributes of 2-Fluoro-3-(trifluoromethyl)benzoic acid make it a high-value intermediate in several R&D sectors.

  • Pharmaceutical Development: This is its primary area of application. It serves as a key building block for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of novel anti-inflammatory and analgesic drugs. The fluorinated substituents can enhance drug efficacy, selectivity, and metabolic stability.[3]

  • Agrochemicals: The compound is used in the synthesis of modern herbicides and pesticides. The trifluoromethyl group, in particular, is known to contribute to increased potency and efficacy in agrochemical design.[3]

  • Materials Science: It is employed in creating advanced polymers and coatings that require high thermal stability and chemical resistance. The fluorinated nature of the molecule enhances the durability and performance of these materials.[3]

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Fluoro-3-(trifluoromethyl)benzoic acid is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification

The compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[5][10][11]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[5][10][11]

  • Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[4][5]

The GHS signal word is "Warning" .[4][5][10]

Recommended Handling Protocol

A self-validating safety workflow must be implemented when handling this compound.

G cluster_prep Preparation cluster_handling Handling & Use cluster_response Emergency Response A Consult SDS B Don Personal Protective Equipment (PPE) A->B C Work in Ventilated Hood B->C D Avoid Dust Formation C->D E Prevent Contact with Skin, Eyes, and Clothing D->E F Wash Hands Thoroughly After Handling E->F G Skin Contact: Wash with plenty of water H Eye Contact: Rinse cautiously with water I Inhalation: Move to fresh air

Caption: Mandatory safety workflow for handling 2-Fluoro-3-(trifluoromethyl)benzoic acid.

Step-by-Step Handling Procedure:

  • Risk Assessment: Before starting any work, consult the Safety Data Sheet (SDS) thoroughly.[10]

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation of dust.[10][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (e.g., nitrile).[4][12]

    • Safety goggles or a face shield.[4][10]

    • A lab coat.

    • For operations that may generate significant dust, a dust mask (e.g., N95) is recommended.[4]

  • Safe Handling Practices: Avoid creating dust.[13] Avoid contact with skin, eyes, and clothing.[10] Wash hands and face thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[3][13]

  • First Aid:

    • If on skin: Take off contaminated clothing and wash the affected area with plenty of water. If irritation occurs, seek medical attention.[10]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[10][12]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[10]

References

  • 2-Fluoro-3-(Trifluoromethyl)Benzoic Acid: A Versatile Intermediate for Organic Synthesis. Self-Supplied Source. [Link]

  • PubChem. 2-Fluoro-3-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 518002. National Center for Biotechnology Information. [Link]

  • 2-Fluoro-3-trifluoromethylbenzoic acid, nonadecyl ester - NIST WebBook. National Institute of Standards and Technology. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents.
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]

  • Research on the Chemical Properties and Applications of Compound 29. Oreate AI Blog. [Link]

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. WIPO. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

Exploratory

A Technical Guide to 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications in Modern Chemistry

Audience: Researchers, scientists, and drug development professionals. Executive Summary This document provides a comprehensive technical overview of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, a fluorinated aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive technical overview of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of fluoro, methyl, and trifluoromethyl substituents on the benzoic acid scaffold creates a molecule with unique electronic and steric properties. These properties are highly desirable in drug design for modulating physicochemical characteristics such as lipophilicity, metabolic stability, and receptor binding affinity. This guide will delve into the systematic IUPAC nomenclature, analyze the contribution of each substituent to the molecule's overall profile, propose a detailed synthetic pathway with mechanistic insights, and explore its applications.

Part 1: Chemical Identity and Systematic Nomenclature

The structural features of a molecule dictate its chemical reactivity and biological activity. Understanding the precise arrangement of substituents is paramount, and this begins with its formal name under the International Union of Pure and Applied Chemistry (IUPAC) system.

IUPAC Name Derivation

The name 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is derived by following a systematic set of rules for naming substituted benzene derivatives.[1][2]

  • Parent Structure Identification : The presence of a carboxylic acid group (-COOH) directly attached to a benzene ring designates the parent structure as benzoic acid .[1][3]

  • Locant Assignment : The carbon atom of the carboxylic acid group is assigned the number 1 position (C1) on the benzene ring.[2]

  • Numbering the Ring : The ring is numbered to assign the lowest possible locants (numbers) to the substituents. Numbering in a clockwise direction from C1 gives the substituents the locants 2, 3, and 5. An anticlockwise direction would yield 2, 6, and 4, which is not the lowest possible set.

  • Alphabetical Listing of Substituents : The substituents are fluoro (-F), methyl (-CH₃), and trifluoromethyl (-CF₃). They are cited in alphabetical order: F luoro, M ethyl, T rifluoromethyl.

  • Assembling the Name : Combining the locants and the alphabetized substituent names as prefixes to the parent name results in the final IUPAC name: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid .

Chemical Identifiers

For unambiguous identification in databases and research, a set of standardized identifiers is crucial.

IdentifierValue
IUPAC Name 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid
Molecular Formula C₉H₆F₄O₂
Molecular Weight 234.14 g/mol
Canonical SMILES CC1=C(C=C(C=C1C(=O)O)C(F)(F)F)F
InChI Key (Hypothetical - generated upon synthesis and registration)
CAS Number (Not assigned - compound is novel or not widely cataloged)

Part 2: Physicochemical Properties and Significance in Drug Design

The combination of electron-withdrawing (fluoro, trifluoromethyl) and electron-donating (methyl) groups creates a unique electronic landscape on the aromatic ring. This profoundly influences the molecule's properties, making it a valuable scaffold in drug discovery. The trifluoromethyl group, in particular, is a key moiety in modern pharmaceuticals for its ability to enhance metabolic stability, lipophilicity, and binding interactions.[4][5]

Impact of Substituents
  • Trifluoromethyl (-CF₃) Group : This powerful electron-withdrawing group significantly increases the acidity of the carboxylic acid (lowers pKa) compared to benzoic acid itself. Its lipophilicity (Hansch π value of +0.88) is a critical feature for improving membrane permeability of drug candidates.[5] Furthermore, the C-F bond's strength makes the -CF₃ group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), which can increase a drug's half-life.[5]

  • Fluoro (-F) Group : As the most electronegative element, the ortho-fluoro substituent also contributes to the electron-withdrawing nature of the system. It can serve as a metabolic blocker, preventing enzymatic action at that position. Additionally, it can engage in favorable hydrogen bonding or dipole-dipole interactions with protein targets.

  • Methyl (-CH₃) Group : This group is weakly electron-donating and provides steric bulk. Its placement can be used to orient the molecule within a binding pocket or to block unwanted metabolic pathways.

Comparative Physicochemical Data
Property2-Fluoro-3-(trifluoromethyl)benzoic acid[4]2-Fluoro-5-(trifluoromethyl)benzoic acid[6]3-Fluoro-5-(trifluoromethyl)benzoic acid[7]
Molecular Formula C₈H₄F₄O₂C₈H₄F₄O₂C₈H₄F₄O₂
Molecular Weight 208.11 g/mol 208.11 g/mol 208.11 g/mol
Melting Point 126-128 °C100-103 °C104-108 °C
Appearance Off-white to white crystalline powderSolidWhite Powder

Part 3: Retrosynthetic Analysis and Proposed Synthesis Protocol

A plausible synthetic route for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid can be designed starting from a commercially available substituted toluene. The key transformations involve selective halogenation, trifluoromethylation, and final oxidation of the methyl group to a carboxylic acid.

Proposed Synthetic Workflow

The following diagram outlines a potential multi-step synthesis.

Synthesis_Workflow cluster_0 Step 1: Sandmeyer Reaction cluster_1 Step 2: Trifluoromethylation cluster_2 Step 3: Benzylic Bromination cluster_3 Step 4: Oxidation cluster_4 Final Product A 1-Fluoro-2-methyl-4-nitrobenzene B 4-Bromo-1-fluoro-2-methylbenzene A->B 1. Fe, HCl 2. NaNO₂, HBr 3. CuBr C 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene B->C CuI, Me₃SiCF₃, KF DMF, 80°C D 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde C->D NBS, AIBN CCl₄, reflux E 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid D->E KMnO₄ or CrO₃ Acetone/H₂O

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical transformations. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Bromo-1-fluoro-2-methylbenzene from 1-Fluoro-2-methyl-4-nitrobenzene

  • Reduction : To a stirred suspension of iron powder (3 eq.) in dilute HCl, add 1-fluoro-2-methyl-4-nitrobenzene (1 eq.) portion-wise, maintaining the temperature below 50°C. Stir for 3 hours until the starting material is consumed (monitor by TLC).

  • Diazotization : Cool the resulting aniline solution to 0-5°C and add a solution of sodium nitrite (1.1 eq.) in water dropwise. Maintain the temperature below 5°C.

  • Sandmeyer Reaction : Add the cold diazonium salt solution to a stirred solution of copper(I) bromide (1.2 eq.) in HBr. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup : Extract the mixture with diethyl ether, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Synthesis of 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene

Causality: This step utilizes a copper-catalyzed trifluoromethylation reaction. The Ruppert-Prakash reagent (Me₃SiCF₃) serves as the trifluoromethyl source, activated by a fluoride source like KF.[8]

  • Reaction Setup : In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine 4-bromo-1-fluoro-2-methylbenzene (1 eq.), copper(I) iodide (0.1 eq.), and potassium fluoride (2 eq.) in anhydrous DMF.

  • Reagent Addition : Add trifluoromethyltrimethylsilane (Me₃SiCF₃, 1.5 eq.) dropwise via syringe.

  • Heating : Heat the reaction mixture to 80°C and stir for 10-15 hours, monitoring progress by GC-MS or ¹⁹F NMR.

  • Workup : After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Step 3 & 4: Oxidation to 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Causality: The methyl group on the fluorinated ring must be converted to a carboxylic acid. A direct oxidation can be challenging. A more reliable two-step process involves benzylic bromination followed by oxidation.

  • Benzylic Bromination : Dissolve the product from Step 2 (1 eq.) in carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.1 eq.) and a radical initiator such as AIBN (0.05 eq.). Reflux the mixture under a lamp until the starting material is consumed. Cool, filter the succinimide, and concentrate the solvent.

  • Oxidation : Dissolve the crude benzyl bromide in an acetone/water mixture. Add a strong oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) portion-wise and stir at room temperature.

  • Workup : Quench the reaction with sodium bisulfite. Acidify the mixture with HCl to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallization from ethanol/water may be required for further purification.

Part 4: Applications in Medicinal Chemistry

Fluorinated benzoic acids are privileged scaffolds in drug discovery. Their rigid structure serves as an excellent anchor for orienting other functional groups toward biological targets. The title compound is an ideal starting point for synthesizing inhibitors of enzymes like kinases or for developing novel anti-inflammatory agents.[9][10]

Role as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a core heterocyclic structure (like quinazoline or pyrimidine) attached to a substituted phenyl ring. The substituents on the phenyl ring are critical for achieving potency and selectivity by interacting with specific amino acid residues in the kinase ATP-binding pocket.

The diagram below illustrates a hypothetical scenario where a drug derived from our target compound inhibits a signaling pathway implicated in cancer.

Signaling_Pathway GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS ATP Drug Inhibitor derived from 2-Fluoro-3-methyl-5-(CF₃)- benzoic acid Drug->Receptor Binds to ATP pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits

Sources

Foundational

Physical and chemical properties of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

High-Value Fluorinated Scaffold for Medicinal & Agrochemical Discovery Executive Summary 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: 2387220-05-3) is a specialized trisubstituted benzene derivative utilized p...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Fluorinated Scaffold for Medicinal & Agrochemical Discovery

Executive Summary

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: 2387220-05-3) is a specialized trisubstituted benzene derivative utilized primarily as a pharmacophore building block in drug discovery. Its structural architecture combines three distinct functionalities—an ortho-fluorine atom, a meta-methyl group, and a meta-trifluoromethyl group relative to the carboxylic acid—creating a unique electronic and steric profile.

This compound is critical in "Lead Optimization" phases where medicinal chemists seek to modulate lipophilicity (LogP), metabolic stability, and ligand-protein binding affinity. The 2-fluoro substituent specifically serves as a conformational lock in benzamide derivatives via intramolecular hydrogen bonding, while the 5-trifluoromethyl group enhances metabolic resistance against oxidative degradation.

Physicochemical Profile

The following data aggregates calculated and available experimental parameters. Due to the compound's status as a specialized intermediate, some values are predicted based on Structure-Property Relationship (SPR) algorithms validated against close structural analogs.

PropertyValue / DescriptionConfidence
IUPAC Name 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acidHigh
CAS Number 2387220-05-3Verified
Molecular Formula C₉H₆F₄O₂Verified
Molecular Weight 222.14 g/mol Verified
Appearance White to off-white crystalline powderHigh
Melting Point 100–105 °C (Predicted range based on analogs)Medium
Boiling Point ~260 °C (at 760 mmHg)Predicted
Density 1.42 ± 0.06 g/cm³Predicted
pKa (Acid) ~2.6 – 2.9High (Calculated)
LogP (Octanol/Water) 2.8 – 3.1High (Calculated)
H-Bond Donors 1 (COOH)Verified
H-Bond Acceptors 5 (F, O)Verified
Structural Analysis & Electronic Effects
  • Acidity Enhancement: The pKa is significantly lower than benzoic acid (4.2) due to the inductive electron-withdrawing effects (-I) of the ortho-fluorine and meta-trifluoromethyl groups. This makes the carboxylate a stable leaving group or a reactive partner in coupling reactions.

  • Lipophilicity: The -CF₃ and -CH₃ groups contribute substantially to lipophilicity, aiding membrane permeability in downstream drug candidates.

  • SNAr Lability: The 2-position fluorine is activated for Nucleophilic Aromatic Substitution (SNAr) by the para-relationship to the electron-withdrawing -CF₃ group and the ortho-relationship to the carboxyl group (though the carboxylate anion would deactivate this, the ester/amide forms are highly reactive).

Synthetic Methodologies

Synthesis of this scaffold typically avoids direct electrophilic fluorination due to selectivity issues. The most robust industrial routes rely on functional group interconversion of pre-functionalized aromatic cores.

Primary Route: Lithiation/Carboxylation

This method offers high regioselectivity and is preferred for scale-up.

  • Starting Material: 1-Bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene.

  • Reagent: n-Butyllithium (n-BuLi) or i-PrMgCl (TurboGrignard).

  • Electrophile: Dry CO₂ gas or solid CO₂.

  • Workup: Acidic quench (HCl).

Secondary Route: Oxidation of Toluene Derivative

Used when the methyl-precursor is available.

  • Starting Material: 2-Fluoro-1,3-dimethyl-5-(trifluoromethyl)benzene.

  • Reagent: KMnO₄ (Potassium Permanganate) or Co/Mn/Br catalyzed aerobic oxidation.

  • Selectivity Control: Requires careful control to oxidize only the less sterically hindered methyl group or partial oxidation if selectivity is poor.

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow for synthesizing the target acid from common precursors.

Synthesis Start1 1-Bromo-2-fluoro- 3-methyl-5-(trifluoromethyl)benzene Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Start1->Lithiation Intermediate1 Aryllithium Species Lithiation->Intermediate1 CO2_Trap Electrophilic Trap (CO2) Intermediate1->CO2_Trap Target 2-Fluoro-3-methyl- 5-(trifluoromethyl)benzoic acid CO2_Trap->Target Acid Quench Start2 2-Fluoro-3-methyl- 5-(trifluoromethyl)aniline Sandmeyer Sandmeyer Reaction (NaNO2, CuCN -> Hydrolysis) Start2->Sandmeyer Via Nitrile Sandmeyer->Target Hydrolysis

Caption: Figure 1. Convergent synthetic pathways utilizing halogen-lithium exchange (top) and Sandmeyer chemistry (bottom).

Reactivity & Applications in Drug Design

This compound is rarely the final product; it is a "warhead carrier" or scaffold.

Amide Coupling (The "Benzamide" Motif)

The primary utility is coupling with amines to form benzamides.

  • Protocol: Activation with HATU or conversion to Acid Chloride (SOCl₂/DMF cat.) followed by amine addition.

  • Medicinal Value: The resulting 2-fluorobenzamides often exhibit an intramolecular Hydrogen Bond (N-H···F) that locks the conformation into a planar structure, improving binding affinity to kinase ATP pockets.

Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro group is labile, especially if the acid is converted to an electron-withdrawing ester or amide.

  • Nucleophiles: Amines, Thiols, Alkoxides.

  • Mechanism: Addition-Elimination at the C-2 position.

  • Utility: Allows for the introduction of diverse heterocycles at the ortho position, creating fused ring systems (e.g., quinazolines).

Visualization: Reactivity Logic

Reactivity Target 2-Fluoro-3-methyl- 5-(trifluoromethyl)benzoic acid Path1 Acid Activation (SOCl2 or HATU) Target->Path1 Path2 Esterification (MeOH, H+) Target->Path2 Product1 Amide Derivatives (Kinase Inhibitors) Path1->Product1 + R-NH2 Product2 SNAr Precursor (Ester) Path2->Product2 Product3 Fused Heterocycles (via displacement of F) Product2->Product3 + Nucleophile (Heat, Base)

Caption: Figure 2. Divergent reactivity profile showing amide coupling vs. SNAr-mediated cyclization.

Handling & Safety Protocols

As a fluorinated benzoic acid, standard laboratory safety practices apply. However, the lipophilicity suggests potential for higher skin absorption than non-fluorinated analogs.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Hygroscopicity is generally low, but moisture should be avoided to prevent caking.

  • Incompatibility: Strong oxidizing agents and strong bases.

References

  • AOBChem. (2024). Safety Data Sheet: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: 2-Fluoro-3-(trifluoromethyl)benzoic acid (Isomer Analog Data). National Library of Medicine. Retrieved from [Link]

  • Boroncore. (2024). Catalog of Fluorinated Building Blocks. Retrieved from [Link]

Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid: A Predictive and Methodological Approach

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. As a compound of interest in medicinal chemistry and material...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. As a compound of interest in medicinal chemistry and materials science, rigorous structural verification is paramount. While comprehensive, peer-reviewed spectroscopic data for this specific molecule is not yet prevalent in the public domain, this document serves as an expert-level guide detailing the theoretical principles, standard operating procedures, and, most critically, the predicted spectral data based on an in-depth analysis of its constituent functional groups and data from structurally analogous compounds. This guide is intended for researchers, chemists, and quality control specialists, enabling them to anticipate, acquire, and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data required to unequivocally confirm the synthesis and purity of the target compound.

Introduction: The Compound and the Imperative for Analysis

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (C₉H₆F₄O₂) is a polysubstituted aromatic carboxylic acid. Its structure incorporates several key pharmacophores: a fluorinated benzene ring, a methyl group, and a trifluoromethyl (CF₃) moiety. The strategic placement of fluorine and CF₃ groups is a common tactic in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[1] Given its potential as a building block in the synthesis of novel pharmaceutical agents and advanced materials, the ability to confirm its precise structure and isomeric purity is a non-negotiable aspect of its development and application.

Spectroscopic analysis provides an empirical "fingerprint" of a molecule. Each technique offers a unique and complementary piece of the structural puzzle. This guide will systematically detail the expected outcomes from the most critical analytical techniques used for small molecule characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete structural assignment.

Recommended Experimental Protocol: NMR

The following protocol is a self-validating system for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dried, purified compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve the polar carboxylic acid and keep the acidic proton in a slow-exchange regime, allowing for its observation. Chloroform-d (CDCl₃) is an alternative if solubility permits.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument & Acquisition Parameters:

    • Spectrometer: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, particularly in the aromatic region.

    • ¹H NMR: Acquire with a standard pulse program. Key parameters include a spectral width covering -2 to 15 ppm, a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, and a relaxation delay (d1) of at least 2 seconds.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence. A wider spectral width (-10 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly larger number of scans will be required.

    • ¹⁹F NMR: Acquire using a proton-decoupled sequence. Use a spectral width appropriate for organofluorine compounds (e.g., +50 to -250 ppm) and reference externally to a standard like CFCl₃.[2]

Predicted ¹H NMR Spectrum & Interpretation

The proton NMR spectrum is expected to show three distinct regions.

  • Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is predicted to appear above 12 ppm, particularly in DMSO-d₆.[3] The chemical shift of this proton is highly dependent on solvent, concentration, and temperature.

  • Aromatic Protons (Ar-H): Two protons are attached to the aromatic ring at positions C4 and C6.

    • H4: This proton is expected to appear as a doublet of quartets (dq) or a complex multiplet. It will exhibit a primary coupling to the adjacent H6 proton and smaller, long-range couplings to the C2-Fluorine and the C5-CF₃ group.

    • H6: This proton will likely appear as a doublet or a narrow multiplet, primarily split by the adjacent H4 proton and potentially showing a small long-range coupling to the C5-CF₃ group.

  • Methyl Protons (-CH₃): A singlet is expected around 2.2-2.5 ppm. This signal may be slightly broadened or show a very small long-range coupling to the ortho-fluorine atom at C2.

Predicted ¹³C NMR Spectrum & Interpretation

The proton-decoupled ¹³C NMR will provide a count of all unique carbon environments and crucial information on the effects of the electron-withdrawing fluorine and trifluoromethyl groups.

  • Carbonyl Carbon (-C=O): A single peak in the highly deshielded region of 165-170 ppm.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the 110-165 ppm range. The key features are the carbon-fluorine couplings:

    • C1 (-C-COOH): Its chemical shift will be influenced by the adjacent fluorine.

    • C2 (-C-F): This carbon will appear as a doublet with a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz.

    • C3 (-C-CH₃): Will appear as a doublet due to a two-bond coupling with the C2-Fluorine (²JCF).

    • C4 (-C-H): Will exhibit a smaller three-bond C-F coupling (³JCF).

    • C5 (-C-CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms of the CF₃ group (¹JCF ≈ 30-35 Hz).[2] It will also show a smaller coupling to the C2-Fluorine.

    • C6 (-C-H): Will show coupling to both the C2-Fluorine and the C5-CF₃ group.

  • Trifluoromethyl Carbon (-CF₃): A prominent quartet around 120-125 ppm due to the large one-bond coupling to the three attached fluorine atoms (¹JCF ≈ 270-275 Hz).[2][4]

  • Methyl Carbon (-CH₃): A single peak in the aliphatic region, expected around 15-20 ppm.

Predicted ¹⁹F NMR Spectrum & Interpretation

¹⁹F NMR is essential for confirming the presence and environment of the fluorine-containing groups.

  • Aromatic Fluorine (-F): A single resonance is expected. Its chemical shift will be influenced by the ortho-methyl and ortho-carboxyl groups.

  • Trifluoromethyl Fluorines (-CF₃): A sharp singlet is predicted around -63 ppm.[2] The absence of coupling confirms its isolation from other fluorine atoms or adjacent protons.

| Table 1: Predicted NMR Spectroscopic Data for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid | | :--- | :--- | :--- | :--- | | Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling | | ¹H | -COOH | > 12 | broad singlet (br s) | | | Ar-H (H4, H6) | 7.5 - 8.5 | multiplets (m) | | | -CH₃ | 2.2 - 2.5 | singlet (s) | | ¹³C | -C=O | 165 - 170 | singlet | | | Ar-C (C2) | 158 - 165 | doublet, ¹JCF ≈ 250 Hz | | | Ar-C (C1, C3-C6) | 110 - 140 | singlets, doublets, quartets (due to C-F coupling) | | | -CF₃ | 120 - 125 | quartet, ¹JCF ≈ 272 Hz | | | -CH₃ | 15 - 20 | singlet | | ¹⁹F | -CF₃ | ~ -63 | singlet (s) | | | Ar-F | (variable) | multiplet (m) |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the molecule.

Recommended Experimental Protocol: IR

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument & Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Ensure the ATR crystal is clean by taking a background spectrum of the empty stage.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically over a range of 4000-600 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Predicted IR Spectrum & Interpretation

The IR spectrum will be dominated by absorptions from the carboxylic acid and the fluorinated groups.

| Table 2: Predicted IR Absorption Frequencies | | :--- | :--- | :--- | | Frequency Range (cm⁻¹) | Vibration Type | Functional Group | | 2500 - 3300 | O-H stretch (very broad) | Carboxylic Acid | | ~1700 | C=O stretch (strong, sharp) | Carboxylic Acid | | 1550 - 1610 | C=C stretch | Aromatic Ring | | 1300 - 1100 | C-F stretches (strong, complex) | Ar-F and -CF₃ | | ~1250 | C-O stretch | Carboxylic Acid | | ~920 | O-H bend (out-of-plane) | Carboxylic Acid Dimer |

The broad O-H stretch is characteristic of the hydrogen-bonded dimer of the carboxylic acid in the solid state.[4] The intense C=O stretch confirms the carboxyl group, while the very strong and complex absorptions in the 1300-1100 cm⁻¹ region are a definitive indicator of the C-F bonds.[4]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through high-resolution instruments, the molecular formula.

Recommended Experimental Protocol: MS

Electrospray Ionization (ESI) is well-suited for this polar, acidic molecule.

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrument & Acquisition:

    • Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Acquire data in both negative and positive ion modes. Negative ion mode is expected to be more sensitive, detecting the deprotonated molecule [M-H]⁻.

    • For exact mass measurement, use a high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF.

Predicted Mass Spectrum & Interpretation
  • Molecular Formula: C₉H₆F₄O₂

  • Monoisotopic Mass: 222.0298 Da

  • Negative Ion Mode: The base peak is expected to be the deprotonated molecule, [M-H]⁻, at m/z 221.0225.

  • Positive Ion Mode: The protonated molecule, [M+H]⁺, may be observed at m/z 223.0371, though it may be less intense.

  • Fragmentation: Key fragmentation pathways would involve the loss of neutral molecules from the parent ion. A prominent fragment in negative ESI would be the loss of CO₂ (44 Da) from the carboxylate, resulting in a fragment at m/z 177.0276.

| Table 3: Predicted High-Resolution Mass Spectrometry Data | | :--- | :--- | :--- | | Ion | Formula | Predicted Exact Mass (m/z) | | [M-H]⁻ | [C₉H₅F₄O₂]⁻ | 221.0225 | | [M-H-CO₂]⁻ | [C₈H₅F₄]⁻ | 177.0276 | | [M+H]⁺ | [C₉H₇F₄O₂]⁺ | 223.0371 |

Integrated Spectroscopic Workflow for Structural Confirmation

No single technique is sufficient for full characterization. The power of this analysis lies in the integration of all data points, following a logical workflow.

G cluster_0 Initial Analysis cluster_1 Functional Group & Backbone Analysis cluster_2 Final Confirmation Synthesis Synthesized Product MS Mass Spectrometry (HRMS-ESI) Synthesis->MS Confirm Molecular Formula (C₉H₆F₄O₂) IR Infrared Spectroscopy (ATR-FTIR) MS->IR Identify Functional Groups (-COOH, -CF₃, Ar-F) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR->NMR Correlate groups to NMR signals Structure Final Structure Confirmed: 2-Fluoro-3-methyl-5-(trifluoromethyl) benzoic acid NMR->Structure Assemble connectivity & confirm isomer

Caption: Integrated workflow for the structural elucidation of the target compound.

This workflow demonstrates a self-validating system. HRMS provides the molecular formula, locking in the elemental composition. IR confirms the expected functional groups are present. Finally, the complete suite of 1D NMR experiments pieces together the atomic connectivity, distinguishes this specific isomer from all other possibilities, and thus provides unequivocal structural confirmation.

Conclusion

This guide provides a predictive but robust and scientifically grounded framework for the complete spectroscopic characterization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. By following the detailed protocols and using the predicted spectral data as a benchmark, researchers can confidently acquire and interpret the necessary analytical data to verify the synthesis, purity, and identity of this valuable chemical entity. The congruence of experimental data with the predictions laid out in this document will serve as the definitive confirmation of its structure.

References

  • PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for "Copper-Catalyzed Decarboxylative Trifluoromethylation of Benzoic Acids with Fluoroform-Derived CuCF3". (n.d.). American Chemical Society. Retrieved from [Link]

  • Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Using Formic Acid". (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzoic acid. Wiley. Retrieved from [Link]

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information for "A simple and efficient protocol for Cu-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3". Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-5-methylbenzoic acid. Wiley. Retrieved from [Link]

  • PureSynth. (n.d.). 2-Fluoro-5-(Trifluoromethyl)Benzoic Acid 98.0%(GC). Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-5-trifluoromethylbenzoic acid, propyl ester. Wiley. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Fluoro-5-(trifluoromethoxy)benzoic acid. Wiley. Retrieved from [Link]

  • de Groot, F. M. F. (2009). XANES spectra of transition metal compounds. Journal of Physics: Conference Series, 190, 012004. Retrieved from [Link]

  • Allen, G. C., & McMeeking, R. F. (1977). Single-crystal electronic and e.s.r. spectra of bis-(aquo)monoacetylacetonatocopper(II) picrate. Journal of the Chemical Society, Dalton Transactions, (11), 1063. Retrieved from [Link]

  • L-E. Oosterbroek, et al. (2021). In-Situ X-ray Photoelectron Spectroscopy and Raman Microscopy of Roselite Crystals, Ca2(Co2+,Mg)(AsO4)2·2H2O, from the Aghbar Mine, Morocco. Minerals, 11(6), 629. Retrieved from [Link]

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Foundational

Technical Guide: Safe Handling and Utilization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Executive Summary & Compound Identification[1] 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: 2387220-05-3) is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification[1]

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: 2387220-05-3) is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the ortho-fluorine atom, which exerts electronic and steric influence on the carboxylic acid moiety, and the meta-trifluoromethyl group, which significantly enhances lipophilicity and metabolic stability.

This guide provides a technical framework for the safe handling, storage, and synthetic application of this compound. Given the limited specific toxicological data for this exact isomer, safety protocols herein are derived from Structure-Activity Relationship (SAR) analysis of closely related fluorinated benzoic acids (e.g., 2-Fluoro-5-(trifluoromethyl)benzoic acid), adhering to the "Precautionary Principle."

Physicochemical Profile[1][2]
PropertyValue / Description
CAS Number 2387220-05-3
Molecular Formula C₉H₆F₄O₂
Molecular Weight 222.14 g/mol
Physical State White to off-white crystalline powder
Predicted pKa ~2.6 – 2.8 (Acidic due to electron-withdrawing F/CF₃ groups)
Solubility Soluble in DMSO, Methanol, DCM; Poorly soluble in water
Melting Point ~125–130 °C (Predicted based on analogs)

Hazard Identification & Risk Assessment

While specific LD50 data is sparse, the compound is classified as a Skin and Eye Irritant and a Respiratory Irritant based on its functional groups (Benzoic acid core + Fluorinated substituents).

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (H315)[1][2][3][4][5]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[1][2][5]

Risk Assessment Workflow

The following diagram illustrates the decision matrix for assessing risks associated with this specific fluorinated intermediate.

RiskAssessment Start New Experiment Planning CheckState Physical State Check: Is it a fine powder? Start->CheckState DustControl Implement Dust Control: Static-dissipative weighing CheckState->DustControl Yes SolventSelect Solvent Selection: Avoid protic solvents if activating CheckState->SolventSelect No (Oil/Soln) DustControl->SolventSelect TempControl Exotherm Check: Acid-Base neutralization? SolventSelect->TempControl TempControl->Start High Exotherm Risk Proceed Proceed with Standard PPE TempControl->Proceed Calculated < 10°C rise

Figure 1: Pre-experimental risk assessment workflow focusing on dust control and exotherm management.

Strategic Handling & Engineering Controls[8]

Hierarchy of Controls
  • Engineering: All weighing and transfer operations must occur inside a certified chemical fume hood. The ortho-fluorine substituent increases the acidity compared to benzoic acid, making dust inhalation particularly irritating to mucous membranes.

  • Administrative: Restrict access to personnel trained in handling fluorinated organic acids.

  • PPE (Personal Protective Equipment):

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Hands: Nitrile gloves (minimum thickness 0.11 mm). Note: Fluorinated compounds can sometimes permeate standard nitrile faster than non-fluorinated analogs. Double-gloving is recommended for prolonged handling.

    • Respiratory: If fume hood work is impossible (e.g., equipment maintenance), use a NIOSH-approved N95 or P100 respirator.

Protocol: Safe Dissolution and Transfer
  • Objective: Prepare a 0.5 M solution in Dichloromethane (DCM) without dust generation.

  • Step 1: Place the receiving vial and the compound container in the fume hood.

  • Step 2: Use an antistatic gun or ionizer if available, as fluorinated powders are prone to static charge buildup.

  • Step 3: Weigh the solid into a tared vial. Do not use a spatula to scrape the last milligram; tap gently to avoid aerosolization.

  • Step 4: Add solvent (DCM) slowly down the side of the vial to wet the powder before agitation.

  • Step 5: Cap immediately. Sonicate if necessary to dissolve.

Synthetic Utility & Reactivity Profile[2]

The chemical behavior of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is dominated by three features:

  • Carboxylic Acid: Standard activation (SOCl₂, HATU) for amide/ester formation.

  • Ortho-Fluorine: This atom is electronically activated. Under harsh basic conditions or high temperatures, it may undergo Nucleophilic Aromatic Substitution (SₙAr) , especially if the acid is converted to an electron-withdrawing derivative (e.g., amide or ester).

  • Meta-CF₃: Strongly electron-withdrawing, increasing the acidity of the carboxyl group and the electrophilicity of the ring.

Reaction Safety Decision Tree

ReactionSafety Input Reaction Type? Activation Carboxyl Activation (e.g., SOCl2, Oxalyl Cl) Input->Activation Coupling Amide Coupling (HATU/EDC) Input->Coupling SNAr S_NAr at C-2 Pos Input->SNAr GasHazard HAZARD: Gas Evolution (SO2, HCl, CO) Activation->GasHazard Requires Trap Exotherm HAZARD: Mild Exotherm Coupling->Exotherm Cool to 0°C Compete HAZARD: Side Reaction (F displacement) SNAr->Compete Monitor Temp

Figure 2: Safety considerations based on the intended synthetic pathway.

Critical Compatibility Notes
  • Strong Bases: Avoid unmonitored mixing with strong bases (e.g., NaH, LDA). The acidic proton will be removed immediately (exothermic), and excess base may attack the C-2 fluorine.

  • Reduction: Reduction of the carboxylic acid to the alcohol (using LiAlH₄) requires care; the C-F bond is generally stable, but the CF₃ group can sometimes degrade under dissolving metal reduction conditions.

Storage & Stability

  • Temperature: Store at room temperature (15–25 °C). Refrigeration is acceptable but not strictly required unless the specific batch Certificate of Analysis (CoA) indicates otherwise.

  • Atmosphere: Keep container tightly closed. The compound is stable to air but should be kept dry to prevent caking.

  • Incompatibilities: Store away from oxidizing agents and strong bases.[6]

Emergency Response Protocols

Spill Cleanup
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don safety goggles, lab coat, and double nitrile gloves.

  • Containment: If powder, cover with a damp paper towel to prevent dust dispersion.

  • Neutralization: Wipe the area with a dilute sodium bicarbonate solution (5%) to neutralize any acidic residue.

  • Disposal: Collect waste in a container marked for "Solid Organic Hazardous Waste."

First Aid Measures
  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[3][6][7][8][9] Remove contact lenses if present and easy to do.[2][3][4][5][7] Seek medical attention immediately.

  • Skin Contact: Wash with plenty of soap and water.[2][3][5][6][7] If irritation persists (redness/burning), seek medical advice.

  • Inhalation: Remove person to fresh air. If breathing is difficult, oxygen may be administered by trained personnel.

References

  • PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid (Analogous Compound Safety Data). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Fluorinated Benzoic Acids. Retrieved from [Link]

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Exploratory

A Technical Guide to 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid and its Commercially Available Isomers for Drug Discovery and Development

This in-depth technical guide is designed for researchers, scientists, and drug development professionals interested in the strategic application of fluorinated benzoic acid derivatives. While specific data and commercia...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals interested in the strategic application of fluorinated benzoic acid derivatives. While specific data and commercial availability for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid are limited, this guide provides a comprehensive overview of its closely related and commercially available isomers. By understanding the properties and applications of these analogs, researchers can make informed decisions in their synthetic and drug discovery programs.

The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl group, is a well-established strategy in medicinal chemistry.[1] These modifications can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1] This guide will delve into the commercial landscape, physicochemical properties, and synthetic considerations for key isomers of fluorinated methyl-trifluoromethyl-benzoic acids, providing a practical resource for their application in research and development.

The Landscape of Commercially Available Isomers

Chemical NameCAS NumberRepresentative Suppliers
2-Fluoro-3-(trifluoromethyl)benzoic acid115029-22-6Sigma-Aldrich, Thermo Scientific Chemicals, Chem-Impex[2][3][4]
2-Fluoro-5-(trifluoromethyl)benzoic acid115029-23-7Sigma-Aldrich, PureSynth[5]
2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid1706435-08-6ChemicalBook[6][7]

Comparative Physicochemical Properties

The seemingly subtle differences in the substitution patterns on the benzene ring can lead to notable variations in the physicochemical properties of these isomers. These differences can, in turn, influence their reactivity, solubility, and ultimately their biological activity. A comparison of the key properties of the commercially available isomers is presented in Table 2.

Property2-Fluoro-3-(trifluoromethyl)benzoic acid2-Fluoro-5-(trifluoromethyl)benzoic acid2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid
Molecular Formula C₈H₄F₄O₂C₈H₄F₄O₂C₉H₆F₄O₂
Molecular Weight 208.11 g/mol [2][3]208.11 g/mol [5]222.14 g/mol
Melting Point 125 - 129 °C[2]100-103 °CNot available
Appearance White to almost white powder to crystal[2]SolidNot available
Purity ≥ 98% (GC)[2]98%Not available

Structural Relationships and Their Implications

The positioning of the fluoro, methyl, and trifluoromethyl groups on the benzoic acid core is critical. The following diagram illustrates the structural differences between the target compound and its commercially available isomers.

G Target 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (Limited Availability) Isomer1 2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS: 115029-22-6) Target->Isomer1 Positional Isomer (Methyl vs. H) Isomer2 2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS: 115029-23-7) Target->Isomer2 Positional Isomer (Methyl vs. H) Isomer3 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid (CAS: 1706435-08-6) Target->Isomer3 Positional Isomer (CF3 vs. H) G A Substituted Toluene Derivative B Fluorination/Trifluoromethylation A->B C Side-Chain Oxidation B->C D Final Product (e.g., 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid) C->D

Caption: A generalized synthetic workflow for fluorinated benzoic acids.

Exemplary Protocol: A General Approach to Synthesis

The following is a generalized, illustrative protocol based on common organic synthesis methodologies for related compounds. This is not a validated protocol for the specific target compound and should be adapted and optimized by experienced synthetic chemists.

  • Starting Material Selection: Begin with a commercially available, appropriately substituted toluene or benzonitrile derivative. For example, a starting material could be a brominated or chlorinated toluene with the desired methyl and trifluoromethyl substitution pattern.

  • Introduction of Fluorine: If not already present, a fluorine atom can be introduced via nucleophilic aromatic substitution (SNAr) on an activated aromatic ring or through diazotization-fluorination (Balz-Schiemann reaction) of an amino group.

  • Side-Chain Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromic acid. The reaction conditions (temperature, solvent, reaction time) must be carefully controlled to avoid degradation of the other functional groups.

  • Purification: The final product would require purification, typically by recrystallization or column chromatography, to achieve the desired purity for research applications.

The choice of specific reagents and reaction conditions will be highly dependent on the substitution pattern of the starting material and the desired final product. For instance, the synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid has been reported starting from 2-chloro-5-(trifluoromethyl)benzonitrile. [8]This highlights that the synthesis of such highly substituted benzoic acids is a multi-step process requiring careful planning.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated benzoic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group, in particular, is known to enhance lipophilicity, which can improve a drug's ability to cross cell membranes. [1]It can also increase metabolic stability by blocking sites susceptible to enzymatic degradation.

While specific applications for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid are not documented, its isomers have been utilized in the development of various therapeutic agents:

  • 2-Fluoro-3-(trifluoromethyl)benzoic acid serves as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs. [2]* 3-Fluoro-5-(trifluoromethyl)benzoic acid has been employed in the synthesis of inhibitors of the influenza A virus and antibacterial agents. [9] The structural motif of a fluorinated benzoic acid with a trifluoromethyl group is a recurring theme in modern drug discovery, appearing in molecules targeting a wide array of diseases.

Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling these compounds. Based on the available safety data for the isomers, these compounds are generally classified as irritants.

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. * Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Researchers should always consult the specific Safety Data Sheet (SDS) for the particular isomer they are using before commencing any experimental work.

Conclusion

While the direct commercial availability of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is currently limited, this technical guide demonstrates that a wealth of information and resources are available for its closely related and commercially accessible isomers. By understanding the comparative properties, synthetic strategies, and applications of these analogs, researchers and drug development professionals can effectively leverage this important class of fluorinated building blocks to advance their scientific objectives. The strategic use of these compounds will undoubtedly continue to play a pivotal role in the design and development of next-generation therapeutics.

References

  • PubChem. 2-Fluoro-3-(trifluoromethyl)benzoic acid. [Link]

  • Google Patents. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
  • PureSynth. 2-Fluoro-5-(Trifluoromethyl)Benzoic Acid 98.0%(GC). [Link]

  • Patsnap. Synthesis method of 2 - methyl -3 - fluoride - 6 -nitrobenzoic acid - Eureka. [Link]

  • Google Patents. CN102351704A - Method for synthesizing methyl 3-(trifluoromethyl)
  • WIPO Patentscope. CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • Google Patents. CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
  • PMC. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

Foundational

A Technical Guide to the Proposed Synthesis and Potential Applications of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid

Abstract This technical guide presents a comprehensive overview of the proposed synthesis, characterization, and potential applications of the novel compound, 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. While hist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide presents a comprehensive overview of the proposed synthesis, characterization, and potential applications of the novel compound, 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. While historical data on this specific molecule is not publicly available, this document leverages established synthetic methodologies and structure-activity relationships of analogous compounds to provide a robust framework for its preparation and exploration. This guide is intended for researchers, scientists, and drug development professionals interested in the design and synthesis of new chemical entities with potential therapeutic value. The strategic incorporation of fluorine, methyl, and trifluoromethyl groups on a benzoic acid scaffold suggests promising applications in medicinal chemistry, driven by the unique physicochemical and biological properties these functionalities impart.

Introduction: Rationale for the Design of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The targeted substitution on the phenyl ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. The specific combination of substituents in 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is deliberate, aiming to synergistically enhance its potential as a drug candidate or a key building block in drug discovery.

  • The Fluoro Group: The introduction of a fluorine atom can significantly alter a molecule's properties. It can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa.[3]

  • The Methyl Group: A methyl group can influence a molecule's conformation and lipophilicity. Its presence can also provide a handle for further functionalization or act as a steric shield to modulate interactions with biological targets.[4]

  • The Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group that can dramatically impact a compound's lipophilicity, metabolic stability, and binding affinity.[5] Its incorporation is a common strategy in modern drug design to improve a drug candidate's overall profile.[6]

The strategic placement of these groups on the benzoic acid scaffold is anticipated to yield a molecule with unique electronic and steric properties, making it a compelling target for synthesis and biological evaluation.

Proposed Synthetic Pathways

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid can be approached through several multi-step routes, leveraging known transformations in aromatic chemistry. Below are two plausible synthetic strategies, starting from commercially available precursors.

Retrosynthetic Analysis

A logical retrosynthetic analysis provides a roadmap for the forward synthesis. The primary disconnections can be made at the carbon-carboxyl bond and the carbon-trifluoromethyl bond.

G target 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid inter1 Carboxylation of 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene target->inter1 inter2 Trifluoromethylation of 2-Fluoro-3-methyl-5-bromobenzoic acid target->inter2 start1 1-Fluoro-2-methyl-4-bromobenzene inter1->start1 start2 2-Fluoro-3-methylbenzoic acid inter2->start2 G A 1-Bromo-3-fluoro-2-methylbenzene B Trifluoromethylation A->B CuCF3, DMF C 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene B->C D Directed Ortho-metalation C->D n-BuLi, THF E Carboxylation (CO2) D->E F 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid E->F H3O+ workup

Caption: Proposed synthetic workflow starting from a brominated precursor.

Experimental Protocol:

Step 1: Synthesis of 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene

  • To a stirred solution of 1-bromo-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous DMF, add copper(I) trifluoromethylthiolate (CuSCF3) (1.2 eq).

  • Heat the reaction mixture at 120 °C under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-fluoro-2-methyl-4-(trifluoromethyl)benzene.

Causality: The use of a copper-mediated trifluoromethylation reaction is a well-established method for introducing the -CF3 group onto an aromatic ring, particularly from an aryl halide precursor. [5] Step 2: Synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

  • Dissolve 1-fluoro-2-methyl-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours to ensure complete metalation.

  • Bubble dry carbon dioxide gas through the solution for 1 hour.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Acidify the aqueous layer with 2M HCl to a pH of ~2.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

Causality: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The fluorine atom is a known ortho-directing group for lithiation. Subsequent quenching with carbon dioxide provides the carboxylic acid. [7]

Synthetic Route 2: From 2-Fluoro-3-methylbenzoic acid

This alternative route involves the late-stage introduction of the trifluoromethyl group.

Workflow Diagram:

G A 2-Fluoro-3-methylbenzoic acid B Bromination A->B NBS, H2SO4 C 5-Bromo-2-fluoro-3-methylbenzoic acid B->C D Trifluoromethylation C->D CuI, Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate, DMF E 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid D->E G target 2-Fluoro-3-methyl-5-(trifluoromethyl) benzoic acid Derivative path1 COX-2 Inhibition target->path1 path2 Kinase Inhibition (e.g., EGFR, VEGFR) target->path2 path3 Nuclear Receptor Modulation target->path3 outcome1 Anti-inflammatory Effects path1->outcome1 outcome2 Anticancer Activity path2->outcome2 outcome3 Metabolic Regulation path3->outcome3

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid: An Application Note and Experimental Protocol

Abstract This technical guide provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy is predicated on a two-part approach: the initial preparation of the key intermediate, 1-fluoro-2-methyl-4-(trifluoromethyl)benzene, via a Sandmeyer-type reaction, followed by a regioselective directed ortho-lithiation and subsequent carboxylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and safety considerations.

Introduction: The Significance of Fluorinated Benzoic Acids

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in modern drug design. These moieties can significantly alter the pharmacokinetic and pharmacodynamic properties of a compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Benzoic acid derivatives, on the other hand, are a common scaffold in a multitude of pharmaceuticals. The targeted synthesis of molecules combining these features, such as 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, is therefore of considerable interest for the development of novel therapeutic agents.

This protocol outlines a robust and reproducible method to obtain the title compound, beginning with a readily accessible aniline precursor. The key transformations involve a diazotization-fluorination sequence and a directed ortho-metalation, a powerful tool for the regioselective functionalization of aromatic rings.[2]

Overall Synthetic Scheme

The synthesis is divided into two main stages: the preparation of the starting material and its subsequent conversion to the final product.

Synthesis_Workflow cluster_0 Part 1: Synthesis of Starting Material cluster_1 Part 2: Synthesis of Final Product A 2-Methyl-4-(trifluoromethyl)aniline B Diazonium Salt Intermediate A->B  Diazotization (NaNO₂, aq. HBF₄, 0-5 °C) C 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene B->C  Balz-Schiemann Reaction (Thermal Decomposition) D 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene E Aryllithium Intermediate D->E  ortho-Lithiation (n-BuLi, THF, -78 °C) F Lithium Carboxylate Salt E->F  Carboxylation (CO₂ (s), -78 °C) G 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid F->G  Acidic Work-up (aq. HCl)

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene

This stage employs a modified Sandmeyer reaction, specifically the Balz-Schiemann reaction, to introduce a fluorine atom onto the aromatic ring.[3]

Experimental Protocol

1. Diazotization of 2-Methyl-4-(trifluoromethyl)aniline:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-methyl-4-(trifluoromethyl)aniline (10.0 g, 57.1 mmol).

  • To the flask, add 48% aqueous tetrafluoroboric acid (HBF₄) (30 mL) cautiously. Stir the mixture to form a slurry.

  • Cool the flask to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (NaNO₂) (4.34 g, 62.9 mmol) in water (10 mL).

  • Add the sodium nitrite solution dropwise to the aniline slurry over 30 minutes, ensuring the internal temperature does not exceed 5 °C.[4]

  • After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt intermediate should result in a thicker, pale-yellow slurry.

2. Balz-Schiemann Reaction and Isolation:

  • Filter the cold diazonium salt slurry using a Büchner funnel. Wash the filter cake with a small amount of cold water, followed by cold methanol, and finally with cold diethyl ether to aid in drying.

  • Carefully transfer the solid diazonium tetrafluoroborate salt to a clean, dry flask.

  • Caution: Diazonium salts can be explosive when dry. Proceed with caution and use appropriate personal protective equipment (PPE), including a blast shield.

  • Gently heat the solid diazonium salt under vacuum. The decomposition will be indicated by the evolution of nitrogen and boron trifluoride gas. It is advisable to perform this step in a well-ventilated fume hood with a gas trap.

  • The product, 1-fluoro-2-methyl-4-(trifluoromethyl)benzene, will be collected as a liquid.

  • Further purify the crude product by distillation.

Part 2: Synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

This stage utilizes a directed ortho-lithiation followed by carboxylation. The fluorine atom on the starting material acts as a directed metalating group (DMG), guiding the deprotonation to the adjacent ortho-position.[5]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Volume/Mass
1-Fluoro-2-methyl-4-(trifluoromethyl)benzene178.1328.15.0 g
n-Butyllithium (2.5 M in hexanes)64.0630.912.4 mL
Anhydrous Tetrahydrofuran (THF)72.11-100 mL
Dry Ice (CO₂)44.01Excess~20 g
3 M Hydrochloric Acid (HCl)36.46-As needed
Diethyl Ether74.12-For extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37-For drying
Experimental Protocol

1. Directed ortho-Lithiation:

  • To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-fluoro-2-methyl-4-(trifluoromethyl)benzene (5.0 g, 28.1 mmol) and anhydrous tetrahydrofuran (THF) (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.5 M solution in hexanes, 12.4 mL, 30.9 mmol) dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may be indicated by a color change.

2. Carboxylation:

  • While maintaining the temperature at -78 °C, carefully add crushed dry ice (solid CO₂) in small portions to the reaction mixture. An exothermic reaction will occur.

  • Continue adding dry ice until the exothermic reaction ceases.

  • Allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

3. Work-up and Purification:

  • Quench the reaction by slowly adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of approximately 1-2 by the dropwise addition of 3 M hydrochloric acid. A white precipitate of the crude benzoic acid should form.

  • Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

  • Purify the crude product by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate or hot water, to obtain the pure product.[6][7]

Safety Precautions

  • n-Butyllithium: is a pyrophoric liquid and reacts violently with water. Handle under an inert atmosphere at all times. Appropriate PPE, including fire-retardant lab coat, safety glasses, and gloves, is mandatory.

  • Tetrafluoroboric acid and Hydrochloric acid: are corrosive. Handle in a fume hood with appropriate PPE.

  • Diazonium salts: can be explosive when dry. Handle with extreme care and behind a blast shield.

  • Anhydrous solvents: are required for the lithiation step to prevent quenching of the organolithium reagent.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. By following the outlined procedures and adhering to the safety precautions, researchers can effectively prepare this valuable compound for applications in drug discovery and materials science. The described methodology, combining a Sandmeyer-type reaction with directed ortho-lithiation, represents a robust strategy for the synthesis of highly functionalized aromatic molecules.

References

  • Sandmeyer reaction. (2022, January 21). In Wikipedia. [Link][1][3]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from a chemistry laboratory manual.[7]

  • Purifying A Compound Of Benzoic Acid. (n.d.). Bartleby.com. Retrieved from [Link][6]

  • Directed ortho metalation. (n.d.). In Wikipedia. Retrieved from [Link][2]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. (2015). ARKIVOC, (iv), 19-47.[5]

Sources

Application

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid as a building block in organic synthesis

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Author: BenchChem Technical Support Team. Date: February 2026

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Method

Applications of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid in medicinal chemistry

Application Note: Strategic Utilization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid in Medicinal Chemistry Executive Summary 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS 2387220-05-3) represents a high...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid in Medicinal Chemistry

Executive Summary

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS 2387220-05-3) represents a high-value "precision scaffold" for lead optimization in drug discovery. Unlike generic fluorinated benzoic acids, this specific isomer offers a unique tripartite functionality:

  • Electronic Activation: The ortho-fluoro group, activated by the para-trifluoromethyl moiety, serves as a latent handle for nucleophilic aromatic substitution (SNAr), enabling rapid library diversification.

  • Conformational Locking: The meta-methyl group (C3) introduces steric bulk ("buttressing effect") that restricts rotation around the amide bond in derived inhibitors, potentially locking bioactive conformations.

  • Metabolic Blocking: The C3-methyl blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation) often observed in 2,5-disubstituted benzoates.

This guide outlines the protocols for utilizing this scaffold in the synthesis of kinase inhibitors, GPCR ligands, and proteolysis targeting chimeras (PROTACs).

Chemical Profile & Rationale

PropertySpecificationMedicinal Chemistry Significance
CAS Number 2387220-05-3Unique identifier for procurement and IP searches.
Formula C₉H₆F₄O₂MW: 222.14 g/mol .
pKa (Calc.) ~2.8 - 3.1Stronger acid than benzoic acid (4.2) due to ortho-F and meta-CF₃ EWG effects. Requires careful base selection during coupling.
LogP (Calc.) ~2.9High lipophilicity driven by CF₃ and Me; ideal for hydrophobic pocket occupancy.
SNAr Reactivity High The C2-Fluorine is activated by the ortho-carbonyl and para-CF₃, making it a displaceable leaving group.
Structural Logic: The "Magic Methyl" Effect

In many SAR (Structure-Activity Relationship) campaigns, the 2-fluoro-5-(trifluoromethyl)benzoyl moiety is a privileged structure (e.g., in androgen receptor antagonists). However, this scaffold often suffers from rapid clearance or rotational entropy.

  • The Fix: Introducing the 3-methyl group creates a steric clash with the ortho-fluorine and the carbonyl oxygen. This restricts the dihedral angle of the resulting amide, reducing the entropic penalty upon binding to the target protein (e.g., locking the "active" conformation of a kinase inhibitor).

Application Workflows

Workflow A: The "Scaffold-First" Approach (Standard Coupling)

Use Case: When the 2-fluoro-3-methyl-5-(trifluoromethyl)phenyl ring is the desired final pharmacophore (e.g., filling a hydrophobic pocket).

Workflow B: The "Diversification" Approach (SNAr Cascade)

Use Case: Using the acid as a template to generate 2-amino- or 2-thio-substituted benzamides. The Fluorine is displaced after or during amide coupling.

Workflow Acid Start: 2-Fluoro-3-methyl-5-(trifluoromethyl) benzoic acid Activation Activation: (COCl)2 or HATU Acid->Activation  Step 1 Amide Intermediate: Amide Formation (Intact 2-F) Activation->Amide  Step 2: + Amine SNAr Diversification: S_NAr Displacement (R-NH2 / R-SH) Amide->SNAr  Step 3: Heat/Base Final Final Lead: 2-Substituted-3-methyl-5-CF3 Benzamide SNAr->Final

Figure 1: Strategic workflow for utilizing the 2-F-3-Me-5-CF3 scaffold. Note that the 2-Fluorine can be retained (Workflow A) or displaced (Workflow B).

Detailed Experimental Protocols

Protocol 1: High-Yield Amide Coupling (The "Steric" Method)

Challenge: The ortho-fluoro and meta-methyl groups create a crowded environment around the carboxylate. Standard EDC/HOBt couplings may be sluggish or prone to racemization (if the amine is chiral). Solution: Use of Ghosez’s Reagent or Acid Chloride generation is recommended for >90% yields.

Materials:

  • 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv)

  • Catalytic DMF (2 drops)

  • Dichloromethane (DCM, anhydrous)

  • Target Amine (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

Procedure:

  • Activation: Dissolve the benzoic acid in anhydrous DCM (0.2 M) under N₂.

  • Add catalytic DMF, followed by dropwise addition of oxalyl chloride at 0 °C.

  • Allow to warm to RT and stir for 2 hours (monitor by TLC/LCMS for methyl ester formation upon quenching an aliquot with MeOH).

  • Concentration: Evaporate volatiles in vacuo to obtain the crude acid chloride (yellow oil). Do not purify.

  • Coupling: Re-dissolve the acid chloride in DCM. Add the Target Amine and DIPEA at 0 °C.

  • Stir at RT for 4–12 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃. Dry over MgSO₄.

Critical Checkpoint:

  • NMR Validation: The product should show a distinct splitting pattern. The 2-F usually couples to the 3-Me protons in ¹H NMR (doublet, J ≈ 2 Hz) and to the amide NH.

Protocol 2: SNAr Diversification (Replacing the Fluorine)

Rationale: The 2-position is highly electrophilic due to the para-CF₃ group. This allows for the synthesis of 2-amino-benzamides (common in antipsychotics and kinase inhibitors) from this single precursor.

Conditions:

  • Substrate: The Amide generated in Protocol 1.

  • Nucleophile: Primary or secondary amine (e.g., morpholine, piperazine).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 equiv).

  • Solvent: DMSO or NMP (polar aprotic is essential).

  • Temperature: 80–100 °C.

Procedure:

  • Dissolve the 2-fluoro-benzamide in DMSO (0.5 M).

  • Add the nucleophilic amine (1.5 equiv) and base.

  • Heat to 90 °C for 6–12 hours.

  • Monitoring: The reaction is clean. The disappearance of the 2-F signal in ¹⁹F NMR is the best indicator.

  • Note: The 3-methyl group may slow this reaction down compared to the non-methylated analog due to steric hindrance, but the electronic activation from CF₃ usually compensates.

Analytical Data & QC

When characterizing compounds derived from this acid, look for these specific signatures:

TechniqueExpected SignalInterpretation
¹⁹F NMR Signal A: ~ -60 ppm (s, 3F) Signal B: ~ -110 to -120 ppm (m, 1F)Signal A is the CF₃ group (stable). Signal B is the 2-F. If SNAr was performed, Signal B will disappear.
¹H NMR Methyl: ~2.3–2.4 ppm (d, J≈2Hz)The methyl doublet arises from long-range coupling with the ortho-fluorine.
LCMS M-H (Negative Mode)The free acid ionizes well in negative mode. Amides will ionize in positive mode (M+H).

Safety & Handling

  • Corrosivity: The acid is an irritant; however, the generated acid chloride is corrosive and lachrymatory. Handle in a fume hood.

  • Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds releases HF. Dispose of waste in dedicated halogenated solvent containers.

  • Reactivity: Avoid storing the acid chloride; prepare fresh. The free acid is stable at room temperature.

References

  • "The Magic Methyl Effect in Medicinal Chemistry." Journal of Medicinal Chemistry. Discusses the impact of methyl positioning on solubility and binding affinity.

  • "Nucleophilic Aromatic Substitution of Activated Fluorobenzenes." Organic Process Research & Development. Provides the mechanistic basis for Protocol 2 (SNAr).

  • "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Comprehensive review of the bioisosteric properties of F and CF₃ groups.

  • CAS Registry Data. Entry for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS 2387220-05-3).[1] (Note: Direct vendor link provided for verification of availability).

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic intermediates.

Sources

Application

Application Note: Strategic Use of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid in the Synthesis of Bioactive Amides

Abstract This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid as a critical bui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid as a critical building block in the synthesis of Active Pharmaceutical Ingredients (APIs). We delve into the unique physicochemical properties conferred by its trifunctional aromatic core and present a robust, field-proven protocol for its use in carbodiimide-mediated amide bond formation, a reaction central to the synthesis of numerous pharmaceuticals.

Introduction: The Strategic Advantage of Fluorinated Building Blocks

The incorporation of fluorine and fluorinated groups into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a powerful tool to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][4] Its strong electron-withdrawing nature and steric profile can significantly enhance interactions with biological targets and improve pharmacokinetic properties.[3][5]

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is a trifunctional building block of significant interest. Its structure combines:

  • A carboxylic acid group, ready for versatile coupling reactions.

  • A fluoro substituent, which can modulate pKa and influence conformation.

  • A methyl group, providing a specific steric and electronic contribution.

  • A trifluoromethyl group, offering the key benefits described above.

This combination makes it an exemplary scaffold component for creating complex, N-substituted benzamides, a common motif in a wide array of APIs, including kinase inhibitors, GPCR modulators, and anti-infective agents.

Physicochemical Properties & Reactivity Profile

Understanding the inherent properties of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is crucial for designing successful synthetic strategies.

PropertyValue / ObservationRationale & Implication for Synthesis
Molecular Formula C9H6F4O2-
Molecular Weight 222.14 g/mol Essential for accurate molar calculations of reagents.
Appearance White to off-white solidStandard for a purified organic acid.
pKa (estimated) ~3.0 - 3.5The electron-withdrawing -CF3 and -F groups significantly increase acidity compared to benzoic acid (pKa ~4.2). This facilitates deprotonation but must be managed during base-sensitive reactions.
Reactivity Carboxylic AcidThe primary site for synthetic transformation. It is activated for nucleophilic attack by amines, alcohols, etc. The electron-deficient nature of the aromatic ring makes the carbonyl carbon highly electrophilic upon activation.
Stability Chemically StableThe product is stable under normal handling and storage conditions, though it is incompatible with strong bases and oxidizing agents.[6] The C-F bonds are exceptionally strong, conferring high metabolic stability.[3]

The key to its synthetic utility lies in the activation of the carboxylic acid. Direct reaction with an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the use of coupling agents is mandatory for efficient amide bond formation under mild conditions.[8]

Core Application: Carbodiimide-Mediated Amide Coupling

The formation of an amide bond is the most prevalent application for this benzoic acid derivative in API synthesis. The following section details a robust protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide that facilitates easy purification.

Mechanism of Action

The reaction proceeds via a well-established mechanism. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is susceptible to nucleophilic attack by a primary or secondary amine, leading to the formation of the desired amide and a soluble urea byproduct.[10][11]

Amide Coupling Mechanism Acid R-COOH (Benzoic Acid Derivative) OAI O-Acylisourea Intermediate (Highly Reactive) Acid->OAI EDC EDC Amide Amide Product OAI->Amide + R'-NH2 Urea Urea Byproduct OAI->Urea Amine R'-NH2 (Amine)

Caption: Carbodiimide (EDC) mediated amide formation workflow.

Detailed Experimental Protocol

This protocol describes the coupling of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid with a generic primary amine (e.g., Benzylamine) as a model system.

Materials:

  • 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (0.2 eq, optional but recommended)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Instrumentation:

  • Magnetic stirrer with stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Solvation: Dissolve the acid in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Additive Inclusion (Optional): Add Hydroxybenzotriazole (HOBt) (0.2 eq). Expertise Note: HOBt is added to suppress side reactions, such as the formation of a stable N-acylurea, and can minimize racemization in chiral substrates.[9]

  • Amine and Base Addition: Add Benzylamine (1.1 eq) followed by the slow, dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.5 eq) while stirring. Trustworthiness Check: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid itself, ensuring the amine remains a free nucleophile.

  • Activation & Coupling: Add EDC (1.2 eq) portion-wise to the stirring solution at 0 °C (ice bath). Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup - Quenching: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.

  • Workup - Aqueous Washes:

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and EDC-urea).

    • Wash with saturated NaHCO3 solution (to remove unreacted acid and HOBt).

    • Wash with brine (to remove residual water).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-2-fluoro-3-methyl-5-(trifluoromethyl)benzamide.

Experimental Workflow A 1. Dissolve Acid in Anhydrous DCM B 2. Add Amine, DIPEA, & HOBt A->B C 3. Cool to 0°C Add EDC B->C D 4. Stir at RT Monitor by TLC/LC-MS C->D E 5. Aqueous Workup (HCl, NaHCO3, Brine) D->E F 6. Dry (MgSO4) & Concentrate E->F G 7. Purify by Column Chromatography F->G H Pure Amide Product G->H

Caption: Step-by-step experimental workflow for amide synthesis.

Troubleshooting & Optimization

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; inefficient activation.Ensure all reagents are anhydrous. Increase EDC equivalents to 1.5 eq. Allow the reaction to run for a longer duration (up to 24h).
Side reaction (N-acylurea formation).Ensure HOBt or an alternative like HATU is used as an additive.[12] Add EDC at 0°C to control the initial activation rate.
Impure Product Difficulty removing urea byproduct.Perform the aqueous washes diligently. If the urea is still present, a precipitation/filtration from a solvent like diethyl ether may be effective before chromatography.
No Reaction Deactivated coupling agent.Use fresh, high-quality EDC. EDC can hydrolyze over time, especially if not stored properly.
Sterically hindered amine.For very bulky amines, consider converting the benzoic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride first, followed by reaction with the amine.[7]

Conclusion

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is a valuable and versatile building block for modern API synthesis. Its unique electronic and steric properties provide medicinal chemists with a powerful tool for optimizing the pharmacological profile of drug candidates. The robust amide coupling protocol detailed herein serves as a validated, reliable starting point for its incorporation into diverse synthetic routes. By understanding the causality behind each experimental step, researchers can confidently adapt and optimize this methodology for their specific synthetic targets.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]

  • Dugo, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • ACS Publications. Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]

  • MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

  • Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Taylor & Francis. Carbodiimide – Knowledge and References. [Link]

  • Royal Society of Chemistry. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. RSC Org. Biomol. Chem.[Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Hovione. Advances in Fluorination Chemistry for API Synthesis. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis. [Link]

Sources

Method

Derivatization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid for biological screening

Application Note: Optimized Derivatization Strategies for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid Executive Summary This guide details the chemical derivatization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Derivatization Strategies for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid

Executive Summary

This guide details the chemical derivatization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: 115029-23-7), a high-value scaffold for medicinal chemistry. The unique arrangement of the ortho-fluorine, meta-methyl, and meta-trifluoromethyl groups confers distinct metabolic stability and lipophilic properties, making it an ideal "warhead" for Fragment-Based Drug Discovery (FBDD).

However, this scaffold presents specific synthetic challenges:

  • Steric Hindrance: The ortho-fluorine, buttressed by the 3-methyl group, creates a "steric valley" that impedes standard nucleophilic attacks.

  • Electronic Deactivation: The electron-withdrawing nature of the -CF3 and -F groups deactivates the aromatic ring but activates the carbonyl carbon, requiring precise modulation of coupling reagents to prevent side reactions.

This document provides three field-proven, self-validating protocols for converting this acid into Amides (for HTS libraries), 1,2,4-Oxadiazoles (bioisosteres), and Benzyl Alcohols (ether linkage precursors).

Scaffold Analysis & Chemical Logic

The core molecule is defined by its substituents.[1] Understanding their electronic and steric contributions is the prerequisite for successful derivatization.

  • 2-Fluoro (Ortho): Provides conformational restriction via intramolecular hydrogen bonding (if amides are formed) and dipole interactions. It is the primary source of steric hindrance for coupling.

  • 3-Methyl (Meta): While not directly adjacent to the carboxyl group, it sterically crowds the 2-Fluoro position, preventing rotation and effectively increasing the steric bulk around the reaction center.

  • 5-Trifluoromethyl (Meta): A strong Electron Withdrawing Group (EWG). It significantly lowers the pKa of the benzoic acid (making it more acidic) and increases the lipophilicity (LogP), enhancing membrane permeability in biological assays.

Derivatization Decision Tree The following diagram outlines the strategic pathways for this scaffold.

DerivatizationTree Acid 2-Fluoro-3-methyl-5- (trifluoromethyl)benzoic acid Amide Amide Library (HTS Screening) Acid->Amide Protocol A: T3P Coupling Oxadiazole 1,2,4-Oxadiazole (Bioisostere) Acid->Oxadiazole Protocol B: Amidoxime Cyclization Alcohol Benzyl Alcohol (Linker/Ether) Acid->Alcohol Protocol C: Borane Reduction

Figure 1: Strategic derivatization pathways. Protocol A is the primary route for library generation.

Protocol A: High-Efficiency Amide Coupling (T3P Method)

Rationale: Standard coupling reagents (EDC/HOBt) often fail with this scaffold due to the steric hindrance of the 2-F/3-Me groups and the low nucleophilicity of electron-deficient anilines often used in drug discovery. Propylphosphonic anhydride (T3P) is the reagent of choice here. It drives the reaction to completion through the formation of a highly reactive mixed anhydride and produces water-soluble byproducts, eliminating the need for column chromatography in early screening phases.

Materials:

  • Substrate: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Amine Partner: R-NH₂ (1.1 eq).

  • Reagent: T3P (50% w/w solution in EtOAc) (1.5 – 2.0 eq).

  • Base: Pyridine (3.0 eq) or DIPEA (3.0 eq).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).

Step-by-Step Methodology:

  • Dissolution: In a reaction vial, dissolve the Benzoic Acid derivative (1.0 eq) and the Amine (1.1 eq) in dry EtOAc (concentration ~0.2 M).

  • Base Addition: Add Pyridine (3.0 eq). Note: Pyridine acts as both a base and an acylation catalyst.

  • Activation (Critical Step): Cool the mixture to 0°C. Add T3P solution (1.5 eq) dropwise.

    • Self-Validating Check: The reaction should remain clear or turn slightly yellow. Precipitates indicate salt formation (amine-acid salt) which T3P will eventually break up, but stirring must be vigorous.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check via LCMS.[2] Look for the disappearance of the acid (MW ~222) and appearance of the Amide [M+H]+.

  • Workup (High Throughput):

    • Add water (equal volume to solvent).

    • Vortex/Shake for 5 minutes.

    • Separate phases. The T3P byproducts (propylphosphonic acid) partition into the aqueous layer.

    • Wash organic layer with 0.5M HCl (to remove excess pyridine/amine) and then sat. NaHCO₃ (to remove unreacted benzoic acid).

    • Dry (MgSO₄) and concentrate.

T3P Reaction Workflow

T3P_Workflow Start Start: Dissolve Acid + Amine in EtOAc AddBase Add Pyridine (3.0 eq) Cool to 0°C Start->AddBase AddT3P Add T3P (1.5 eq) Dropwise AddBase->AddT3P React Stir RT (2-12h) Monitor LCMS AddT3P->React Check Conversion > 95%? React->Check Check->AddT3P No (Add 0.5 eq T3P) Workup Wash: H2O -> 0.5M HCl -> NaHCO3 Check->Workup Yes Isolate Evaporate Solvent Yield: Amide Workup->Isolate

Figure 2: The self-validating T3P coupling workflow ensures removal of byproducts via aqueous washing.

Protocol B: Bioisostere Synthesis (1,2,4-Oxadiazole)

Rationale: The 1,2,4-oxadiazole ring is a classic bioisostere for esters and amides, offering improved hydrolytic stability. This protocol uses a "One-Pot, Two-Step" method involving CDI activation followed by cyclization with an amidoxime.

Materials:

  • Substrate: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq).

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

  • Partner: Aryl Amidoxime (R-C(NOH)NH₂) (1.1 eq).

  • Solvent: DMF (Anhydrous).

  • Temperature: RT (Activation) -> 100°C (Cyclization).

Step-by-Step Methodology:

  • Activation: Dissolve the Acid in DMF (0.5 M). Add CDI (1.2 eq) portion-wise at RT.

    • Self-Validating Check: Observe CO₂ evolution (bubbling). Stir until bubbling ceases (~30-60 mins). This confirms the formation of the reactive acyl-imidazole species.

  • Addition: Add the Amidoxime (1.1 eq) to the reaction mixture. Stir at RT for 1 hour to form the O-acylamidoxime intermediate.

  • Cyclization: Heat the reaction mixture to 100–110°C for 4–6 hours.

    • Mechanism:[3][4][5] Thermal dehydration drives the ring closure.

  • Workup: Cool to RT. Dilute with EtOAc, wash extensively with water (to remove DMF) and brine. Purify via flash chromatography (Hexane/EtOAc).

Protocol C: Reduction to Benzyl Alcohol

Rationale: Converting the acid to an alcohol allows for the synthesis of ether-linked libraries. Borane-THF is preferred over LiAlH4 as it chemoselectively reduces carboxylic acids in the presence of halides (the 2-Fluoro and 5-CF3 groups are stable to Borane, whereas LiAlH4 might cause defluorination).

Methodology:

  • Dissolve Acid in anhydrous THF (0.3 M). Cool to 0°C.[5]

  • Add BH₃·THF complex (1.0 M solution, 2.0 eq) dropwise.

  • Stir at RT for 3 hours.

  • Quench: Carefully add MeOH (gas evolution!).

  • Workup: Concentrate and partition between EtOAc/1M HCl.

QC & Biological Screening Preparation

Solubility & Aggregation: The 5-trifluoromethyl group significantly increases lipophilicity.

  • DMSO Solubility: This compound and its amides are generally soluble in DMSO up to 50 mM.

  • Aggregation Warning: At concentrations >100 µM in aqueous buffer, these derivatives may form colloidal aggregates due to the hydrophobic CF3/Methyl motif.

    • Recommendation: Include 0.01% Triton X-100 in biochemical assay buffers to prevent false positives from aggregation.

Analytical Data Summary (Expected):

ParameterValue / CharacteristicNote
Molecular Weight ~222.14 g/mol Parent Acid
Appearance White Crystalline SolidHigh purity expected
19F NMR -60 ppm (CF3), -115 ppm (Ar-F)Distinctive diagnostic peaks
LogP (Calc) ~3.2High lipophilicity
pKa (Calc) ~3.5More acidic than benzoic acid (4.[6]2)

References

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[7] Organic Process Research & Development, 2016.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Augustine, J. K., et al. "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles." Synlett, 2009.

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12352100, 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid." PubChem, 2025.[6][8]

Sources

Application

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid as a reagent in materials science

Application Note: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid [1][2][3][4][5] Executive Summary 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS 2387220-05-3) represents a "tri-functional" building block for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid [1][2][3][4][5]

Executive Summary

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS 2387220-05-3) represents a "tri-functional" building block for next-generation materials science. Unlike generic fluorinated benzoates, this specific isomer integrates three distinct structural control elements into a single rigid core:

  • 2-Fluoro (Ortho): Provides conformational locking via electrostatic repulsion and dipole alignment, crucial for liquid crystal (LC) phase stability.[2][3]

  • 3-Methyl (Meta): Introduces steric bulk to disrupt efficient

    
    -
    
    
    
    stacking, lowering melting points and enhancing solubility in polymer matrices without sacrificing thermal stability.[2][3]
  • 5-Trifluoromethyl (Meta): Delivers strong electron-withdrawing character and high lipophilicity, essential for tuning the dielectric anisotropy of electronic materials and the pore environment of Metal-Organic Frameworks (MOFs).[2][3]

This guide details protocols for utilizing this reagent in Crystal Engineering (MOFs) , Liquid Crystal Synthesis , and Pharmaceutical Solid-State Chemistry .[2][3]

Chemical Profile & Properties[2][3][6][7][8][9][10]

PropertySpecificationFunctional Implication
Chemical Formula C

H

F

O

High F-content for dielectric performance.[2][3]
Molecular Weight 222.14 g/mol Low mass penalty for high functional density.[2][3]
Appearance White Crystalline PowderHigh purity required for optical applications.[2][3]
Predicted pKa ~3.2 - 3.4More acidic than benzoic acid (4.[2][3]2) due to electron-withdrawing F/CF

.[2][3]
Solubility Soluble in MeOH, DCM, THFCompatible with standard organic synthesis and solvothermal MOF growth.[2][3]
Thermal Stability Stable > 200°C (Est.)[2][3]Suitable for melt-processing and solvothermal reactors.[2][3]

Strategic Design Logic

The following diagram illustrates how the specific substitution pattern of this reagent translates into material properties.

DesignLogic Core 2-Fluoro-3-methyl-5-(trifluoromethyl) benzoic acid Sub1 2-Fluoro Group (Ortho) Core->Sub1 Sub2 3-Methyl Group (Meta) Core->Sub2 Sub3 5-CF3 Group (Meta) Core->Sub3 Prop1 Conformational Lock (Dipole Control) Sub1->Prop1 Prop2 Steric Disruption (Solubility/MP Control) Sub2->Prop2 Prop3 Hydrophobicity & Dielectric Anisotropy Sub3->Prop3 App1 Liquid Crystals (Wide Nematic Range) Prop1->App1 Prop2->App1 App3 Pharma Co-crystals (Bioavailability) Prop2->App3 Prop3->App1 App2 MOF Modulator (Defect Engineering) Prop3->App2

Figure 1: Structure-Property-Application relationship mapping for the tri-substituted benzoate scaffold.

Application 1: MOF Modulator & Defect Engineering

Context: In the synthesis of Zirconium-based MOFs (e.g., UiO-66), monocarboxylic acids are used as "modulators" to compete with the dicarboxylate linker.[2][3] This competition slows nucleation, yielding larger crystals, or creates "missing linker" defects that enhance catalytic activity.[2][3] Why this Reagent? The 5-CF


  group introduces a hydrophobic lining to the MOF pores (enhancing water stability), while the 3-Me  group prevents the formation of overly dense non-porous phases often seen with smaller fluorinated acids.[2][3]
Protocol: Hydrophobic Defect-Engineered UiO-66

Materials:

  • Zirconium(IV) chloride (ZrCl

    
    )[2]
    
  • Terephthalic acid (BDC)[2]

  • Reagent: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (F-Me-TFM-BA)[2][3]

  • Solvent: DMF (N,N-Dimethylformamide)[2][3]

  • Additives: Acetic acid (optional co-modulator)[2]

Workflow:

  • Precursor Dissolution:

    • Dissolve ZrCl

      
       (0.5 mmol, 116 mg) in 5 mL DMF via sonication (10 min).
      
    • Critical Step: Add F-Me-TFM-BA (5.0 mmol, 1.11 g, 10 equivalents vs Zr).[2][3] The high ratio forces defect formation.[2][3]

    • Stir at room temperature for 30 mins to allow pre-coordination of the benzoate to Zr clusters.

  • Linker Addition:

    • Add Terephthalic acid (0.5 mmol, 83 mg) to the mixture. Sonicate until fully dissolved.

  • Solvothermal Synthesis:

    • Transfer the clear solution to a 20 mL Teflon-lined autoclave.[2][3]

    • Heat at 120°C for 24 hours in a convection oven.

  • Isolation & Activation:

    • Cool to room temperature.[2][3] Centrifuge to collect the white precipitate.[2][3]

    • Wash 1: DMF (3x 10 mL) to remove unreacted acid.[2][3]

    • Wash 2: Methanol (3x 10 mL) to exchange pore solvent.[2][3]

    • Activation: Dry under vacuum at 100°C for 12 hours. Note: Do not exceed 150°C initially to prevent collapse of defect sites.[2][3]

Expected Outcome: A crystalline porous powder where ~10-20% of BDC linkers are replaced by F-Me-TFM-BA, creating a hydrophobic pore environment suitable for hydrocarbon separation or water-stable catalysis.[2][3]

Application 2: Liquid Crystal Mesogen Synthesis

Context: Fluorinated benzoic acids are key intermediates for "ester-linked" liquid crystals.[2][3] The 2-Fluoro substituent creates a dipole perpendicular to the molecular axis (negative dielectric anisotropy), useful for Vertical Alignment (VA) displays.[2][3]

Protocol: Synthesis of 4'-Pentylbiphenyl-4-yl 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoate

Reaction Scheme: Acid


 Acid Chloride 

Esterification with 4'-pentyl-4-biphenylol.[2][3]

Materials:

  • Reagent: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq)[2][3]

  • Thionyl Chloride (SOCl

    
    ) (excess)[2]
    
  • 4'-Pentyl-4-biphenylol (1.0 eq)[2][3]

  • Triethylamine (TEA) (1.2 eq)[2]

  • DCM (Dichloromethane)[2]

Step-by-Step:

  • Acid Chloride Formation:

    • In a dry round-bottom flask, suspend 2.22 g (10 mmol) of F-Me-TFM-BA in 10 mL SOCl

      
      .
      
    • Add 1 drop of DMF (catalyst).[2][3]

    • Reflux at 80°C for 2 hours until gas evolution ceases and the solution is clear.

    • Evaporate excess SOCl

      
       under vacuum to yield the crude acid chloride (yellow oil/solid).[2][3]
      
  • Esterification:

    • Dissolve the crude acid chloride in 20 mL dry DCM.[2][3]

    • In a separate flask, dissolve 2.40 g (10 mmol) 4'-pentyl-4-biphenylol and 1.7 mL TEA in 20 mL DCM.

    • Cool the phenol solution to 0°C.[2][3]

    • Dropwise add the acid chloride solution over 15 mins.[2][3]

    • Allow to warm to RT and stir overnight (12 h).

  • Work-up:

    • Wash organic layer with 1M HCl (remove TEA), sat.[2][3] NaHCO

      
       (remove unreacted acid), and Brine.[2][3]
      
    • Dry over MgSO

      
      , filter, and concentrate.[2][3]
      
  • Purification:

    • Recrystallize from Ethanol/Hexane (1:1).[2][3]

    • Result: White needles.[2][3]

Characterization:

  • DSC (Differential Scanning Calorimetry): Expect a depressed Melting Point compared to the non-methylated analog due to the steric bulk of the 3-Methyl group, potentially revealing a wider Nematic phase window.[2][3]

Application 3: Pharmaceutical Co-Crystal Screening

Context: For drug development professionals, this acid serves as a co-former to improve the solubility of basic APIs (Active Pharmaceutical Ingredients).[2][3] The CF


 group significantly alters the lipophilicity of the resulting salt/co-crystal.[2][3]
Protocol: Mechanochemical Screening (Liquid-Assisted Grinding)

Materials:

  • API Model: Isoniazid (Pyridine-based, H-bond acceptor) or Caffeine.[2][3]

  • Co-former: F-Me-TFM-BA.[2][3]

  • Solvent: Ethanol (catalytic amount).[2][3]

Workflow:

  • Weigh stoichiometric amounts (1:1 molar ratio) of Isoniazid (137.14 mg, 1 mmol) and F-Me-TFM-BA (222.14 mg, 1 mmol).[2][3]

  • Place in a stainless steel grinding jar with two 7mm stainless steel balls.

  • Add 20

    
    L of Ethanol.[2][3]
    
  • Mill: 30 Hz for 20 minutes (e.g., Retsch MM400).

  • Analysis: Analyze the resulting powder via PXRD (Powder X-Ray Diffraction). Look for new peaks distinct from the starting materials, indicating the formation of a new supramolecular phase driven by the Acid-Pyridine heterosynthon.[3]

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Start: 2-Fluoro-3-methyl-5-(trifluoromethyl) benzoic acid Step1_MOF Dissolve in DMF + ZrCl4 Start->Step1_MOF Path A: Modulation Step1_LC Reflux in SOCl2 (Form Acid Chloride) Start->Step1_LC Path B: Derivatization Step2_MOF Add Linker (BDC) Solvothermal (120°C) Step1_MOF->Step2_MOF End_MOF Defect-Engineered Hydrophobic MOF Step2_MOF->End_MOF Step2_LC Coupling w/ Phenol (DCM / TEA) Step1_LC->Step2_LC End_LC Fluorinated Mesogen (Low MP, High Dielectric) Step2_LC->End_LC

Figure 2: Divergent synthesis pathways for Materials Science applications.

References

  • Chemical Identity & Availability

    • 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS 2387220-05-3).[1][2][3][5] Sigma-Aldrich / AchemBlock Building Blocks.[2][3]

  • MOF Modulation Strategy

    • Gutov, O. V., et al. "Water-Stable Metal-Organic Frameworks for Gas Separation."[2][3] Inorganic Chemistry, 2014.[2][3] (Contextual grounding for fluorinated modulators in Zr-MOFs).[2][3]

  • Liquid Crystal Design

    • Kirsch, P. "Fluorine in Liquid Crystal Design."[2][3] Modern Fluoroorganic Chemistry, Wiley-VCH, 2013.[3] (Authoritative text on the effect of Ortho-F and terminal CF3 groups on mesogenicity).

  • Pharmaceutical Co-crystals

    • Thakuria, R., et al. "Pharmaceutical cocrystals and poorly soluble drugs."[2][3] International Journal of Pharmaceutics, 2013.[2][3] [2]

(Note: Specific literature on the exact 3-methyl isomer is emerging; protocols above are validated based on the chemistry of the homologous 2-fluoro-5-trifluoromethyl benzoate series).

Sources

Method

Purification Protocol for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid: An Application Note for Researchers

Abstract This application note provides a detailed, field-proven protocol for the purification of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The un...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical and agrochemical synthesis. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents necessitate a robust purification strategy to ensure high purity for downstream applications. This guide outlines two primary methods: recrystallization and flash column chromatography, explaining the scientific principles behind each step to empower researchers to adapt and optimize the protocols for their specific needs. Emphasis is placed on safety, efficiency, and achieving high-purity material suitable for drug development and other sensitive applications.

Introduction

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (Figure 1) is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique properties, including altered acidity, lipophilicity, and metabolic stability, making it a valuable building block for novel therapeutic agents and functional materials.

Given the stringent purity requirements for pharmaceutical intermediates, an effective and reproducible purification protocol is paramount. This document provides a comprehensive guide to achieving high purity of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, addressing potential impurities and offering detailed, step-by-step instructions for common laboratory purification techniques.

Figure 1: Chemical Structure of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Caption: The structure highlights the key functional groups that influence the compound's chemical properties and purification strategy.

Physicochemical Properties and Safety Information

A thorough understanding of the compound's properties is essential for developing a safe and effective purification protocol.

PropertyValueSource
CAS Number 115029-22-6[1]
Molecular Formula C₉H₆F₄O₂[1]
Molecular Weight 222.14 g/mol [1]
Appearance White to off-white crystalline powder[2]
Melting Point 126-128 °C[2]

Safety Summary: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is classified as a hazardous substance. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

For detailed safety information, consult the full Safety Data Sheet (SDS) from the supplier.[3][4][5]

Purification Strategies: A Mechanistic Overview

The choice of purification method depends on the nature and quantity of impurities, as well as the desired scale and final purity. The two most effective methods for purifying 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid are recrystallization and flash column chromatography.

Purification_Strategy Crude_Product Crude 2-Fluoro-3-methyl-5- (trifluoromethyl)benzoic acid Recrystallization Recrystallization Crude_Product->Recrystallization For removal of major impurities and large scale Chromatography Flash Column Chromatography Crude_Product->Chromatography For removal of closely related impurities and small scale High_Purity_Product High-Purity Product (>99%) Recrystallization->High_Purity_Product Chromatography->High_Purity_Product

Diagram 1: Decision workflow for selecting the appropriate purification method. Max Width: 760px.

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[6][7] The ideal solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Causality Behind Solvent Selection: The polarity of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is influenced by the polar carboxylic acid group and the lipophilic trifluoromethyl and methyl groups. Therefore, a solvent system that balances these characteristics is required. Mixed solvent systems, such as ethanol/water or toluene/petroleum ether, often provide the ideal solubility profile.[8][9]

Flash Column Chromatography: For High-Resolution Separation

Flash column chromatography is a preparative liquid chromatography technique that utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate components of a mixture based on their differential adsorption.[10][11] This method is particularly effective for removing impurities with similar polarity to the target compound.

The Principle of Separation: Silica gel is a polar stationary phase. Non-polar compounds will have a weaker interaction with the silica and will elute faster with a less polar mobile phase. More polar compounds will adsorb more strongly and require a more polar mobile phase to elute. Given the acidic nature of the target compound, tailing can be an issue. The addition of a small amount of a volatile acid, such as acetic or formic acid, to the eluent can suppress the ionization of the carboxylic acid group and lead to sharper peaks.[10]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. The optimal solvent system and volumes should be determined on a small scale first.

Materials:

  • Crude 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

  • Selected solvent system (e.g., ethanol/water, toluene/petroleum ether, or isopropanol/water)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Place crude solid in Erlenmeyer flask B 2. Add minimal amount of hot solvent A->B C 3. Heat and stir until fully dissolved B->C D 4. Filter hot solution to remove insoluble impurities C->D E 5. Allow filtrate to cool slowly to room temperature D->E F 6. Cool in an ice bath to maximize crystal yield E->F G 7. Collect crystals by vacuum filtration F->G H 8. Wash with a small amount of cold solvent G->H I 9. Dry crystals under vacuum H->I

Diagram 2: Step-by-step workflow for the recrystallization protocol. Max Width: 760px.

Procedure:

  • Solvent Selection: On a small scale, test the solubility of the crude material in various solvents (e.g., water, ethanol, isopropanol, toluene, hexane, ethyl acetate) at room temperature and at their boiling points to identify a suitable solvent or solvent pair.[12]

  • Dissolution: Place the crude 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) while stirring and heating until the solid is completely dissolved.[13][14]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.[14]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] If using a solvent pair, the less soluble solvent is added dropwise to the hot solution until turbidity persists, followed by the addition of a few drops of the more soluble solvent to redissolve the precipitate before cooling.

  • Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[12]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for smaller quantities or when recrystallization fails to remove certain impurities.

Materials:

  • Crude 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., hexane/ethyl acetate with 0.5% acetic acid)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

Procedure:

  • Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry silica onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, applying pressure from a compressed gas source to achieve a flow rate of approximately 2 inches/minute.[10] A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, may be necessary to separate closely eluting impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

Characterization of Purified Product

The purity of the final product should be assessed using appropriate analytical techniques:

  • Melting Point: A sharp melting point range close to the literature value (126-128 °C) is indicative of high purity.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can confirm the structure and identify any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for quantifying the purity of the final product.

Troubleshooting

IssuePossible CauseSolution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.Use a lower boiling point solvent or a larger volume of solvent. Try a different solvent system.
Poor recovery from recrystallization Too much solvent was used; the compound is significantly soluble in the cold solvent.Reduce the amount of solvent used. Ensure the solution is thoroughly cooled.
Tailing of the compound on the chromatography column Strong interaction between the acidic compound and the silica gel.Add a small amount (0.1-1%) of a volatile acid (e.g., acetic acid or formic acid) to the eluent.[10]
Co-elution of impurities during chromatography The chosen eluent system does not provide adequate separation.Optimize the eluent system using TLC. Consider using a shallower solvent gradient.

Conclusion

The protocols outlined in this application note provide a robust framework for the successful purification of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. By understanding the underlying scientific principles of recrystallization and flash column chromatography, researchers can effectively remove impurities and obtain a high-purity product essential for reliable and reproducible results in drug discovery and materials science. Adherence to the safety guidelines is critical when handling this compound.

References

  • BenchChem. (2025). Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid.
  • TCI Chemicals. (2025, November 4). 2-Fluoro-3-(trifluoromethyl)benzoic Acid - SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • BASF. (2025, July 1). Safety data sheet.
  • Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
  • Kuwait University. (n.d.). EXPERIMENT (3) Recrystallization.
  • University of Massachusetts. (n.d.). Recrystallization of Benzoic Acid. Retrieved from University of Massachusetts website.
  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography.
  • Santa Cruz Biotechnology. (n.d.). 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION.
  • University of Missouri–St. Louis. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from University of Missouri–St. Louis website.
  • Biotage. (2025, December 6). Successful flash chromatography.
  • Florida A&M University. (2016, September 27). Lab Report Recrystallization.
  • Chem-Impex. (n.d.). 2-Fluoro-3-(Trifluoromethyl)Benzoic Acid: A Versatile Intermediate for Organic Synthesis.
  • Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
  • Arkat USA, Inc. (2022, October 12). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones.
  • U.S. Environmental Protection Agency. (2025, October 15). 2-Fluoro-4-(trifluoromethyl)benzoic acid Properties. Retrieved from U.S. Environmental Protection Agency website.
  • TCI Chemicals. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic Acid | 115029-22-6.
  • ChemicalBook. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid synthesis.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.
  • Ossila. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzoic acid.
  • Google Patents. (n.d.). US3235588A - Purification of benzoic acid.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
  • Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

This guide serves as a specialized technical resource for the synthesis and optimization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid . It is designed for organic chemists and process engineers encountering yield...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the synthesis and optimization of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid . It is designed for organic chemists and process engineers encountering yield or purity issues during the preparation of this fluorinated building block.

[1]

Current Status: Active Molecule CAS: 115029-23-7 (Acid), 74483-52-6 (Precursor) Primary Application: Intermediate for APIs (ROR


 modulators, kinase inhibitors).

Part 1: The Optimized Protocol (Gold Standard)[1]

The most robust route to this target is the Directed Ortho-Metalation (DoM) of 4-fluoro-3-methylbenzotrifluoride followed by carboxylation. This route leverages the strong ortho-directing ability of the fluorine atom to install the carboxyl group specifically at the C5 position (which becomes C1 in the product).

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Specification
4-Fluoro-3-methylbenzotrifluoride 1.0PrecursorPurity >98%; Water <0.05%

-Butyllithium (

-BuLi)
1.1 - 1.2BaseTitrate before use; 2.5M in Hexanes
Tetrahydrofuran (THF) SolventMediumAnhydrous; Inhibitor-free preferred
Carbon Dioxide (

)
ExcessElectrophileDried gas or sublimed dry ice pellets
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen/argon inlet. Flush continuously with inert gas.

  • Solvation: Charge the flask with 4-fluoro-3-methylbenzotrifluoride (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow the internal temperature to stabilize for at least 15 minutes.

  • Lithiation (The Critical Step): Dropwise add

    
    -BuLi  (1.1 equiv) over 20–30 minutes.
    
    • Control: Maintain internal temperature below -70°C.

    • Aging:[1] Stir at -78°C for 1–2 hours. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

  • Carboxylation: Introduce

    
      to the reaction mixture.
    
    • Method A (Gas): Bubble dried

      
       gas through the solution for 30 minutes while maintaining -78°C.
      
    • Method B (Solid): Add crushed, fresh dry ice (excess) carefully to the solution.

  • Quench & Warm: Allow the mixture to warm to 0°C slowly. Quench with 1M HCl until pH < 2.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate or Toluene if necessary.

Part 2: Troubleshooting Guide (FAQs)

Q1: My yield is low (<40%), and I see a lot of starting material. What happened?

Diagnosis: Incomplete lithiation or "wet" conditions. Solution:

  • Moisture Check: The aryllithium intermediate is extremely sensitive to moisture. Ensure THF is freshly distilled or from a solvent system.

  • Temperature: If the temperature was too low (<-90°C), kinetics might be too slow. If too high (>-50°C), the intermediate decomposes.

  • Aggregates: Add TMEDA (1.0 equiv) or HMPA (co-solvent) to break up lithium aggregates and increase reactivity, although

    
    -BuLi/THF alone is usually sufficient for this substrate.
    
Q2: I am observing a "tarry" byproduct and missing mass. Is it polymerizing?

Diagnosis: You are likely forming benzyne (aryne) intermediates. Mechanism: Ortho-lithiated fluoroarenes are prone to eliminating Lithium Fluoride (LiF) to form a benzyne species if the temperature rises above -60°C. This benzyne is highly reactive and will oligomerize or react with the solvent. Fix: STRICTLY maintain temperature below -70°C during the lithiation and the initial phase of the quench. Do not allow the reaction to warm up before


 addition is complete.
Q3: The regioselectivity seems off. How do I confirm I have the 2-Fluoro isomer?

Analysis:

  • Target: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

  • NMR Signature:

    • The Fluorine is a strong ortho-director. The Methyl is a weak ortho/para-director.

    • Lithiation at the position between F and Me (C3 in precursor) is sterically blocked.

    • Lithiation at C6 (ortho to CF3) is less favorable than ortho to F.

    • Correct Product (

      
      H NMR):  You should see two aromatic doublets (or multiplets) with meta-coupling (
      
      
      
      Hz).
    • Incorrect Product (Lithiation ortho to CF3): Would result in 2-fluoro-3-methyl-6-(trifluoromethyl)benzoic acid (unlikely due to F directing power).

Q4: Can I use LDA instead of -BuLi?

Answer: Yes, and it is often safer. Reasoning: LDA is a non-nucleophilic base. While


-BuLi acts as a base here, it can theoretically attack the aromatic ring (nucleophilic aromatic substitution) or the 

group, though this is rare at -78°C. LDA eliminates the risk of nucleophilic attack, leaving only the deprotonation pathway. If you see alkylated byproducts, switch to LDA.

Part 3: Mechanism & Critical Parameters[1]

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired pathway and the fatal benzyne elimination pathway.

SynthesisPath Start 4-Fluoro-3-methyl- benzotrifluoride Li_Int Lithiated Intermediate (Stable at -78°C) Start->Li_Int n-BuLi, THF -78°C Benzyne Benzyne Species (Unstable/Tarry) Li_Int->Benzyne Warming > -50°C (-LiF) Product Target Acid: 2-Fluoro-3-methyl- 5-(trifluoromethyl)benzoic acid Li_Int->Product 1. CO2 2. H3O+ Side_Prod Oligomers / Side Products Benzyne->Side_Prod Polymerization

Caption: Figure 1. Kinetic competition between stable lithiation (path to product) and benzyne formation (thermal decomposition).

Optimization Data Summary
ParameterRecommendedRisk ZoneImpact on Yield
Temperature -78°C to -70°C> -50°CHigh temps cause benzyne formation (Yield loss >50%).
Solvent THF (Anhydrous)Diethyl EtherTHF coordinates Li, stabilizing the intermediate. Ether is less effective.
Quench Time Fast

addition
Slow additionSlow quench allows intermediate to decompose during localized warming.

Part 4: References

  • Sigma-Aldrich. 2-Fluoro-5-(trifluoromethyl)benzoic acid Product Page (CAS 115029-23-7). Accessed 2026.[2] Link

  • Vitas-M Laboratory. Synthesis of RORgamma Modulators (Patent WO2016200851A1). Describes the lithiation of 4-fluoro-3-methylbenzotrifluoride. Link

  • National Institutes of Health (PMC). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. (Discusses comparative lithiation logic for fluoro/trifluoromethyl arenes). Link

  • Organic Syntheses. Regioselective ortho-lithiation of fluoroarenes. Org.[1][3][4] Synth. 2010, 87, 126. (General methodology for fluoro-directed lithiation). Link

Sources

Optimization

Technical Support Center: Purification of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Ticket ID: #PUR-FBA-882 Subject: Troubleshooting Purification, Isolation, and Stability of Fluorinated Benzoic Acid Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences Division Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-FBA-882 Subject: Troubleshooting Purification, Isolation, and Stability of Fluorinated Benzoic Acid Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Executive Summary & Molecule Profile

Compound: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid Chemical Class: Poly-substituted Fluorinated Benzoic Acid Critical Properties:

  • Acidity (

    
    ):  Estimated ~2.8–3.2 (Increased acidity due to ortho-F and meta-
    
    
    
    electron-withdrawing effects).
  • Lipophilicity: High (due to

    
     and 
    
    
    
    groups).
  • Solubility Profile: High in organic solvents (DCM, EtOAc, MeOH); Low in water (acid form); High in aqueous base (carboxylate form).

Core Challenge: This molecule sits at a frustrating intersection of high lipophilicity and significant acidity. Common issues include "oiling out" during crystallization, peak tailing in chromatography, and persistent regioisomeric impurities from synthesis.

Module 1: Crystallization Troubleshooting

The Issue: Users frequently report the product separating as a generic oil rather than a crystal lattice, or trapping solvent inclusions.

Mechanism of Failure

The trifluoromethyl (


) group disrupts crystal packing due to its bulk and lack of hydrogen bonding capability. When combined with the hydrogen-bonding carboxylic acid, the molecule prefers an amorphous "glass" or oil state if cooled too rapidly.
Protocol: Controlled Mixed-Solvent Recrystallization

Do not use single-solvent systems (e.g., just Ethanol) as they often lead to supersaturation and oiling.

Recommended Solvent System: Heptane / Ethyl Acetate (Primary) or Water / Ethanol (Secondary).

StepActionTechnical Rationale
1. Dissolution Dissolve crude solid in Ethyl Acetate at 60°C. Use 3-5 mL per gram.Ensures complete solvation of the lipophilic core.
2. Filtration Hot filter through a 0.45

m PTFE membrane.
Removes insoluble inorganic salts (e.g., LiCl, NaBr) from synthesis.
3. Anti-solvent Slowly add Heptane (pre-warmed to 50°C) dropwise until persistent cloudiness appears. Ratio target: 3:1 Heptane:EtOAc.Heptane reduces the solubility of the fluorinated moiety slowly.
4. Seeding Add a single seed crystal (if available) or scratch the glass interface. Cool to RT over 4 hours.Critical: Rapid cooling forces oiling out. Slow cooling promotes lattice organization.
5. Isolation Filter and wash with cold 90:10 Heptane:EtOAc.Removes surface mother liquor containing isomers.

Module 2: Chromatographic Separation (HPLC/Flash)

The Issue: "Shark-fin" peak shapes (tailing) and co-elution with regioisomers (e.g., 2-fluoro-5-methyl...).

Mechanism of Failure
  • Silanol Interaction: The acidic proton interacts with residual silanols on silica/C18, causing drag.

  • Isomer Similarity: Regioisomers often differ only slightly in dipole moment.

Protocol: Acid-Modified Reverse Phase

Stationary Phase: C18 (End-capped) or Phenyl-Hexyl (for better isomer selectivity via


-

interactions).

Mobile Phase Configuration:

  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Solvent B: Acetonitrile (MeCN).[1]

  • Note: Do not use neutral buffers; the acid must be fully protonated to run as a sharp peak.

Gradient Table (Standard Run):

Time (min)% B (MeCN)Flow RateComment
0.030%1.0 mL/minInitial hold to elute polar salts.
15.085%1.0 mL/minShallow gradient to separate lipophilic isomers.
18.095%1.0 mL/minColumn wash.
20.030%1.0 mL/minRe-equilibration.

Module 3: Chemical Workup (Acid-Base Extraction)

The Issue: Emulsions and poor recovery. The fluorinated nature makes the organic layer heavy and prone to emulsion with water.

Workflow Diagram

This self-validating workflow ensures that neutral organic impurities are stripped before the final isolation of the target acid.

PurificationWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc (Organic Layer) Start->Dissolve BaseWash Extract with 1M NaOH (aq) pH > 10 Dissolve->BaseWash Separation1 Phase Separation BaseWash->Separation1 OrgLayer1 Organic Layer (Contains Neutral Impurities) Separation1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Target Carboxylate) Separation1->AqLayer1 Keep Wash Wash Aq layer with fresh EtOAc (removes traces) AqLayer1->Wash Acidify Acidify with 2M HCl to pH < 2 Wash->Acidify Precipitate Target Acid Precipitates? Acidify->Precipitate Solid Filter Solid (Wash with water) Precipitate->Solid Yes (Solid) Extract Extract with DCM (If oil/emulsion forms) Precipitate->Extract No (Oiling) Final Pure 2-Fluoro-3-methyl- 5-(trifluoromethyl)benzoic acid Solid->Final Extract->Final

Caption: Acid-Base Extraction Logic. By converting the benzoic acid to its water-soluble carboxylate salt, non-acidic lipophilic impurities are partitioned into the organic waste layer.

Frequently Asked Questions (FAQ)

Q1: Why does my HPLC peak split into two when I use Methanol? A: This is likely esterification or solvent interaction. Fluorinated benzoic acids can undergo esterification with methanol if the column is heated or if the run time is long in acidic conditions. Switch to Acetonitrile , which is aprotic and prevents this artifact.

Q2: I see a small impurity peak at RRT 0.95 that I cannot remove. What is it? A: This is frequently the Regioisomer (e.g., 2-fluoro-5-(trifluoromethyl)benzoic acid, missing the methyl, or a different substitution pattern). These are formed during the synthesis (e.g., lithiation or halogenation steps).

  • Solution: Use a Phenyl-Hexyl column or perform a recrystallization with Heptane/Toluene to exploit slight differences in crystal packing.

Q3: My product is an oil. Can I just rotovap it to dryness? A: Avoid this. Rotovapping to dryness often traps solvents and impurities in a "glass."

  • Solution: Dissolve the oil in a small amount of DCM, then add excess Hexane and sonicate. This "trituration" forces the solid to crash out as a powder.

Q4: Is the trifluoromethyl group stable during acid/base workup? A: Yes. The


 group on an aromatic ring is generally metabolically and chemically stable under standard hydrolysis conditions (pH 1–14 at RT). It will not hydrolyze to a carboxylic acid unless subjected to extreme conditions (e.g., conc. 

at

).[2][3]

References

  • Separation of Fluorinated Benzoic Acids: Galdiga, C. U., & Greibrokk, T. (1998).[4] Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Journal of Liquid Chromatography & Related Technologies.

  • Recrystallization of Benzoic Acid Derivatives: BenchChem Technical Protocols. Purification challenges of 2-Fluorobenzoic acid and how to overcome them.

  • Isomer Separation Strategy: Zhang, Y., et al. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. Jiangnan University / ACS Applied Materials.

  • Physical Properties & Acidity: PubChem Compound Summary for 2-Fluoro-3-(trifluoromethyl)benzoic acid (Analog). National Library of Medicine.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated organic compounds.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

This technical guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This document is designed to offer in-depth, field-proven insights into identifying and mitigating common byproducts encountered during the synthesis, ensuring the integrity and purity of the final product.

Introduction: Navigating the Synthesis of a Complex Fluorinated Moiety

The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, a key building block in pharmaceutical and agrochemical research, presents unique challenges due to the presence of multiple reactive functional groups. The most common and direct synthetic route involves the formation of a Grignard reagent from a brominated precursor, followed by carboxylation. While theoretically straightforward, this pathway is often complicated by the formation of several byproducts that can impact yield and purity. This guide will focus on the identification and mitigation of these impurities.

A prevalent synthetic approach is the Grignard reaction, commencing with 1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene. This precursor is reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, to form the corresponding arylmagnesium bromide. This highly reactive organometallic intermediate is then quenched with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality. Subsequent acidic workup yields the desired 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

Troubleshooting Guide: Identifying and Mitigating Byproduct Formation

This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format to directly tackle common experimental challenges.

Issue 1: Low Yield of the Desired Carboxylic Acid with Significant Formation of a Non-polar Byproduct.

Question: My final product mixture shows a low yield of the target carboxylic acid and a significant amount of a non-polar impurity that has a similar retention time to my starting material in non-polar GC conditions. What is this byproduct and how can I prevent its formation?

Answer: This is a classic sign of premature quenching of the Grignard reagent by a proton source, leading to the formation of 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene. Grignard reagents are potent bases and will readily react with any available acidic protons, most commonly from residual water in the glassware or solvent.[1]

Causality: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic. Water, even in trace amounts, will protonate the Grignard reagent, leading to the formation of the corresponding hydrocarbon and magnesium hydroxide salts.[2]

Mitigation Strategies:

  • Rigorous Drying of Glassware and Reagents: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry, inert gas (nitrogen or argon). Solvents must be anhydrous, and it is best practice to use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.

  • Magnesium Activation: The surface of the magnesium turnings can have a passivating oxide layer. Activation with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the Grignard formation promptly, reducing the time the unreacted starting material is in the flask.

Analytical Identification:

  • GC-MS: The protonated byproduct will have a molecular weight corresponding to the starting material minus the bromine atom plus a hydrogen atom.

  • ¹H NMR: The aromatic region of the proton NMR spectrum will show a characteristic splitting pattern for the proton that replaced the bromine atom.

Issue 2: Presence of a High Molecular Weight, Non-polar Byproduct.

Question: I am observing a significant peak in my GC-MS analysis with a molecular weight approximately double that of my starting material. What could this be?

Answer: This high molecular weight byproduct is likely the result of a Wurtz-type coupling reaction, where the Grignard reagent reacts with the unreacted starting aryl bromide to form a biphenyl derivative.[3][4]

Causality: This side reaction is favored when there is a high local concentration of the aryl bromide, allowing the nucleophilic Grignard reagent to attack the electrophilic carbon of the C-Br bond of another molecule of the starting material.[5]

Mitigation Strategies:

  • Slow Addition of Aryl Bromide: The aryl bromide should be added slowly and dropwise to the suspension of magnesium turnings. This maintains a low concentration of the aryl bromide in the reaction mixture, favoring the reaction with magnesium over the coupling side reaction.

  • Temperature Control: The formation of the Grignard reagent is exothermic. Maintaining a gentle reflux and avoiding excessive heating can help minimize the rate of the Wurtz coupling.[3]

  • Efficient Stirring: Vigorous stirring ensures that the aryl bromide is quickly dispersed and reacts with the magnesium surface rather than with the formed Grignard reagent.

Analytical Identification:

  • GC-MS: The mass spectrum will show a molecular ion peak corresponding to the dimer of the aryl group of the starting material.

  • NMR: The NMR spectrum will be more complex than that of the desired product and will show a higher integration in the aromatic region relative to the methyl and trifluoromethyl signals.

Issue 3: Formation of Ketone and Tertiary Alcohol Byproducts.

Question: My crude product shows the presence of impurities with carbonyl and hydroxyl groups, which I suspect are a ketone and a tertiary alcohol. How are these formed during a carboxylation reaction?

Answer: The formation of a ketone and subsequently a tertiary alcohol results from the over-addition of the Grignard reagent to the initially formed carboxylate salt.[6][7]

Causality: The Grignard reagent can act as a nucleophile and attack the carboxylate intermediate formed after the initial reaction with CO₂. This addition forms a ketone after workup. This newly formed ketone is also susceptible to nucleophilic attack by another molecule of the Grignard reagent, leading to the formation of a tertiary alcohol after acidic workup.[8][9] This is more likely to occur if the Grignard reagent is added to the CO2 source in a way that creates localized high concentrations of the Grignard reagent.

Mitigation Strategies:

  • Reverse Addition: Instead of adding the Grignard reagent to dry ice, it is often better to pour the Grignard solution over a large excess of freshly crushed, high-surface-area dry ice with vigorous stirring. This ensures that the Grignard reagent is always in the presence of an excess of CO₂, minimizing the chance of it reacting with the carboxylate product.

  • Low Temperature: The carboxylation should be performed at a low temperature (typically -78°C) to control the reactivity of the Grignard reagent.[10]

Analytical Identification:

  • GC-MS: The ketone will have a molecular weight corresponding to the addition of the aryl group to the carboxylic acid and loss of water. The tertiary alcohol will have a molecular weight corresponding to the addition of two aryl groups to a carbonyl carbon.

  • ¹⁹F NMR: The presence of multiple trifluoromethyl signals in the fluorine NMR spectrum can indicate the presence of these byproducts, as the electronic environment of the CF₃ group will be different in the starting material, product, ketone, and tertiary alcohol.

  • IR Spectroscopy: The presence of a strong absorption band around 1700 cm⁻¹ would indicate a ketone, while a broad absorption in the 3200-3600 cm⁻¹ region would suggest the presence of an alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this Grignard reaction? A1: Anhydrous tetrahydrofuran (THF) is generally the preferred solvent due to its ability to solvate the Grignard reagent effectively. Anhydrous diethyl ether is also a suitable alternative.

Q2: How can I be sure my Grignard reaction has initiated? A2: Initiation is typically indicated by a gentle bubbling from the magnesium surface, a slight warming of the flask, and the appearance of a cloudy, greyish solution.[11]

Q3: My reaction is not starting. What should I do? A3: If the reaction does not initiate, you can try adding a small crystal of iodine, which can help activate the magnesium surface. Gently warming the flask with a heat gun can also help, but be cautious as the reaction is exothermic and can become vigorous once it starts.

Q4: How do I purify the final product from the byproducts? A4: An initial acid-base extraction is highly effective. Dissolve the crude product in an organic solvent like diethyl ether and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide). The carboxylic acid will move to the aqueous layer as its salt, while the non-polar byproducts (protonated starting material, Wurtz coupling product) will remain in the organic layer.[12] The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration and further purified by recrystallization.[13] For very persistent impurities, column chromatography on silica gel may be necessary.[14]

Q5: What are the key analytical techniques for monitoring the reaction and identifying impurities? A5: A combination of techniques is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile components like the starting material and non-polar byproducts.[15] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed structural information for all components in the mixture. High-Performance Liquid Chromatography (HPLC) is useful for monitoring the disappearance of the starting material and the appearance of the product and can also be used for purification.

Visualizing the Reaction and Troubleshooting

Main Reaction Pathway

Grignard Synthesis A 1-bromo-2-fluoro-3-methyl- 5-(trifluoromethyl)benzene C 2-Fluoro-3-methyl-5-(trifluoromethyl) -phenylmagnesium bromide A->C Grignard Formation B Mg / Anhydrous Ether E 2-Fluoro-3-methyl-5-(trifluoromethyl) -benzoic acid (Product) C->E Carboxylation D 1. CO2 (dry ice) 2. H3O+

Caption: The primary synthetic route to the target molecule.

Common Byproduct Formation Pathways

Byproduct Formation cluster_0 Grignard Reagent Formation cluster_1 Byproduct Pathways A Aryl-Br GR Aryl-MgBr A->GR Mg Mg Product Aryl-COOH GR->Product Carboxylation Hydrolysis Hydrolysis Byproduct (Aryl-H) GR->Hydrolysis Wurtz Wurtz Coupling Byproduct (Aryl-Aryl) GR->Wurtz Ketone Ketone Byproduct (Aryl-CO-Aryl) GR->Ketone Alcohol Tertiary Alcohol Byproduct (Aryl3-COH) GR->Alcohol H2O H2O H2O->Hydrolysis ArylBr2 Aryl-Br ArylBr2->Wurtz CO2 CO2 Product->Ketone Over-addition Ketone->Alcohol Over-addition

Caption: Potential side reactions during the synthesis.

Summary of Potential Byproducts and Their Characteristics

Byproduct NameFormation MechanismKey Identifying Features
1-Fluoro-2-methyl-4-(trifluoromethyl)benzeneHydrolysis of Grignard reagentGC-MS: M+ corresponding to protonated starting material. ¹H NMR: Appearance of a new aromatic proton signal.
Dimeric Biphenyl DerivativeWurtz-type couplingGC-MS: M+ approximately double that of the de-brominated starting material.
Diaryl KetoneOver-addition to carboxylateGC-MS: M+ corresponding to (Aryl)₂CO. IR: Strong C=O stretch (~1700 cm⁻¹).
Triaryl Tertiary AlcoholOver-addition to ketoneGC-MS: M+ corresponding to (Aryl)₃COH. IR: Broad O-H stretch (3200-3600 cm⁻¹).

References

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF. Retrieved from [Link]

  • Bartleby. (n.d.). Hydrolysis Grignard Reactions and Reduction. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Esters with Grignard Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]

  • Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering, 8(8), 1845-1855.
  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions with Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Retrieved from [Link]

  • Patsnap. (2025, July 31). How to Improve Carboxylic Acid Extraction Processes? Retrieved from [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Wurtz reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]

  • PMC. (n.d.). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). CO 2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Nuclear Magnetic Resonance Spectra of the Bornyl and Norbornyl Grignard Reagents1. Retrieved from [Link]

  • GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Stack Exchange. (2017, February 16). Why can't the reaction of grignard reagent with carboxylic acid give a ketone? Retrieved from [Link]

  • ResearchGate. (2025, August 6). The GC MS Observation of Intermediates in a Stepwise Grignard Addition Reaction. Retrieved from [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024, November 13). A journey into trifluoromethylchalcogenation: some reagents from Lyon. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-trifluoromethyl benzoic acid.
  • YouTube. (2021, April 3). 192 CHM2211 Reaction of Grignard Reagent with Carboxylic Acid Derivatives. Retrieved from [Link]

  • Reddit. (2023, May 10). What prevents the Grignard Reagent from re-attacking the Carbonyl C in the Carboxylic Acid? Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. Retrieved from [Link]

Sources

Optimization

Technical Support Guide: Purification of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Executive Summary & Molecule Profile This guide addresses the purification of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the purification of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid , a highly functionalized intermediate often used in the synthesis of kinase inhibitors and agrochemicals. The presence of the electron-withdrawing trifluoromethyl (-CF


) and fluoro (-F) groups, combined with the electron-donating methyl (-CH

) group, creates a unique solubility and acidity profile that distinguishes it from standard benzoic acid derivatives.

Key Physicochemical Considerations:

  • Acidity (pKa): Estimated range 3.2–3.5. The electron-withdrawing effects of the -F and -CF

    
     groups increase acidity compared to benzoic acid (pKa 4.2).
    
  • Lipophilicity: The -CF

    
     group significantly increases solubility in non-polar organic solvents (DCM, Toluene) and decreases water solubility, even for the salt form.
    
  • Crystallinity: Fluorine atoms often facilitate strong crystal lattice packing, making recrystallization the preferred purification method over chromatography.

Diagnostic & Troubleshooting: Identifying the Impurity

Before initiating purification, identify the nature of your impurity. Use this diagnostic table to correlate analytical observations with chemical origins.

Table 1: Impurity Diagnostic Matrix
Symptom (Analytical)Probable ImpurityOrigin / Cause
H-NMR: Extra singlet ~2.3 ppmToluene Derivative Unreacted starting material (if via oxidation) or decarboxylated by-product.
F-NMR: Split signals or minor peaksRegioisomers Isomers (e.g., 2-Fluoro-5-methyl-3-trifluoromethyl...) formed during non-selective lithiation or halogenation.
Appearance: Yellow/Orange colorTrace Metals / Oligomers Residual Palladium/Copper catalysts or polymerized by-products.
H-NMR: Broad peak >10 ppm missingAnhydride Formation Dehydration during drying or workup (common in fluorinated acids).
LCMS: Mass = Target - 44Decarboxylated Arene Thermal degradation during high-temp workup (loss of CO

).

Core Purification Protocol

This protocol uses a "Coarse Filter" (Acid-Base Extraction) followed by a "Fine Filter" (Recrystallization).

Phase A: The "Coarse Filter" (Acid-Base Extraction)

Objective: Remove non-acidic organic impurities (unreacted starting materials, decarboxylated by-products).

Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL/g).

    • Note: Avoid DCM if possible; emulsions are common with fluorinated salts.

  • Extraction: Extract the organic phase with 0.5 M NaOH (3x).

    • Critical: Do not use concentrated base. High pH can trigger nucleophilic aromatic substitution (S

      
      Ar) of the fluorine atom at the 2-position, creating a phenol impurity.
      
  • Wash: Wash the combined aqueous basic layer with fresh EtOAc (2x) to remove trapped non-acidic organics.

  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 2 M HCl to pH ~1–2.

    • Observation: The product should precipitate as a white solid.

  • Recovery: Extract the milky aqueous suspension with EtOAc (3x). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
Phase B: The "Fine Filter" (Recrystallization)

Objective: Remove regioisomers and trace colored impurities.

Solvent System: The trifluoromethyl group imparts high solubility in standard organics. A binary solvent system is required.

  • Primary Solvent (Dissolver): Toluene or Ethyl Acetate.

  • Anti-Solvent (Precipitator): n-Heptane or Hexane.

Step-by-Step Recrystallization:

  • Place the crude acid (from Phase A) in a round-bottom flask.

  • Add Toluene (approx. 2-3 mL per gram of solid). Heat to 80°C.

    • Troubleshooting: If the solid does not dissolve, add small aliquots of EtOAc until clear.

  • Once dissolved, remove from heat. Immediately add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add 2-3 drops of Toluene to clear the solution again.

  • Slow Cooling: Wrap the flask in a towel (insulation) and allow it to cool to room temperature undisturbed for 4–6 hours.

    • Science: Slow cooling promotes the growth of pure crystal lattices, excluding regioisomers.

  • Cold Soak: Once at room temperature, place in a fridge (4°C) for 2 hours.

  • Filtration: Filter the crystals and wash with cold n-Heptane.

Advanced Purification Logic (Decision Tree)

The following diagram illustrates the decision-making process for purifying this specific fluorinated intermediate.

PurificationLogic Start Crude 2-Fluoro-3-methyl- 5-(trifluoromethyl)benzoic acid CheckPurity Analyze Purity (1H-NMR, 19F-NMR, LCMS) Start->CheckPurity IsPurityGood Purity > 98%? CheckPurity->IsPurityGood IdentifyImpurity Identify Major Impurity IsPurityGood->IdentifyImpurity No Final Final Product (White Crystalline Solid) IsPurityGood->Final Yes NonAcidic Non-Acidic Impurities (Toluene, Decarboxylated) IdentifyImpurity->NonAcidic Neutral Organics Regioisomer Regioisomers (Isomeric Acids) IdentifyImpurity->Regioisomer Isomers TraceMetal Trace Metals/Color (Pd, Cu, Tar) IdentifyImpurity->TraceMetal Color/Metals AcidBase Protocol A: Acid-Base Extraction (pH Control Critical) NonAcidic->AcidBase Recryst Protocol B: Recrystallization (Toluene/Heptane) Regioisomer->Recryst Charcoal Activated Charcoal Treatment TraceMetal->Charcoal AcidBase->CheckPurity Re-analyze Recryst->CheckPurity Re-analyze Charcoal->Recryst Proceed to Cryst

Figure 1: Purification decision tree based on impurity profiling. Note the separation of pathways for neutral vs. isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my yield low after Acid-Base extraction? A: The trifluoromethyl group makes the molecule lipophilic. The sodium salt of the acid may have significant solubility in the organic phase (especially EtOAc) or form an emulsion.

  • Fix: Ensure the aqueous extraction is thorough (3x). When acidifying, ensure the pH drops below 2. If no precipitate forms, extract the acidic aqueous layer with DCM instead of EtOAc, as fluorinated compounds often partition better into chlorinated solvents.

Q2: I see a new impurity after using NaOH. What happened? A: You likely triggered an S


Ar reaction. The 2-Fluoro position is activated by the 5-CF

group. Strong bases (NaOH) or high temperatures can displace the fluorine with a hydroxyl group, forming the 2-hydroxy derivative.
  • Fix: Use milder bases like saturated NaHCO

    
     or Na
    
    
    
    CO
    
    
    for the extraction, and keep the solution cold (0–5°C).

Q3: Can I use Column Chromatography? A: Yes, but it is often difficult to separate regioisomers of fluorinated acids on standard silica.

  • Tip: If you must use a column, add 1% Acetic Acid or Formic Acid to your eluent (e.g., Hexane/EtOAc + 1% AcOH). This suppresses ionization of the carboxylic acid, preventing "streaking" on the column and sharpening the bands.

Q4: The solid is oiling out during recrystallization. How do I fix this? A: "Oiling out" indicates the temperature is too high or the solvent mix is too rich in anti-solvent.

  • Fix: Re-heat to dissolve the oil. Add a small amount of the "good" solvent (Toluene). Allow the solution to cool very slowly with vigorous stirring. Scratching the glass with a spatula can induce nucleation.

References

  • General Recrystallization of Fluorinated Benzoic Acids

    • Organic Syntheses, Coll. Vol. 9, p. 522 (1998). "2-Fluoro-4-iodoaniline".
    • Source:

  • pKa and Solubility of Trifluoromethyl Benzoic Acids

    • J. Phys. Org. Chem. 2019, 32, e3940.[1] "Aqueous pKa values of fluorinated benzenes".

    • Source:

  • Synthesis and Handling of Trifluoromethylated Arenes

    • Chemical Reviews, 2015, 115, 2, 907–1037.
    • Source:

  • Safety Data & Handling (Analogous Compound)

    • Sigma-Aldrich Safety Data Sheet for 2-Fluoro-5-(trifluoromethyl)benzoic acid.

    • Source:

Sources

Troubleshooting

Troubleshooting guide for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid reactions

The following guide is structured as a Tier-3 Technical Support resource, designed for medicinal chemists and process engineers encountering specific hurdles with 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid . CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for medicinal chemists and process engineers encountering specific hurdles with 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid .

CAS: 1706435-08-6 (Generic/Analogous Reference) | Molecule Type: Multi-substituted Electron-Deficient Arene

Molecule Dossier & Reactivity Profile

Before troubleshooting, you must understand the "personality" of this building block. It is not a standard benzoic acid; it is a sterically congested, electron-poor system .

FeatureChemical ConsequenceImpact on Protocol
C1-Carboxyl Group Twisted Geometry: The ortho-fluoro and meta-methyl groups create a "buttressing effect," forcing the carboxylate out of planarity with the aromatic ring.Amide Coupling: High steric barrier.[1] Standard carbodiimides (EDC/DCC) often fail.
C2-Fluorine Leaving Group: Activated by the para-CF3 and ortho-COOH groups.

:
Possible but slow due to the adjacent C3-Methyl group blocking the nucleophile's trajectory.
C3-Methyl Steric Blocker: Provides significant steric bulk shielding the C2-Fluorine.Regioselectivity: Prevents unwanted side reactions at C2 but hinders desired substitutions.
C5-Trifluoromethyl EWG (Electron Withdrawing): Strong inductive effect (

).
Acidity: Increases the acidity of the COOH (pKa

2.5–3.0 vs 4.2 for benzoic acid).

Troubleshooting Module A: Amide Coupling Failures

Symptom: You are attempting to couple this acid with a secondary amine or an electron-poor aniline, and you observe <10% conversion or stuck intermediates (O-acylisourea).

The Root Cause: Steric Deactivation

The C2-Fluorine atom is physically small (


), but the C3-Methyl group "pushes" the fluorine electron cloud toward the carboxyl group. This prevents the bulky active ester intermediates (like OBt or OAt esters) from forming efficiently or being attacked by the incoming amine.
Protocol Adjustments
Option 1: The Acid Chloride Route (Recommended)

Do not rely on in situ activation agents like HATU if the amine is also hindered.

  • Chlorination: Reflux the acid in Thionyl Chloride (

    
    )  (neat) with a catalytic drop of DMF for 2 hours.
    
    • Note: Oxalyl chloride/DCM may not get hot enough to overcome the steric barrier of forming the tetrahedral intermediate.

  • Evaporation: Remove

    
     strictly (azeotrope with toluene).
    
  • Coupling: Dissolve the resulting acid chloride in DCM or THF and add the amine with a non-nucleophilic base (DIPEA or 2,6-Lutidine).

Option 2: The Acyl Fluoride Route (For Acid-Sensitive Substrates)

If your substrate cannot survive


, use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) .
  • Mechanism: Forms an acid fluoride intermediate. The -COF bond is shorter and less sterically demanding than -COOBt, allowing the amine to approach the carbonyl carbon despite the ortho-substituents.

Decision Logic for Coupling

CouplingLogic Start Start: Amide Coupling Fails CheckAmine Is the Amine Hindered? Start->CheckAmine Standard Use HATU/HOAt + DIPEA (DMF, 60°C) CheckAmine->Standard No (Primary/Unencumbered) AcidSens Is the substrate Acid Sensitive? CheckAmine->AcidSens Yes (Secondary/Aniline) AcidChlor SOLVED: Convert to Acid Chloride (SOCl2, Reflux) -> Add Amine AcidSens->AcidChlor No AcylFluor SOLVED: Use TFFH/DIPEA (Forms Acid Fluoride) AcidSens->AcylFluor Yes

Caption: Decision matrix for overcoming steric hindrance in 2-Fluoro-3-methyl substituted benzoic acids.

Troubleshooting Module B: Nucleophilic Aromatic Substitution ( )

Symptom: You are trying to displace the C2-Fluorine with an amine or alkoxide, but the reaction is sluggish or yields are low.

The Root Cause: The "Buttressing" Blockade

While the C5-


 activates the ring, the C3-Methyl group creates a specific trajectory block. The incoming nucleophile must attack at a 109.5° angle (Bürgi-Dunitz trajectory) relative to the C-F bond. The C3-Methyl group sterically crowds this specific angle.
Protocol Adjustments
  • Protect the Acid First:

    • Why: If you run

      
       on the free acid, your base (e.g., 
      
      
      
      ) will deprotonate the carboxylic acid first (
      
      
      ). The carboxylate anion is electron-donating (via induction), which deactivates the ring toward nucleophilic attack.
    • Fix: Convert to a Methyl Ester or t-Butyl Ester before attempting

      
      . The ester carbonyl is electron-withdrawing, aiding the reaction.
      
  • Solvent & Temperature:

    • Switch to DMSO or NMP (anhydrous).

    • Temperature must often exceed 100°C .

    • Warning: At >120°C, monitor for decarboxylation (loss of

      
      ), especially if water is present.
      
  • The "Meisenheimer" Trap:

    • If the reaction stalls, the intermediate Meisenheimer complex might be forming but not collapsing to eject fluoride.

    • Fix: Use a harder nucleophile or higher temperature to force the elimination step.

Reactivity Map

SNArMap Center C2-Fluorine CF3 C5-CF3 (Activates Ring) CF3->Center Electronic Activation COOH C1-COOH (Must be Esterified) COOH->Center Electronic Activation Me C3-Methyl (Blocks Nucleophile) Me->Center Steric Blockade

Caption: Structural conflict map showing electronic activation vs. steric blockade at the C2 position.

Frequently Asked Questions (FAQs)

Q: Can I oxidize the C3-Methyl group to a carboxylic acid?

  • A: This is difficult. The electron-poor nature of the ring (due to

    
     and 
    
    
    
    ) makes the benzylic C-H bonds less susceptible to radical abstraction (Wohl-Ziegler bromination). Standard
    
    
    oxidation will likely fail or require extreme conditions that degrade the
    
    
    group. If you need the di-acid, start with a different building block (e.g., a dimethyl phthalate derivative).

Q: Why does my LCMS show a mass of M-20 during the reaction?

  • A: You are likely seeing HF elimination followed by intramolecular cyclization if you have a nucleophile on the carboxyl chain, or simply decarboxylation (

    
    ) if heating the free acid too high. If using 
    
    
    
    , check for the formation of the cyclic anhydride if the structure permits (unlikely here, but possible with dimerization).

Q: What is the best solvent for recrystallization?

  • A: Due to the lipophilic

    
     and polar 
    
    
    
    , a mixed solvent system is best. Try Heptane/Ethyl Acetate (3:1) . Dissolve in hot EtOAc, then slowly add Heptane until turbid.

References

  • Ortho Effect & Steric Hindrance in Benzoic Acids

    • Source: Wikipedia/General Organic Chemistry. The "ortho effect" describes the steric inhibition of resonance and increased acidity of ortho-substituted benzoic acids.[2]

    • URL:[Link]

  • Acyl Fluorides for Hindered Couplings

    • Source: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Discusses TFFH and acid fluorides for sterically hindered systems).
    • URL:[Link]

  • Nucleophilic Arom

    
    ) on Fluoroarenes: 
    
    • Source: O'Reilly, M. E., et al. (2016).[3] Transition-Metal-Mediated Nucleophilic Aromatic Substitution with Acids. OSTI/JACS. (Discusses the difficulty of

      
       on fluoroarenes and strategies to overcome it).
      
    • URL:[Link]

  • Physical Properties of Fluorinated Benzoic Acids

    • Source: EPA CompTox Chemicals Dashboard.[4] (Provides solubility and pKa estimates for close analogs like 2-fluoro-4-trifluoromethylbenzoic acid).

    • URL:[Link]

Sources

Optimization

Stability of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid under different reaction conditions

Welcome to the technical support guide for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (Catalog No. FMB-001).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (Catalog No. FMB-001). This document provides in-depth guidance on the stability of this compound under various experimental conditions. It is designed for researchers, chemists, and drug development professionals to help anticipate potential challenges, troubleshoot unexpected results, and ensure the integrity of your experiments.

Section 1: General Stability & Handling FAQs

This section addresses the most frequently asked questions regarding the fundamental stability and proper handling of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] Recommended storage temperatures are typically ambient, away from direct sunlight and heat sources.[4] While the molecule is generally stable under normal conditions, preventing exposure to moisture and atmospheric contaminants is crucial for maintaining its purity over time.[2]

Q2: Is the trifluoromethyl (-CF3) group on the aromatic ring susceptible to hydrolysis?

A2: The trifluoromethyl group is known for its high chemical and metabolic stability due to the strength of the carbon-fluorine bond.[5] Generally, it is highly resistant to hydrolysis under neutral and acidic conditions. However, under forcing conditions, such as prolonged heating in strong alkaline (basic) solutions, hydrolysis of the -CF3 group to a carboxylic acid (-COOH) can occur.[5][6] For most standard organic synthesis and biological assay conditions, the -CF3 group on this compound can be considered robust and stable.

Q3: How does pH affect the stability of the compound in aqueous solutions?

A3: Like other benzoic acids, the primary influence of pH is on the ionization state of the carboxylic acid group. In acidic to neutral pH, the compound exists predominantly in its protonated, less water-soluble form. In basic solutions (pH > pKa), it will exist as the more water-soluble carboxylate salt. The stability of the overall molecule is generally high across a wide pH range at ambient temperature. However, extreme pH combined with high temperatures can promote degradation, as discussed in the troubleshooting section. Benzoic acid itself has been shown to be more sensitive to pH changes than predicted by the Henderson-Hasselbalch equation alone in certain applications.[7]

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides a question-and-answer guide to troubleshoot specific issues that may arise during reactions or analyses involving 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

Scenario A: Unexpected Product Formation at High Temperatures

Q4: During a high-temperature reaction (>140 °C), I observed gas evolution and my starting material was consumed, but I cannot isolate the expected product. What is the likely cause?

A4: The most probable cause is thermal decarboxylation . Benzoic acids, particularly those substituted with strong electron-withdrawing groups like fluoro- and trifluoromethyl-, are susceptible to losing carbon dioxide (CO₂) at elevated temperatures.[8][9] The reaction proceeds via the formation of an aryl anion intermediate, which is then protonated by a source in the reaction mixture.

  • Mechanism Insight: The presence of both ortho-fluoro and meta-trifluoromethyl groups significantly increases the acidity of the carboxylic proton and stabilizes the negative charge on the resulting carboxylate. However, these electron-withdrawing groups also stabilize the aryl carbanion formed after the loss of CO₂, lowering the activation energy for decarboxylation. Conventional decarboxylation of benzoic acids often requires temperatures of 140 °C or higher.[9]

  • Troubleshooting Steps:

    • Confirm Decarboxylation: Analyze the crude reaction mixture by GC-MS or LC-MS to look for the mass of the expected decarboxylated product: 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene.

    • Lower Reaction Temperature: If the reaction allows, reduce the temperature. Explore alternative catalysts or reagents that enable the desired transformation under milder conditions (e.g., below 100 °C).

    • Use Milder Coupling Reagents: For amide or ester formations, switch from high-temperature methods (like direct thermal condensation) to room-temperature coupling reagents such as HATU, HOBt/EDC, or converting the acid to an acid chloride first under mild conditions.

Scenario B: Reactivity with Strong Nucleophiles

Q5: I am performing a reaction with a strong nucleophile (e.g., an organolithium or Grignard reagent) and observing a complex mixture of products. Is the aryl fluoride bond being cleaved?

A5: While the C(sp²)-F bond is generally strong, it can be susceptible to Nucleophilic Aromatic Substitution (SNAr) under specific conditions. The strong electron-withdrawing effect of the trifluoromethyl group and the carboxylic acid (or its deprotonated form) activates the aromatic ring for nucleophilic attack.

  • Mechanism Insight: The ortho-fluoro substituent is a potential leaving group. Strong nucleophiles, especially organometallics, can add to the aromatic ring, displacing the fluoride.[10] The reaction is presumed to proceed via a precoordination of the organometallic reagent with the carboxylate, followed by an addition-elimination mechanism.[10]

  • Troubleshooting Steps:

    • Protect the Carboxylic Acid: The acidity of the carboxylic proton will quench organometallic reagents. At least two equivalents of the nucleophile are required: one to deprotonate the acid and the second to act as the nucleophile. To avoid this and potential side reactions, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the reaction. The ester can be hydrolyzed back to the acid post-reaction.

    • Control Stoichiometry and Temperature: Use precise stoichiometry (e.g., 2.1 equivalents of the organometallic reagent if unprotected) and maintain low temperatures (e.g., -78 °C to 0 °C) during addition to minimize side reactions.

    • Consider Alternative Reagents: If the goal is to modify the carboxylic acid, avoid strong carbon nucleophiles. Use reagents specifically designed for carboxylic acid transformations that do not require strongly basic/nucleophilic conditions.

Scenario C: Issues with Carboxylic Acid Derivatization

Q6: I am having difficulty forming an acid chloride using standard conditions (e.g., thionyl chloride), resulting in a dark-colored, impure product.

A6: The high electron-withdrawing nature of the substituents on the ring makes the carbonyl carbon of the carboxylic acid highly electrophilic, which is favorable. However, these same groups can promote side reactions under harsh derivatization conditions, especially at high temperatures.

  • Mechanism Insight: Prolonged heating with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can lead to side reactions on the electron-deficient aromatic ring or potentially initiate decarboxylation if temperatures are not controlled. The ortho-fluoro and methyl groups also introduce steric hindrance that can slow the desired reaction, tempting the use of harsher conditions.

  • Troubleshooting Steps:

    • Use Milder Conditions: Perform the reaction with oxalyl chloride and a catalytic amount of DMF in a non-polar solvent like dichloromethane (DCM) or dichloroethane (DCE) at 0 °C to room temperature. This method is generally cleaner and requires lower temperatures.

    • Purify the Acid Chloride: If possible, distill the resulting acid chloride under reduced pressure or use it immediately in the next step without purification after removing the excess reagent and solvent in vacuo.

    • Alternative Activation: For subsequent reactions like amide coupling, consider avoiding the acid chloride altogether and using in situ activation reagents like HATU or HBTU, which operate under mild, neutral pH conditions.

Section 3: Protocols & Data

Protocol 1: General Procedure for Stability Testing by HPLC

This protocol outlines a method to assess the stability of the compound under acidic, basic, and neutral aqueous conditions.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid in acetonitrile.

  • Stress Sample Preparation:

    • Acidic: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Neutral: Mix 1 mL of the stock solution with 9 mL of purified water.

    • Basic: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubation: Store the three solutions at a controlled temperature (e.g., 40 °C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quenching: For the acidic and basic samples, neutralize the aliquot with an equivalent amount of base or acid, respectively.

  • HPLC Analysis: Analyze all samples by reverse-phase HPLC, monitoring the peak area of the parent compound at a suitable UV wavelength (e.g., 254 nm).

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area indicates degradation.

Table 1: Summary of Expected Stability under Various Conditions
ConditionTemperatureReagent/SolventExpected StabilityPotential Degradation Pathway
Thermal < 120 °CInert Solvent (e.g., Toluene)HighNone anticipated
> 140 °CInert SolventLow Decarboxylation [8][9]
Aqueous AmbientpH 2-8HighNone anticipated
80 °CpH > 10 (e.g., 1 M NaOH)Moderate to LowPotential hydrolysis of -CF3 group[5][6]
Nucleophilic < 0 °CR-MgX, R-LiModerateSNAr (displacement of -F)[10]
Derivatization > 80 °CSOCl₂ModerateCharring, side reactions

Section 4: Visualization of Degradation Pathways

Diagram 1: Key Instability Pathways

This diagram illustrates the two most common degradation pathways for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid under forcing conditions.

G cluster_main 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid cluster_decarbox Thermal Stress cluster_snar Nucleophilic Stress start C₈H₄F₄O₂ decarbox_prod 1-Fluoro-2-methyl-4-(trifluoromethyl)benzene (Decarboxylation Product) start->decarbox_prod High Temp (>140°C) - CO₂ snar_prod 2-R-3-methyl-5-(trifluoromethyl)benzoic acid (SNAr Product) start->snar_prod Strong Nucleophile (R⁻) - F⁻

Caption: Potential degradation routes under thermal and nucleophilic stress.

Diagram 2: Troubleshooting Workflow for Unexpected Results

This workflow provides a logical sequence of steps to diagnose unexpected experimental outcomes.

G start Unexpected Result Observed (e.g., low yield, new spots/peaks) check_temp Was reaction temp > 120°C? start->check_temp check_nuc Were strong nucleophiles used (RLi, RMgX)? check_temp->check_nuc No decarbox Suspect Thermal Decarboxylation. Analyze for mass of decarboxylated product. check_temp->decarbox Yes snar Suspect SNAr. Check for F⁻ displacement. Consider protecting the acid. check_nuc->snar Yes other Consider other side reactions: - Impure reagents - Incorrect stoichiometry - Oxidative/photodegradation check_nuc->other No

Caption: A decision tree for troubleshooting common experimental issues.

References

  • Title: Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis Source: Nature URL
  • Title: Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus Source: Journal of Organic Chemistry URL
  • Title: Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing)
  • Title: Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - RSC Publishing Source: RSC Publishing URL
  • Title: Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis Source: ResearchGate URL
  • Title: Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH Source: National Institutes of Health URL
  • Title: 2-Fluoro-4-(trifluoromethyl)
  • Title: safety data sheet - new 242 macword format msds Source: Santa Cruz Biotechnology URL
  • Title: Safety data sheet - BASF Source: BASF URL
  • Title: JP-8166 - Safety Data Sheet Source: Combi-Blocks URL
  • Title: Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds - Benchchem Source: BenchChem URL
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
  • Title: Why are ortho substituted benzoic acids more acidic?
  • Title: Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents - American Chemical Society Source: Accounts of Chemical Research URL
  • Title: Acidic strength of para substituted benzoic acids - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL
  • Title: Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness Source: Wiley Online Library URL
  • Title: 20.
  • Title: The effect of pH and concentration on the rates of kill of benzoic acid solutions against E.
  • Title: Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds - Refubium - Freie Universität Berlin Source: Freie Universität Berlin URL
  • Title: 2,3-Difluoro-4-(trifluoromethyl)
  • Title: CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids - YouTube Source: YouTube URL
  • Title: 2-Fluoro-3-(trifluoromethyl)
  • Title: 2-Fluoro-5-(trifluoromethyl)
  • Title: Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups Source: Accounts of Chemical Research URL
  • Title: Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB)

Sources

Troubleshooting

Technical Support Center: Purification of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Product: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid CAS: 1352318-25-2 Support Tier: Level 3 (Process Chemistry & R&D) Introduction Welcome to the Technical Support Center. This guide addresses the purification of...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid CAS: 1352318-25-2 Support Tier: Level 3 (Process Chemistry & R&D)

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid , a critical intermediate often used in the synthesis of bioactive scaffolds and pharmaceutical agents.

The presence of the electron-withdrawing trifluoromethyl (


) and fluoro (

) groups creates unique physicochemical challenges—specifically, increased acidity (lower pKa) and high lipophilicity compared to non-fluorinated benzoic acids. This guide moves beyond generic protocols to address the specific behavior of this fluorinated arene.

Module 1: The "Acid-Base Swing" (Primary Purification)

Issue: "I performed a standard acid-base extraction, but my yield is low, or the product is oiling out during acidification."

Technical Insight: The


 and 

groups are strong electron-withdrawing groups (EWG). This significantly lowers the pKa of the benzoic acid moiety, likely into the 2.8 – 3.2 range (compared to ~4.2 for benzoic acid).
  • Consequence 1: The conjugate base is highly stable. You need a lower pH than usual to fully protonate and precipitate the product.

  • Consequence 2: The molecule is lipophilic.[1] If the aqueous phase is not strictly pH-controlled, the product may partition into the organic layer even when ionized, or form an emulsion ("rag layer").

Protocol: High-Efficiency Acid-Base Extraction
  • Dissolution: Dissolve crude solid in MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Avoid DCM if possible to prevent emulsion formation with fluorinated species.

  • Extraction (Forward): Extract with 0.5 M NaOH (cold).

    • Critical: Do not use heat. High pH + Heat can hydrolyze the

      
       group to a carboxylate.
      
    • Check: Ensure aqueous pH > 10.

  • Wash: Wash the aqueous layer twice with minimal organic solvent (e.g., Heptane) to remove non-acidic impurities (unreacted aryl halides, decarboxylated byproducts).

  • Precipitation (Reverse):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 6 M HCl dropwise with vigorous stirring.

    • Target pH: You must reach pH < 1.0 .

    • Why? Due to the low pKa, stopping at pH 3-4 (standard for benzoic acids) will leave significant product dissolved as the salt.

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Dissolved in MTBE) BaseAdd Add 0.5 M NaOH (Cold) Target pH > 10 Start->BaseAdd PhaseSep Phase Separation BaseAdd->PhaseSep OrgLayer Organic Layer (Contains Non-Acidic Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Carboxylate) PhaseSep->AqLayer Keep Wash Wash with Heptane (Removes trace organics) AqLayer->Wash Acidify Acidify with 6M HCl Target pH < 1.0 Wash->Acidify Precipitate Precipitate Forms Acidify->Precipitate OilOut Product Oils Out? Precipitate->OilOut Recryst Proceed to Recrystallization OilOut->Recryst No (Solid) Seed Add Seed Crystal + Cool Slowly OilOut->Seed Yes (Oil) Seed->Recryst

Figure 1: Optimized Acid-Base Extraction workflow accounting for the low pKa of fluorinated benzoic acids.

Module 2: Impurity Removal via Recrystallization[2]

Issue: "The product contains regioisomers or has a slight tan color."

Technical Insight:

  • Regioisomers: If synthesized via lithiation/carboxylation, isomers where the

    
     or 
    
    
    
    are transposed are common. These have similar boiling points (making distillation difficult) but distinct crystal lattice energies.
  • Color: Tan/Brown coloration usually indicates trace oxidation of the methyl group or polymerization of minor impurities.

Recommended Solvent Systems

Fluorinated aromatics exhibit "fluorous" behavior—they often dissolve better in aromatic solvents (via


-

stacking) than in standard alcohols.
Solvent SystemRatio (v/v)ApplicationNotes
Toluene / Heptane 1:3 to 1:5Best for Isomers Dissolve in hot Toluene; add Heptane to cloud point. Excellent for removing non-fluorinated organic impurities.
Ethanol / Water 2:1General Purpose Good for removing inorganic salts. Risk of "oiling out" if water is added too fast.
DCM / Hexane 1:4Low Temp Use if the compound is heat-sensitive (decarboxylation risk).
Troubleshooting "Oiling Out"

Because of the


 group, the melting point is moderately low (~100–110°C range for this class). If you precipitate at a temperature above the melting point of the solvated impurity mix, it will come out as an oil.

Corrective Action:

  • Re-heat the mixture until clear.

  • Add a seed crystal of pure product (if available) at 5-10°C below the boiling point.

  • Cool extremely slowly (wrap the flask in foil/towels) to allow the lattice to exclude impurities.

Module 3: Specific Impurity Profiles

Decarboxylated Byproduct
  • Impurity: 2-Fluoro-1-methyl-5-(trifluoromethyl)benzene.

  • Cause: Excessive heating of the dry acid or prolonged reflux in high-boiling solvents (DMSO/DMF). Ortho-fluorinated benzoic acids are prone to thermal decarboxylation.

  • Removal: This impurity is non-acidic. It must be removed during the Module 1 (Acid-Base Swing) organic wash step. It cannot be easily crystallized out.

Trace Metal Scavenging
  • Context: If the synthesis involved Palladium or Copper cross-coupling (e.g., Suzuki or Sonogashira coupling to install the methyl or trifluoromethyl group).

  • Protocol:

    • Dissolve the free acid in hot Ethanol or Toluene.

    • Add activated charcoal (10 wt%) or a specific scavenger (e.g., SiliaMetS® Thiol).

    • Stir at 50°C for 30 minutes.

    • Filter through a Celite pad while hot.

Recrystallization Decision Logic

RecrystLogic Input Crude Solid CheckColor Is it Colored? Input->CheckColor Charcoal Hot Filtration (Activated Carbon) CheckColor->Charcoal Yes SolventSelect Select Solvent CheckColor->SolventSelect No Charcoal->SolventSelect Isomer Isomer Impurity? SolventSelect->Isomer TolHept System: Toluene/Heptane (Maximizes Lattice Selectivity) Isomer->TolHept Yes EtOHWater System: EtOH/Water (General Cleanup) Isomer->EtOHWater No Final Pure Crystals TolHept->Final EtOHWater->Final

Figure 2: Decision tree for selecting the appropriate purification mode based on impurity profile.

Frequently Asked Questions (FAQs)

Q1: Can I use Silica Gel Chromatography for this compound? A: Yes, but it is challenging. The carboxylic acid group causes "streaking" (tailing) on silica due to hydrogen bonding with silanols.

  • Fix: You must add 1% Acetic Acid or 0.5% Formic Acid to your mobile phase (e.g., Hexane/EtOAc + 1% AcOH) to suppress ionization and sharpen the peak.

Q2: The MSDS says "Store at 2-8°C". Is it unstable? A: It is chemically stable, but the "cold store" recommendation is usually to prevent slow decarboxylation over months, or to prevent the solid from caking if it has a low melting point. Store in a tightly sealed container to avoid moisture absorption, which can alter the stoichiometry if you are using it for precise coupling reactions.

Q3: My HPLC purity is 99%, but the NMR shows small peaks in the aliphatic region. A: This is likely trapped solvent (Toluene or Heptane) from the recrystallization. Fluorinated benzoic acids form tight solvates.

  • Fix: Dry the solid in a vacuum oven at 40-50°C for 24 hours. Do not exceed 60°C to avoid decarboxylation risks.

References

  • Acidity of Fluorinated Benzoic Acids: BenchChem Technical Support. (2025).[2][3] "Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids." (Establishes the effect of EWGs on pKa).

  • Purification of Benzoic Acid Derivatives: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for recrystallization solvents including Toluene/Heptane).

  • Synthesis and Properties of Trifluoromethyl Benzoic Acids: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 9963, 3-(Trifluoromethyl)benzoic acid. (Provides physicochemical baselines for analogs).

  • Recrystallization Techniques for Organic Acids: University of Massachusetts Amherst. (n.d.). "Recrystallization of Benzoic Acid." (General protocols for acid crystallization).

Sources

Optimization

Technical Support Center: Scale-up Synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Welcome to the technical support center for the scale-up synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the multi-step synthesis of this valuable fluorinated building block.

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability and biological activity.[1] The synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, while conceptually straightforward, presents several challenges during scale-up that require careful consideration of reaction conditions, safety protocols, and potential side reactions. This guide is structured to address these challenges in a practical, question-and-answer format.

I. Synthetic Strategy Overview

The most common and industrially viable route for the synthesis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid involves a two-step process:

  • Bromination of the Precursor: Synthesis of the key intermediate, 1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene, typically via electrophilic bromination of 1-fluoro-2-methyl-4-(trifluoromethyl)benzene or through a Sandmeyer reaction of 2-fluoro-3-methyl-5-(trifluoromethyl)aniline.

  • Grignard Reaction and Carboxylation: Formation of the Grignard reagent from the brominated intermediate, followed by carboxylation with carbon dioxide to yield the final product.

This guide will focus primarily on the challenges and troubleshooting associated with the Grignard reaction and carboxylation step, as this is often the most critical and hazardous stage during scale-up.

II. Troubleshooting Guide: Grignard Reaction and Carboxylation

This section addresses specific issues that may arise during the Grignard formation and subsequent carboxylation.

Problem 1: Grignard reaction fails to initiate.

Question: I am having difficulty initiating the Grignard reaction between 1-bromo-2-fluoro-3-methyl-5-(trifluoromethyl)benzene and magnesium turnings. What are the possible causes and solutions?

Answer:

Failure to initiate a Grignard reaction is a common issue, especially on a larger scale. The primary cause is almost always the presence of moisture or impurities on the surface of the magnesium, or in the solvent or glassware.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Moisture Grignard reagents are highly reactive with water.[2] Even trace amounts of moisture in the glassware, solvent, or on the magnesium surface can quench the reaction.Rigorous Drying: All glassware should be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Solvents like THF or diethyl ether must be anhydrous. Use freshly opened anhydrous solvents or distill from a suitable drying agent (e.g., sodium/benzophenone).
Passivated Magnesium Surface Magnesium turnings can have a passivating layer of magnesium oxide on the surface, which prevents the reaction from starting.Activation of Magnesium: Several methods can be used to activate the magnesium surface: - Mechanical Activation: Crush a few pieces of magnesium in the reaction flask (under inert atmosphere) to expose a fresh surface. - Chemical Activation: Add a small crystal of iodine, which will react with the magnesium to form magnesium iodide, exposing a fresh surface. The disappearance of the iodine color is often an indicator of initiation. A small amount of 1,2-dibromoethane can also be used; it reacts with magnesium to form ethylene gas and magnesium bromide, cleaning the surface.
Low Reactivity of the Aryl Halide While aryl bromides are generally suitable for Grignard formation, the electron-withdrawing effects of the fluorine and trifluoromethyl groups can influence reactivity.Initiators: If the reaction is sluggish, adding a small amount of a more reactive alkyl halide (e.g., a few drops of ethyl bromide) can help to initiate the reaction.
Incorrect Reaction Temperature While the reaction is exothermic once initiated, a small amount of initial heating can sometimes be necessary to overcome the activation energy.Gentle Heating: Gently warming a small portion of the reaction mixture with a heat gun can sometimes trigger the reaction. Be prepared for a vigorous reaction once it starts and have a cooling bath ready.

Experimental Workflow: Grignard Reaction Initiation

A Prepare Anhydrous Setup B Activate Magnesium A->B Inert Atmosphere C Add Small Aliquot of Aryl Bromide B->C D Observe for Initiation Signs C->D Stir E Initiation Successful D->E Exotherm, Cloudiness F No Initiation D->F No Change I Slowly Add Remaining Aryl Bromide E->I G Apply Gentle Heat F->G H Add Initiator (e.g., I2, EtBr) F->H G->D H->D J Maintain Reaction Temperature I->J A Prepare Dry Ice Slurry C Slowly Add Grignard to Dry Ice A->C Vigorous Stirring B Cool Grignard Reagent B->C D Allow to Warm to RT C->D E Acidic Workup D->E F Extract with Organic Solvent E->F G Isolate Crude Product F->G

Caption: Workflow for the carboxylation step.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Grignard reaction at scale?

For large-scale Grignard reactions, tetrahydrofuran (THF) is generally preferred over diethyl ether due to its higher boiling point and better ability to solvate the Grignard reagent. This provides a wider operating temperature range and can help to keep the Grignard reagent in solution. However, THF must be rigorously dried, as it is hygroscopic.

Q2: How can I safely scale up a Grignard reaction?

Scaling up a Grignard reaction introduces significant safety challenges due to the highly exothermic nature of the reaction. [3][4][5][6]Key safety considerations include:

  • Heat Management: Use a reactor with a high surface area to volume ratio and an efficient cooling system. The rate of addition of the aryl halide should be carefully controlled to manage the heat output.

  • Inert Atmosphere: Maintain a strict inert atmosphere of nitrogen or argon to prevent contact with air and moisture. Oxygen can also react with the Grignard reagent.

  • Emergency Preparedness: Have a plan in place for a runaway reaction, including a quenching agent and appropriate fire suppression equipment (Class D fire extinguisher for magnesium fires).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.

Q3: How should I purify the final product, 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid, at a large scale?

The crude product, after acidic workup and extraction, can be effectively purified by crystallization. [7][8][9][10][11]A suitable solvent system would likely be a mixture of a non-polar solvent (e.g., heptane or toluene) and a more polar solvent in which the benzoic acid has good solubility at elevated temperatures and poor solubility at room temperature or below.

General Crystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize the yield.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

The purity of the final product can be assessed by techniques such as melting point determination, HPLC, and NMR spectroscopy.

IV. References

  • ACS Center for Lab Safety. (n.d.). Grignard Reaction. American Chemical Society. Retrieved from [Link]

  • Mack, B. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Wu, Y., et al. (2003). Safety aspects of the process control of Grignard reactions. Journal of Loss Prevention in the Process Industries. Retrieved from [Link]

  • Wikipedia. (2022). Sandmeyer reaction. Retrieved from [Link]

  • Wikipedia. (2022). List of methylphenidate analogues. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Retrieved from [Link]

  • Google Patents. (1950). US2494817A - Bromination of trifluoromethyl derivatives of benzene. Retrieved from

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • International Union of Crystallography. (2023). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BROMO-2-FLUORO-4-METHYLBENZENE. Retrieved from [Link]

  • Chem-Space. (n.d.). 1-(bromomethyl)-2-fluoro-4-methyl-3-(trifluoromethyl)benzene. Retrieved from [Link]

  • University of California, Davis. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • ResearchGate. (2014). Purification of benzoic acid by melt crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Commonly utilized trifluoromethylation reagents. Retrieved from [Link]

  • ResearchGate. (2010). Efficient Photodecarboxylation of Trifluoromethyl‐substituted Phenylacetic and Mandelic Acids. Retrieved from [Link]

  • COMSOL. (n.d.). Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • MeitY OLabs. (2015). Purification of Benzoic Acid by Crystallization [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). (2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF. Retrieved from [Link]

  • Chemistry LibreTexts. (2010). Experiment 3. Retrieved from [Link]

  • Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]

  • J-Global. (n.d.). 4-(Trifluoromethyl)phenylmagnesium bromide. Retrieved from [Link]

  • PubChem. (n.d.). (4-(Trifluoromethyl)phenyl)magnesium bromide. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Welcome to the technical support guide for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. This resource is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility challenges with this compound. Due to its highly fluorinated and rigid aromatic structure, achieving sufficient concentration in aqueous media for biological assays or reaction schemes can be a significant hurdle.

This guide provides a systematic approach to understanding and overcoming these issues, moving from fundamental physicochemical principles to practical, step-by-step protocols. Our goal is to empower you to select the most effective solubilization strategy for your specific experimental context.

Part 1: Understanding the Root Cause: Physicochemical Properties

The solubility of a compound is dictated by its molecular structure. 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid possesses several features that contribute to its characteristically low aqueous solubility.

  • High Lipophilicity: The trifluoromethyl (-CF3) group is strongly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of the molecule.[1] This property enhances membrane permeability, a desirable trait in drug design, but concurrently reduces solubility in polar solvents like water.[1]

  • Aromaticity and Rigidity: The planar, rigid phenyl ring promotes efficient crystal packing. Overcoming the high crystal lattice energy—the energy required to break apart the solid-state crystal—is a prerequisite for dissolution and can be a significant barrier. The melting point of a compound can serve as an indirect indicator of this energy.

  • Acidic Functional Group: The carboxylic acid (-COOH) group provides a critical handle for solubility manipulation. It is a weak acid that can be deprotonated to form a highly polar, and therefore more water-soluble, carboxylate salt (-COO⁻).

To provide a practical starting point, the table below summarizes key physicochemical properties of structurally similar fluorinated benzoic acids.

Table 1: Physicochemical Properties of Structurally Related Benzoic Acids

Compound Name CAS Number Molecular Weight ( g/mol ) Melting Point (°C) Calculated LogP Predicted Acidic pKa
2-Fluoro-3-(trifluoromethyl)benzoic acid 115029-22-6 208.11 125 - 129[2] 2.4[3] ~2.7 - 3.5
2-Fluoro-5-(trifluoromethyl)benzoic acid 115029-23-7 208.11 100 - 103 N/A N/A
2-Fluoro-4-(trifluoromethyl)benzoic acid 115029-24-8 208.11 168 - 170[4] 2.80[5] 2.68[5]

| 3,5-Bis(trifluoromethyl)benzoic acid | 725-89-3 | 258.12 | 108 - 111 | N/A | N/A |

Note: Data is for analogous compounds and should be used as a guideline. Experimental determination for your specific lot of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is recommended.

Part 2: Troubleshooting Guide & FAQs

This section is structured as a series of questions that researchers commonly face during experimentation.

Initial Troubleshooting Workflow

Use this workflow to diagnose the solubility issue and identify the most promising path forward.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Refinement cluster_3 Phase 4: Advanced Methods start Compound is insoluble in aqueous buffer q1 Is an organic co-solvent permissible in my assay? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no strategy1 Strategy A: Organic Stock Solution (See FAQ 2.1) ans1_yes->strategy1 strategy2 Strategy B: pH Modification (See FAQ 2.2) ans1_no->strategy2 refine1 Compound crashes out upon dilution from organic stock. (See FAQ 2.4) strategy1->refine1 refine2 pH adjustment is insufficient or incompatible. (See FAQ 2.3) strategy2->refine2 refine1->strategy2 advanced Explore Advanced Techniques: - Surfactants - Salt Formation - Excipients refine2->advanced G cluster_0 Low pH (e.g., pH < pKa - 1) cluster_1 High pH (e.g., pH > pKa + 1) Acid R-COOH (Protonated Form) Sol_Low Poorly Water Soluble Equilibrium Acid->Equilibrium Base R-COO⁻ + H⁺ (Deprotonated Salt Form) Sol_High Highly Water Soluble Equilibrium->Base label_bottom Equilibrium shifts to the right as pH increases, favoring the soluble salt form.

Caption: The effect of pH on the ionization and solubility of a carboxylic acid.

  • Mechanism: The Henderson-Hasselbalch equation governs this equilibrium. As a rule of thumb, to ensure >99% of the compound is in the deprotonated, soluble salt form, the pH of the solution should be at least 2 units above the compound's pKa. [6]* Target pH: Given the predicted pKa of analogous compounds is in the range of 2.7-3.5,[5] adjusting your buffer to a pH of 6.0 or higher should dramatically increase solubility. A pH of 7.4, common for physiological buffers, is typically sufficient.

  • Procedure: Instead of adding the solid directly to the buffer, first suspend the compound in pure water (or a small amount of buffer) and then add a base (e.g., 1M NaOH) dropwise until the solid dissolves completely. You can then adjust the final volume and buffer components. See Protocol 3 for a detailed method.

FAQ 2.3: Advanced & Combination Strategies

Question: I've tried adjusting the pH, but I still can't reach my target concentration. What's next?

Answer: If a single method is insufficient, you may need to employ advanced or combination strategies.

  • Combination Approach: Combine pH adjustment with a minimal amount of a water-miscible co-solvent like ethanol or propylene glycol. The co-solvent can help disrupt the initial crystal lattice, allowing the pH-mediated dissolution to proceed more efficiently.

  • Use of Surfactants: For very challenging cases, adding a surfactant at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate the lipophilic compound, increasing its apparent solubility. [7]Common choices include Sodium Dodecyl Sulfate (SDS) or Tween® 80. This must be carefully validated for compatibility with your assay.

  • Salt Formation (Pre-formulation): For drug development applications, forming a stable salt of the compound with a suitable counterion (e.g., sodium, potassium, or an amine like tromethamine) can produce a new solid form with intrinsically higher aqueous solubility and a faster dissolution rate. [8]

FAQ 2.4: Avoiding Precipitation ("Crashing Out")

Question: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous buffer. Why is this happening and how can I fix it?

Answer: This is a common phenomenon known as "crashing out." It occurs when the highly concentrated drug solution in the organic solvent is rapidly diluted into the aqueous "anti-solvent," where it has very low solubility. The compound rapidly comes out of solution, often as a fine, amorphous precipitate.

Solutions:

  • Modify the Receiving Buffer: The easiest solution is to apply the principles from FAQ 2.2. Ensure your aqueous buffer is at a pH that will keep the compound ionized and soluble (e.g., pH ≥ 7.0).

  • Change the Order of Addition: Add the aqueous buffer to your DMSO stock solution slowly while vortexing. This maintains a higher organic solvent concentration for longer, allowing for a more gradual transition.

  • Reduce the Stock Concentration: Prepare a more dilute stock solution in your organic solvent. This will require adding a larger volume to your buffer, but the lower degree of supersaturation upon mixing can prevent precipitation.

  • Increase Mixing Energy: Add the stock solution dropwise into the vortex of the rapidly stirring aqueous buffer. This rapid dispersion can sometimes keep the compound in solution.

Part 3: Key Experimental Protocols

These protocols provide a validated, step-by-step framework for your experiments.

Protocol 1: Systematic Solubility Assessment

Objective: To experimentally determine the solubility of the compound in various media.

  • Preparation: Dispense 1-2 mg of the compound into several separate, tared glass vials. Record the exact weight.

  • Solvent Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a single test solvent (e.g., Water, pH 7.4 PBS, DMSO, Ethanol). This creates a high initial concentration (e.g., 10-20 mg/mL).

  • Mixing: Cap the vials and vortex vigorously for 1-2 minutes. [9]4. Observation: Visually inspect for undissolved solid. If fully dissolved, the solubility is greater than the current concentration.

  • Mechanical Assistance (if not dissolved): Place the vials in a bath sonicator for 5-10 minutes. [9]Observe again.

  • Thermal Assistance (if not dissolved): Warm the solution to 37-40°C for 15-30 minutes. [9]Observe again. Note any dissolution, but be aware the compound may precipitate upon cooling.

  • Serial Dilution (if not dissolved): If the compound remains insoluble, add another precise volume of the same solvent to dilute the concentration (e.g., add another 100 µL to halve the concentration). Repeat steps 3-5.

  • Quantification: Continue the dilution process until the compound is fully dissolved. The solubility is the concentration in the first vial where complete dissolution is observed.

Protocol 2: Preparation of a 20 mM Stock Solution in DMSO

Objective: To prepare a standard, high-concentration stock solution for serial dilution into experimental media.

  • Calculation: Determine the mass of compound needed. For 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (assume MW ≈ 222.14 g/mol ), to make 1 mL of a 20 mM solution: Mass = 20 mmol/L * 0.001 L * 222.14 g/mol = 0.00444 g = 4.44 mg

  • Weighing: Accurately weigh ~4.5 mg of the compound into a microcentrifuge tube or glass vial.

  • Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Mixing: Cap securely and vortex until all solid is completely dissolved. If necessary, brief sonication can be used to expedite the process.

  • Storage: Store at -20°C in small aliquots to avoid freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by the DMSO.

Protocol 3: pH-Mediated Solubilization in Aqueous Buffer

Objective: To prepare a solution directly in an aqueous buffer without using an organic co-solvent.

  • Weighing: Weigh the desired amount of compound into a suitable container (e.g., a 15 mL conical tube).

  • Suspension: Add approximately 80% of your final target volume of purified water (or your unbuffered salt solution, e.g., saline). The compound will likely not dissolve and will form a slurry.

  • Base Titration: While stirring or vortexing, add 1.0 M NaOH dropwise. Pause between drops and observe. The solid will begin to disappear as the carboxylic acid is converted to its sodium salt.

  • Endpoint: Continue adding NaOH until the very last of the solid has dissolved, resulting in a clear solution. Avoid adding a large excess of base.

  • Final Formulation: Add your buffering agent (e.g., from a concentrated stock of HEPES or Tris) and any other final components.

  • pH and Volume Adjustment: Adjust the pH to your desired final value using 1 M HCl or 1 M NaOH. Add purified water to reach your final target volume (q.s.).

  • Filtration: Sterilize the final solution by passing it through a 0.22 µm filter.

References
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF51VxjLk7TxL_qHQgBbNgSXwC3zsN7vX9cLKcTLK5mXngJJtGAykTpjbicyGIgcdZRBWAMetccjQ9P6uxxVAVsPLiaU29b4q5f0tFu3Paf57XwZVV5yRQTFG_eMwMoSzImJ280NKwbnjmPRkKUrfM-TL-zzlWOZM8J2X9o8gh366wZA4E43IJdTVHr1zqHv_Ts4b1d7Wtgux5umxhr-FpwNw291BpW0IAk5CHkjdNarC6q6ZKkdgiH-GJT]
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Sources

Reference Data & Comparative Studies

Validation

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid vs. other fluorinated benzoic acids

Executive Summary: The "Ortho-Methyl" Advantage 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: 2387220-05-3) represents a specialized subclass of polyfluorinated benzoic acids. While structurally similar to the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Methyl" Advantage

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: 2387220-05-3) represents a specialized subclass of polyfluorinated benzoic acids. While structurally similar to the widely used 2-fluoro-5-(trifluoromethyl)benzoic acid , the introduction of a methyl group at the C3 position fundamentally alters its steric and electronic profile.

For medicinal chemists, this molecule offers a strategic advantage: Conformational Restriction . The C3-methyl group creates a "buttressing effect" against the C2-fluorine and the C1-carboxyl group, forcing the carboxylate out of planarity and locking the aryl ring into a specific orientation within a binding pocket. This guide compares it directly against its non-methylated and isomeric counterparts to aid in scaffold selection.

Physicochemical Comparison

The following table contrasts the target compound with its two primary alternatives. Note the shift in lipophilicity (LogP) and the subtle change in acidity (pKa) caused by the methyl group.

FeatureTarget Compound Standard Alternative Regioisomer Alternative
Name 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid 2-Fluoro-5-(trifluoromethyl)benzoic acid 2-Fluoro-3-(trifluoromethyl)benzoic acid
Structure Me at C3, CF3 at C5H at C3, CF3 at C5CF3 at C3, H at C5
CAS 2387220-05-3 115029-23-7115029-22-6
MW 222.14 g/mol 208.11 g/mol 208.11 g/mol
ClogP (Est.) 3.1 - 3.3 2.6 - 2.82.6 - 2.8
pKa (Est.) ~2.8 ~2.6~2.4
Key Feature Steric Lock / Metabolic Soft Spot High Reactivity (SnAr)Max Acidity / Inductive Effect
Primary Use Kinase Inhibitor Scaffolds (Selectivity)General Building BlockBioisostere for o-Nitrobenzoic acid

Analysis:

  • Lipophilicity: The addition of the methyl group increases ClogP by approximately 0.5 units. This is beneficial for blood-brain barrier (BBB) penetration but requires careful formulation if solubility is already limiting.

  • Acidity: The electron-donating methyl group (+I effect) at C3 slightly destabilizes the carboxylate anion compared to the Standard, making the Target slightly less acidic, though the strong electron-withdrawing CF3 group ensures it remains a potent acid relative to benzoic acid.

Synthetic Utility & Reactivity Profile

A. Nucleophilic Aromatic Substitution (SnAr) Resistance

A critical differentiator is the reactivity of the C2-fluorine atom.

  • Standard (No Methyl): The C2-fluorine is highly activated by the para-CF3 group and the ortho-carboxyl group. It undergoes SnAr displacement with amines or alkoxides very readily.

  • Target (3-Methyl): The C3-methyl group exerts steric hindrance on the C2 position. While SnAr is still possible, it requires higher temperatures and longer reaction times. This allows for chemoselective reactions where other, less hindered electrophiles in a complex molecule can be targeted first without disturbing the fluoro-arene core.

B. Experimental Protocol: Synthesis via Balz-Schiemann

Since the specific CAS is often custom-synthesized, the most robust route for the lab is the conversion of the commercially available 2-amino-3-methyl-5-(trifluoromethyl)benzoic acid precursor.

Step-by-Step Protocol:

  • Diazotization:

    • Dissolve 10 mmol of 2-amino-3-methyl-5-(trifluoromethyl)benzoic acid in 20 mL of tetrafluoroboric acid (HBF₄, 48% aq).

    • Cool to 0°C in an ice/salt bath.

    • Add sodium nitrite (NaNO₂, 11 mmol) dissolved in minimal water dropwise. Maintain temp < 5°C.

    • Observation: A diazonium tetrafluoroborate salt precipitate typically forms.

  • Decomposition (Fluorination):

    • Stir the cold suspension for 30 min.

    • Filter the diazonium salt and wash with cold ether (Caution: Do not let dry completely; risk of explosion).

    • Suspend the solid in decalin or heat the dry solid carefully (thermal decomposition) at 100-120°C until N₂ evolution ceases.

  • Workup:

    • Dissolve the residue in NaOH (1M), wash with ether (to remove non-acidic byproducts), then acidify the aqueous layer with HCl (6M).

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

    • Yield: Typically 60-75% of an off-white solid.

Decision Logic for Scaffold Selection

Use the following logic flow to determine if the 3-methyl variant is required for your project.

ScaffoldSelection Start Select Benzoic Acid Scaffold Q1 Is the C2-Fluoro intended as a Leaving Group (SnAr)? Start->Q1 Q2 Is Metabolic Stability a primary concern? Q1->Q2 No (F is retained) Res_Standard Use Standard: 2-Fluoro-5-(CF3)benzoic acid (High Reactivity) Q1->Res_Standard Yes (Easy Displacement) Q3 Is Conformational Restriction required for selectivity? Q2->Q3 Neutral/Low Concern Res_Isomer Use Isomer: 2-Fluoro-3-(CF3)benzoic acid (Alternative Electronic Profile) Q2->Res_Isomer High Concern (Avoid Methyl oxidation) Q3->Res_Standard No (Need Flat/Small) Res_Target Use Target: 2-Fluoro-3-methyl-5-(CF3)benzoic acid (Steric Lock) Q3->Res_Target Yes (Need Twist/Bulk)

Figure 1: Decision tree for selecting between fluorinated benzoic acid derivatives based on reactivity and structural needs.

Structural Biology & Mechanism

The 3-methyl group is not merely a passive spacer; it actively shapes the ligand-protein interaction landscape.

The Ortho-Effect Mechanism

In the target compound, the steric repulsion between the C2-Fluoro and C3-Methyl groups prevents coplanarity.

  • Without Methyl: The carboxyl group can rotate relatively freely, often adopting a planar conformation with the ring to maximize conjugation.

  • With Methyl: The ring is "pre-organized" into a twisted conformation. If the binding pocket of the target protein (e.g., a kinase hinge region) requires a twisted ligand, this pre-organization reduces the entropic penalty of binding, potentially improving affinity by 10-100 fold compared to the flexible "Standard" analog.

SynthesisPathway Precursor 2-Amino-3-methyl- 5-(trifluoromethyl)benzoic acid Diazonium Diazonium Tetrafluoroborate Salt Precursor->Diazonium NaNO2, HBF4 0°C Product 2-Fluoro-3-methyl- 5-(trifluoromethyl)benzoic acid Diazonium->Product Heat (110°C) -N2, -BF3

Figure 2: The Balz-Schiemann transformation pathway for synthesizing the target compound from its amino-precursor.

References

  • Chemical Comparison Data: PubChem Compound Summary for CAS 115029-23-7 (Standard) and CAS 115029-22-6 (Isomer).

  • Synthetic Methodology: "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination." Arkivoc, 2022.

  • Target Compound Identification: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: 2387220-05-3) Product Entry.

  • Reactivity Principles: "Polyfluorinated benzoic acids as promising reagents for organic synthesis and medicinal chemistry." Russian Chemical Reviews, 2024.

Comparative

Comparative reactivity of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid isomers

Comparative Reactivity Guide: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid Isomers Executive Summary In the optimization of lead compounds—particularly kinase inhibitors and agrochemical actives—the modulation of th...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid Isomers

Executive Summary

In the optimization of lead compounds—particularly kinase inhibitors and agrochemical actives—the modulation of the benzoic acid scaffold is a critical tactic. The 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid scaffold represents a "Goldilocks" zone of reactivity and physicochemical properties.

Unlike its non-methylated parent (which is highly reactive but conformationally flexible) or its regioisomers (which alter the electronic vectors), the 3-methyl isomer offers a unique combination:

  • Conformational Locking: The C3-methyl group restricts rotation of the C1-carboxyl/amide moiety, potentially improving ligand-target binding affinity (atropisomerism potential).

  • Metabolic Blocking: It blocks the C3 position from oxidative metabolism (CYP450).

  • Modulated SNAr Reactivity: It dampens the hyper-reactivity of the 2-fluoro group, allowing for more controlled functionalization.

This guide objectively compares the target molecule against its primary commercial alternatives, providing theoretical reactivity rankings and validated experimental protocols.

Structural Analysis & Isomer Landscape

To understand the reactivity, we must compare the target against its closest structural analogs.

Compound LabelStructure NameCAS No.Key Structural Feature
Target (A) 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid N/A *3-Me (Ortho to F) : Steric hindrance; blocks C3 metabolism.
Comparator (B) 2-Fluoro-5-(trifluoromethyl)benzoic acid115029-23-7No Methyl : Baseline high reactivity; C3 open to lithiation/metabolism.
Comparator (C) 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid1706435-08-6Swapped Substituents : CF3 is ortho to F (highly electron-withdrawing but bulky).
Comparator (D) 2-Fluoro-4-methyl-5-(trifluoromethyl)benzoic acid115029-24-84-Me : Methyl is meta to F; less steric impact on SNAr.

*Note: While specific CAS numbers exist for custom synthesis batches, the reactivity logic holds based on the substitution pattern.

Comparative Reactivity Analysis

Nucleophilic Aromatic Substitution (SNAr) Liability

The displacement of the 2-Fluorine by amines or alkoxides is the primary synthetic utility of this scaffold.

  • Electronic Activation: The 2-F position is activated by the ortho-COOH (inductive/H-bonding) and the para-CF3 (resonance/inductive).

  • Steric Modulation:

    • Comparator B (No Me): Extremely fast kinetics. Prone to over-reaction or side reactions with weak nucleophiles.

    • Target A (3-Me): The methyl group is ortho to the fluorine. This creates a "kinetic gate." While the electronics are still activated, the nucleophile must overcome the steric bulk of the methyl group.

    • Result: Target A requires higher temperatures (typically 80–100 °C) compared to Comparator B (RT–50 °C), but yields cleaner products with fewer bis-addition side products.

Acidity (pKa) & Amide Coupling

The pKa dictates the ease of deprotonation and the stability of the carboxylate during coupling reactions.

  • Target A vs. Comparator B: The methyl group is an electron-donating group (EDG). By induction, it slightly destabilizes the carboxylate anion compared to the non-methylated parent.

    • Estimated pKa (Target A): ~3.9 – 4.1

    • Estimated pKa (Comparator B): ~3.6 – 3.8

  • Practical Implication: Target A is slightly less acidic. During amide coupling (e.g., with HATU), the activation step is slower due to the steric hindrance of the adjacent 2-Fluoro and 3-Methyl groups. Double coupling cycles or pre-activation is recommended.

Directed Ortho Metalation (DoM)
  • Comparator B (No Me): Treatment with LTMP/n-BuLi typically results in deprotonation at C3 (between F and COOH), which is unstable and leads to benzyne formation or scrambling.

  • Target A (3-Me): The C3 position is blocked. Lithiation is forced to C6 (ortho to COOH) or C4 . This makes Target A a superior substrate for regioselective C-H activation or halogenation at the C6 position.

Visualization of Reactivity

The following diagram maps the competing reactivity vectors for the Target (Isomer A) versus the Standard (Isomer B).

ReactivityLandscape cluster_0 Target: 2-F-3-Me-5-CF3 cluster_1 Comparator: 2-F-5-CF3 (No Me) Target 2-Fluoro-3-methyl- 5-(trifluoromethyl)benzoic acid T_SNAr SNAr at C2-F (Slower, Controlled) Target->T_SNAr  3-Me Steric Block   T_DoM Lithiation at C6 (Regioselective) Target->T_DoM  C3 Blocked   T_Coup Amide Coupling (Sterically Hindered) Target->T_Coup  Ortho-F/Meta-Me   Comp 2-Fluoro-5-(trifluoromethyl) benzoic acid C_SNAr SNAr at C2-F (Fast, Exothermic) Comp->C_SNAr  No Sterics   C_DoM Lithiation at C3 (Unstable/Benzyne) Comp->C_DoM  Acidic C3-H  

Caption: Comparative reactivity vectors. Note how the 3-Methyl group (Target) acts as a control element, dampening SNAr rates and enforcing regioselectivity in metalation compared to the unmethylated comparator.

Experimental Protocols

These protocols are designed to handle the specific steric challenges of the 3-methyl isomer.

Protocol A: Sterically Demanding SNAr Displacement

Use this for Target A. For Comparator B, reduce temperature to RT.

  • Preparation: In a pressure vial, dissolve Target A (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Note: Inorganic bases like K2CO3 are less effective here due to poor solubility; organic bases help solubilize the transition state.

  • Nucleophile: Add the amine (1.2 – 1.5 equiv).

  • Reaction: Seal and heat to 90 °C for 12–16 hours.

    • Checkpoint: Monitor by LCMS. The starting material (MW ~222) should convert to product. If conversion <50% after 6h, spike with 0.1 equiv of KF/18-crown-6 to activate the leaving group.

  • Workup: Dilute with EtOAc, wash with 1M citric acid (to remove excess amine/DIPEA) and brine.

Protocol B: "Difficult" Amide Coupling (HATU Method)

The 2-F, 3-Me substitution pattern creates a "steric pocket" around the carboxylate.

  • Activation: Dissolve Target A (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (2.5 equiv).

  • Pre-stir: Stir at Room Temperature for 15 minutes before adding the amine. This ensures complete formation of the active ester (OAt-ester).

  • Coupling: Add the amine (1.1 equiv).

  • Optimization: If the amine is also sterically hindered (e.g., t-butyl amine), add HOAt (0.5 equiv) as an additive to catalyze the trans-acylation.

Decision Matrix: Which Isomer to Choose?

Use this logic flow to select the correct building block for your medicinal chemistry campaign.

DecisionTree Start Select Scaffold Requirement Q1 Is Metabolic Stability at C3 critical? Start->Q1 Q2 Is Atropisomerism/Conformational Lock desired? Q1->Q2 Yes Res_Comp Use Comparator B: 2-F-5-CF3 (High Reactivity, Flexible) Q1->Res_Comp No (Cost driver) Res_Target Use Target A: 2-F-3-Me-5-CF3 (Stable, Locked, Controlled Reactivity) Q2->Res_Target Yes Res_Iso Use Comparator C: 2-F-5-Me-3-CF3 (Alternative Electronic Vector) Q2->Res_Iso No, need different electronics

Caption: Selection logic for fluorinated benzoic acid building blocks.

Summary Data Table

PropertyTarget A (3-Me) Comparator B (No Me) Comparator C (5-Me)
SNAr Reactivity Moderate (Steric drag)High (Fast kinetics)Moderate-High
pKa (Est.) ~4.0~3.7~3.9
Metabolic Stability High (C3 blocked)Low (C3 exposed)Moderate
Major Side Reaction Incomplete conversionBis-substitution / BenzyneRegio-scrambling
Preferred Base Organic (DIPEA/DBU)Inorganic (K2CO3/Cs2CO3)Inorganic

References

  • Comparison of SNAr kinetics in fluorinated benzoates: Nucleophilic Aromatic Substitution of Polyfluorinated Benzoic Acid Derivatives. Journal of Organic Chemistry.[1] (General reference for SNAr mechanisms).

  • pKa values of Fluorinated Benzoic Acids: Aqueous pKa values of fluorinated benzoic acids and phenols. University of Tartu / J. Phys. Org. Chem. 2019.[2][3]

  • Synthesis and Properties of Comparator B: 2-Fluoro-5-(trifluoromethyl)benzoic acid properties. PubChem CID 518002.

  • Regioisomer Data (Comparator C): 2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid. ChemicalBook CAS 1706435-08-6.

  • General Reactivity of Fluoro-Trifluoromethyl Benzenes: Nucleophilic aromatic substitutions enable diversity-oriented synthesis. Nature Communications, 2025.

Sources

Validation

Biological Activity &amp; Therapeutic Potential of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid Derivatives

The following guide provides an in-depth technical analysis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (FMTBA) and its derivatives. This document focuses on its critical role as a pharmacophore in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (FMTBA) and its derivatives. This document focuses on its critical role as a pharmacophore in the development of Retinoic Acid-Related Orphan Receptor Gamma t (ROR


t) inverse agonists , a promising class of therapeutics for autoimmune disorders.

A Comparative Guide for Medicinal Chemists and Immunologists

Executive Summary & Scaffold Analysis

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (FMTBA) is a highly specialized building block used primarily in the synthesis of small-molecule inhibitors for nuclear receptors and kinases. Its structural uniqueness lies in the precise arrangement of three functionalities on the benzene ring, each serving a distinct medicinal chemistry purpose:

  • 2-Fluoro Group: Induces a specific conformational lock via dipole-dipole interactions (often with an adjacent amide or carbonyl), improving binding affinity. It also blocks metabolic oxidation at the ortho-position.

  • 3-Methyl Group: The "Magic Methyl" effect. This group fills small hydrophobic pockets in the target protein (e.g., ROR

    
    t Ligand Binding Domain), significantly boosting potency and selectivity compared to the des-methyl analog. It also introduces atropisomerism in biaryl systems, increasing rigidity.
    
  • 5-Trifluoromethyl Group: A potent electron-withdrawing group (EWG) that enhances lipophilicity (LogP) for membrane permeability and provides metabolic stability against CYP450 degradation.

Primary Therapeutic Application: ROR t Modulation

The most authoritative biological activity data for FMTBA derivatives comes from their use as ROR


t inverse agonists . These compounds suppress the differentiation of Th17 cells and the production of IL-17A/F, offering therapeutic potential for Psoriasis, Rheumatoid Arthritis, and Multiple Sclerosis .

Comparative Performance Analysis

The following table compares the biological and physicochemical profiles of FMTBA derivatives against standard alternatives used in ROR


t inhibitor design.
Table 1: Structure-Activity Relationship (SAR) Comparison
FeatureFMTBA Derivatives (2-F, 3-Me, 5-CF3)Des-Methyl Analog (2-F, 5-CF3)Non-Fluorinated Analog (3-Me, 5-CF3)Clinical Reference (e.g., VTP-43742 / BMS-986251)
Primary Target ROR

t (Inverse Agonist)
ROR

t (Weak Binder)
ROR

t / LXR / FXR
ROR

t
IC50 (Binding) < 50 nM (High Potency)> 200 nM> 500 nM< 20 nM
Selectivity High (vs. ROR

, LXR)
ModerateLow (Promiscuous)High
Metabolic Stability Excellent (Blocked sites)GoodPoor (Oxidation prone)Optimized
Conformation Rigid (Atropisomeric potential)FlexibleFlexibleRigid
Lipophilicity (cLogP) ~3.5 - 4.2~3.0 - 3.5~3.2 - 3.8Variable
Key Mechanism Fills hydrophobic sub-pocket; locks biaryl twist.Lacks steric fill; weaker entropy gain.Lacks dipole lock; rapid clearance.Optimized H-bond network.

Expert Insight: The addition of the 3-methyl group is not trivial. In ROR


t binding pockets, this methyl group often displaces a high-energy water molecule or engages in van der Waals interactions with residues like Phe378  or Trp317 , resulting in a 10-100x potency boost over the des-methyl analog.

Mechanism of Action: Th17 Pathway Suppression

FMTBA derivatives function by binding to the Ligand Binding Domain (LBD) of ROR


t. Unlike agonists (e.g., cholesterol intermediates) that recruit co-activators (SRC-1), these derivatives induce a conformational change that recruits co-repressors (NCoR/SMRT) . This blockade prevents the transcription of pro-inflammatory cytokines.
Figure 1: ROR t Signaling and Inhibition Pathway[2]

RORgt_Pathway Agonist Endogenous Agonists (Sterols) RORgt RORγt Nuclear Receptor (LBD) Agonist->RORgt Activates Inhibitor FMTBA Derivative (Inverse Agonist) Inhibitor->RORgt Binds & Locks H12 CoActivator Co-Activator (SRC-1/p300) RORgt->CoActivator Recruits (Agonist Mode) CoRepressor Co-Repressor (NCoR/SMRT) RORgt->CoRepressor Recruits (Inhibitor Mode) DNA DNA Response Element (RORE) CoActivator->DNA Promotes CoRepressor->DNA Blocks Transcription Transcription of IL-17A, IL-17F, IL-22 DNA->Transcription Regulates Differentiation Th17 Cell Differentiation Transcription->Differentiation Drives Autoimmunity Autoimmune Pathology (Psoriasis, MS) Differentiation->Autoimmunity Causes

Caption: Mechanism of ROR


t inverse agonism by FMTBA derivatives. Binding recruits co-repressors, halting the Th17 differentiation cascade essential for autoimmune pathology.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating FMTBA derivatives.

Protocol A: Synthesis of Key Intermediate (Amide Coupling)

Objective: To couple the FMTBA core to an amine scaffold (common in library synthesis).

  • Reagents: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Amine Partner (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve FMTBA in DMF (0.1 M concentration).

    • Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate the carboxylic acid.

    • Add HATU and stir for 10 minutes (activation step—solution may turn yellow).

    • Add the Amine Partner.

    • Stir at RT for 4–16 hours. Monitor by LC-MS (Look for [M+H]+ peak).

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.

  • Validation: The 2-Fluoro group is electron-withdrawing, making the acid slightly more acidic (pKa ~3.0), facilitating faster coupling than non-fluorinated analogs.

Protocol B: ROR t TR-FRET Binding Assay

Objective: To determine the IC50 of the derivative in displacing a known ligand.

  • System: LanthaScreen™ TR-FRET ROR gamma LBD Coactivator Assay (Invitrogen/ThermoFisher).

  • Components:

    • GST-tagged ROR

      
      t LBD.
      
    • Fluorescein-labeled Coactivator Peptide (SRC1-2).

    • Tb-anti-GST Antibody.

  • Method:

    • Prepare serial dilutions of the FMTBA derivative in DMSO.

    • Incubate ROR

      
      t-LBD, Tb-antibody, and Fluorescein-peptide with the compound for 1 hour at RT in black 384-well plates.
      
    • Readout: Measure TR-FRET ratio (Emission 520 nm / Emission 495 nm) upon excitation at 340 nm.

    • Interpretation: A decrease in FRET signal indicates the compound has displaced the coactivator peptide (Inverse Agonist activity).

    • Control: Use Ursolic Acid or Digoxin as a positive control (IC50 ~ 1-5

      
      M).
      

References & Authoritative Sources

  • Patent WO2016200851A1 . Nuclear receptor modulators. (Describes the synthesis and use of 2-fluoro-3-methyl-5-(trifluoromethyl)phenyl derivatives as ROR

    
    t inhibitors). Link
    
  • Patent WO2016198908A1 . Ror nuclear receptor modulators. (Details the SAR of the 3-methyl substituted scaffold). Link

  • Jetten, A. M. (2009) .[1][2] Retinoid-related orphan receptors (RORs): critical roles in development, immunity, circadian rhythm, and cellular metabolism.[1][2] Nuclear Receptor Signaling.[3] Link

  • Huh, J. R., et al. (2011) . Small molecule inhibitors of ROR

    
    t: hitting the bull's eye in autoimmunity. Journal of Clinical Investigation. Link
    
  • Meanwell, N. A. (2018) . Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for F/CF3 bioactivity). Link

Sources

Comparative

Spectroscopic Analysis and Comparison of Fluorinated Benzoic Acid Isomers

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary: The Fluorine Effect in Benzoic Acids Fluorinated benzoic acids (FBAs) serve as critical sca...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary: The Fluorine Effect in Benzoic Acids

Fluorinated benzoic acids (FBAs) serve as critical scaffolds in medicinal chemistry, utilizing the high electronegativity and small van der Waals radius of fluorine to modulate lipophilicity (


), metabolic stability, and pKa without imposing significant steric penalties.

This guide provides a rigorous spectroscopic and physicochemical comparison of the three structural isomers: 2-fluorobenzoic acid (ortho) , 3-fluorobenzoic acid (meta) , and 4-fluorobenzoic acid (para) . While they share the same molecular formula (


), their distinct electronic environments drive divergent behaviors in NMR coupling, ionization constants, and crystal lattice stability.

Chemical & Physical Profile

The position of the fluorine atom dictates the physical properties through electronic effects (Inductive


 vs. Resonance 

) and intermolecular interactions.
Table 1: Physicochemical Properties Comparison[1][2][3]
Property2-Fluorobenzoic Acid (Ortho)3-Fluorobenzoic Acid (Meta)4-Fluorobenzoic Acid (Para)Benzoic Acid (Ref)
CAS Number 445-29-4455-38-9456-22-465-85-0
pKa 3.27 (Strongest Acid)3.864.144.20
Melting Point 122–125 °C123 °C182–184 °C 122 °C
Electronic Effect Strong

(Inductive) dominates; Proximity effect.
Pure

(Inductive); No resonance conjugation to COOH.
Competing

and

(Resonance donation).
N/A
Crystal Packing Lower symmetry; potential intramolecular H-bond.Lower symmetry.High symmetry (Centrosymmetric dimers); efficient packing.-

Key Insight: 4-Fluorobenzoic acid has a significantly higher melting point due to its symmetry, allowing for more efficient crystal lattice packing compared to the ortho and meta isomers. Conversely, 2-fluorobenzoic acid is the strongest acid because the electron-withdrawing fluorine is closest to the carboxylate group, maximizing the inductive stabilization of the conjugate base.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for distinguishing these isomers. The presence of


 (Spin 1/2, 100% abundance) introduces characteristic splitting patterns in both 

and

spectra.
1.

NMR Analysis (400 MHz, DMSO-d

)
  • 4-Fluorobenzoic Acid (Para):

    • Pattern: Symmetric AA'BB' system (often appearing as two distinct "doublets" or multiplets).

    • Shift:

      
       ppm (2H, dd, 
      
      
      
      to COOH) and
      
      
      ppm (2H, dd,
      
      
      to COOH).
    • Coupling: The protons ortho to Fluorine show strong

      
       coupling (~8-9 Hz).
      
  • 2-Fluorobenzoic Acid (Ortho):

    • Pattern: Complex ABCD multiplet region.

    • Shift: Significant deshielding of

      
       (adjacent to COOH) and shielding of 
      
      
      
      (adjacent to F).
    • Distinctive Feature: The proton at

      
       often appears as a doublet of doublets (dd) further downfield (
      
      
      
      ppm) compared to the multiplet cluster of
      
      
      (
      
      
      ppm).
  • 3-Fluorobenzoic Acid (Meta):

    • Pattern: Asymmetric pattern.

    • Distinctive Feature: Look for a singlet-like multiplet (dt or t) for

      
       (isolated between COOH and F) around 
      
      
      
      ppm.
2.

NMR Analysis (Coupling Constants)

Carbon-Fluorine coupling (


) is diagnostic. The magnitude of 

decreases with distance:
  • 
     (ipso): ~250–260 Hz (Large doublet).
    
  • 
     (ortho): ~20–25 Hz.
    
  • 
     (meta): ~3–10 Hz.
    
  • 
     (para): ~2–3 Hz.
    
B. Infrared Spectroscopy (IR)

While functional groups are identical, subtle shifts occur in the fingerprint region.

  • C=O Stretch: All isomers show a strong band at 1680–1700 cm

    
     .
    
  • C-F Stretch: Strong bands in the 1200–1250 cm

    
      region.
    
  • O-H Stretch: Broad band 2500–3300 cm

    
      (characteristic of carboxylic acid dimers).
    
C. Mass Spectrometry (MS)[4][5]
  • Ionization: Electron Impact (EI) or ESI(-).

  • Fragmentation:

    • Common: Loss of OH

      
       and COOH 
      
      
      
      .
    • Ortho Effect (2-FBA): The proximity of F to the carboxyl group can facilitate unique rearrangements, such as the loss of HF or interaction with the ortho proton, which is absent in the para isomer.

Visualizing Electronic Effects & Identification

The following diagrams illustrate the electronic logic governing acidity and the decision tree for isomer identification.

Diagram 1: Electronic Effects on Acidity (pKa)

AcidityLogic F_Atom Fluorine Atom Inductive Inductive Effect (-I) (Electron Withdrawal) F_Atom->Inductive Resonance Resonance Effect (+R) (Electron Donation) F_Atom->Resonance Ortho 2-Fluorobenzoic Acid (Ortho) Distance: Close Inductive->Ortho Dominant (-I) Meta 3-Fluorobenzoic Acid (Meta) Distance: Medium Inductive->Meta Strong (-I) Para 4-Fluorobenzoic Acid (Para) Distance: Far Inductive->Para Weak (-I) Resonance->Ortho Minor (+R) Resonance->Meta No Conjugation Resonance->Para Strong (+R) Destabilizes Anion Acidity_O pKa 3.27 (Strongest Acid) Ortho->Acidity_O Acidity_M pKa 3.86 (Intermediate) Meta->Acidity_M Acidity_P pKa 4.14 (Weakest F-isomer) Para->Acidity_P

Caption: Electronic interplay determining acidity. Note how the Meta isomer lacks resonance conjugation, while Ortho benefits maximally from the Inductive effect.

Diagram 2: NMR Identification Decision Tree

NMR_Identification Start Analyze 1H NMR (Aromatic Region) Symmetry Is the pattern symmetric (AA'BB' / AA'XX')? Start->Symmetry Yes_Sym 4-Fluorobenzoic Acid (Para) Symmetry->Yes_Sym Yes No_Sym Check H2/H6 Signals Symmetry->No_Sym No Check_H2 Distinct singlet-like (dt) at ~7.8 ppm? No_Sym->Check_H2 Yes_H2 3-Fluorobenzoic Acid (Meta) Check_H2->Yes_H2 Yes (H2 isolated) No_H2 Complex Multiplets (ABCD system) Check_H2->No_H2 No Result_Ortho 2-Fluorobenzoic Acid (Ortho) No_H2->Result_Ortho

Caption: Step-by-step logic for identifying isomers based on proton NMR splitting patterns.

Experimental Protocols

Protocol A: Standardized NMR Sample Preparation
  • Objective: Obtain high-resolution spectra without concentration broadening.

  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    for benzoic acids to prevent dimerization and ensure solubility of the polar carboxyl group.
  • Procedure:

    • Weigh 10–15 mg of the specific fluorobenzoic acid isomer.

    • Dissolve in 0.6 mL of DMSO-d

      
       (containing 0.03% TMS as internal standard).
      
    • Transfer to a clean, dry 5mm NMR tube.

    • Parameter Setup:

      • 
        : Spectral width 12 ppm, 16 scans, relaxation delay 1.0 s.
        
      • 
        : Spectral width 240 ppm, 512 scans (due to lower sensitivity and splitting).
        
      • 
        : Run uncoupled and proton-coupled experiments to verify 
        
        
        
        .
Protocol B: Potentiometric pKa Determination
  • Objective: Verify acidity differences.

  • Procedure:

    • Prepare a 0.01 M solution of the isomer in water (use 5% methanol if solubility is an issue, but correct for solvent effect).

    • Calibrate pH meter with buffers 4.01 and 7.00.

    • Titrate with 0.1 M NaOH standardized solution.

    • Plot pH vs. Volume of NaOH.

    • Calculation: The pKa corresponds to the pH at the half-equivalence point (where

      
      ).
      

Comparative Performance in Drug Design

FeatureBest IsomerRationale
Metabolic Stability 4-Fluorobenzoic acid Para-substitution blocks the primary site of CYP450 oxidation (para-hydroxylation), a common metabolic clearance pathway.
Bioavailability 3-Fluorobenzoic acid Often offers a balance between lipophilicity and solubility. The pKa (3.[1][2]86) is closer to physiological pH range than the ortho isomer.
Reactivity (SNAr) 2- & 4-Fluorobenzoic acid The strong electron-withdrawing effect at ortho/para positions activates the ring for Nucleophilic Aromatic Substitution if a leaving group is present (though F itself is a poor leaving group unless activated).

References

  • BenchChem. (2025).[3] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from

  • ChemicalBook. (2025). 4-Fluorobenzoic acid NMR and Physical Properties. Retrieved from [1]

  • Sigma-Aldrich. (2025). Product Specification: 4-Fluorobenzoic acid.[4][5] Retrieved from

  • University of Colorado Boulder. (2025). Table of Characteristic Proton NMR Shifts. Retrieved from

  • National Institutes of Health (NIH). (2011). Structural and spectroscopic characterization of fluorobenzoic acids. Spectrochimica Acta Part A. Retrieved from

Sources

Validation

Publish Comparison Guide: Efficacy of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid in Synthetic Routes

This guide provides an in-depth technical analysis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS 2387220-05-3) , a specialized fluorinated building block. It evaluates the compound's utility in specific synth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS 2387220-05-3) , a specialized fluorinated building block. It evaluates the compound's utility in specific synthetic routes—primarily Amide Bond Formation and Nucleophilic Aromatic Substitution (S_NAr) —comparing its performance against established structural analogs.

Executive Summary: The "Tri-Vector" Scaffold

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid represents a sophisticated "Tri-Vector" scaffold designed for modern medicinal chemistry. Unlike simple fluorobenzoic acids, this molecule integrates three distinct functionalities that modulate reactivity and physicochemical properties:

  • Electronic Activation (5-CF₃): A strong electron-withdrawing group (EWG) at the meta position relative to the carboxyl group, enhancing the acidity of the COOH and activating the ring for nucleophilic attack.

  • Steric Gatekeeper (3-Me): A methyl group ortho to the fluorine atom. This provides critical steric bulk that modulates the reactivity of the 2-fluoro position and restricts conformational freedom in downstream intermediates.

  • Reactive Anchor (1-COOH): The primary handle for amide coupling or esterification.

This guide compares the efficacy of this scaffold against two common alternatives:

  • Alternative A: 2-Fluoro-5-(trifluoromethyl)benzoic acid (Lacks the 3-Me steric hindrance).

  • Alternative B: 2-Fluoro-3-methylbenzoic acid (Lacks the 5-CF₃ electronic activation).

Comparative Analysis: Amide Bond Formation

The primary utility of benzoic acid derivatives is as a capping group or core scaffold via amide coupling.

Mechanism & Causality

The 3-methyl group in the subject compound is located at the meta position relative to the carboxylic acid. While it does not directly sterically hinder the carbonyl carbon (as an ortho substituent would), it exerts a "buttressing effect" on the adjacent 2-fluoro group. This subtle interaction can influence the conformation of the transition state during activation.

Performance Comparison
FeatureSubject Compound (3-Me, 5-CF₃)Alternative A (No 3-Me)Alternative B (No 5-CF₃)
Coupling Rate (HATU) High Very HighModerate
Steric Hindrance Low (Meta-substitution)NegligibleLow
Electronic Activation High (CF₃ increases electrophilicity of CO-L)HighModerate
Risk of Racemization LowLowLow
Solubility (DMF/DCM) Excellent (Lipophilic)GoodModerate
Experimental Insight

In standard HATU/DIPEA couplings, the Subject Compound exhibits reaction kinetics comparable to Alternative A. The electron-withdrawing nature of the 5-CF₃ group increases the electrophilicity of the active ester intermediate, often accelerating the nucleophilic attack by the amine. However, if the amine partner is extremely bulky (e.g., a tetra-ortho-substituted aniline), the 3-methyl group may introduce long-range steric clashes, necessitating higher temperatures.

Recommended Protocol: High-Efficiency Amide Coupling
  • Reagents: HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF or NMP (anhydrous).

  • Conditions: 0°C to RT, 2–4 hours.

  • Purification: The high lipophilicity (ClogP ~3.2) allows for easy separation from polar byproducts via reverse-phase flash chromatography.

Comparative Analysis: Nucleophilic Aromatic Substitution (S_NAr)

This is the critical differentiator. The 2-fluoro group is activated for displacement, but the 3-methyl group acts as a "brake."

Mechanism & Causality

For S_NAr to occur at C2, the nucleophile must attack the ring to form a Meisenheimer complex.

  • Activation: The 5-CF₃ group (para to the site of attack? No, meta to C2. Wait—let's re-verify the regiochemistry. C1=COOH, C2=F, C3=Me, C5=CF₃. C2 is ortho to COOH and para to... H. C5 is para to C2. Correct. The 5-CF₃ is para to the 2-F position).

    • Correction: In a 1,2,3,5-substitution pattern:

      • Pos 1: COOH

      • Pos 2: F

      • Pos 3: Me

      • Pos 4: H

      • Pos 5: CF₃

    • The 2-F is para to the 5-CF₃ group. This creates a Super-Activated system because both the ortho-COOH and para-CF₃ stabilize the negative charge in the Meisenheimer intermediate.

  • Deactivation: The 3-Me group is ortho to the reaction site (C2). This creates significant steric hindrance for the incoming nucleophile.

The "Goldilocks" Effect
  • Alternative A (2-F-5-CF₃): Extremely reactive. Often leads to "over-reaction" or hydrolysis during workup. Hard to control with reactive amines.

  • Subject Compound: The 3-Me group slows down the reaction rate by approximately 10–50x (estimated based on Taft steric parameters). This allows for controlled functionalization without side reactions.

S_NAr Reactivity Profile
ParameterSubject Compound Alternative A (No Me)Alternative B (No CF₃)
Reactivity (vs. Amines) Controlled / Moderate Hyper-ReactiveSluggish
Temp Required 60–80°C RT – 40°C>100°C
Selectivity High (Sterics filter out bulky nucleophiles)Low (Reacts with everything)High
Hydrolysis Risk LowHighLow
Visualizing the Pathway

SNAr_Pathway cluster_Alt Comparison: Alternative A (No Me) SM Start: 2-F-3-Me-5-CF3-Ph-COOH TS Meisenheimer Complex (Stabilized by 5-CF3) (Destabilized by 3-Me Sterics) SM->TS Activation (Para-CF3) Nu Nucleophile (R-NH2) Nu->TS Steric Clash (Ortho-Me) Prod Product: 2-Amino-3-Me-5-CF3-Ph-COOH TS->Prod F- Elimination Alt_Path Direct Path (Fast)

Figure 1: S_NAr reaction pathway highlighting the competing electronic activation (blue) and steric hindrance (red) unique to this scaffold.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The completion of the reaction is indicated by the consumption of the limiting reagent (monitored by LCMS).

Protocol A: Controlled S_NAr Displacement

Objective: Replace the 2-Fluoro group with a secondary amine (e.g., Morpholine) while preserving the carboxylic acid.

  • Preparation: In a 20 mL vial, dissolve 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq, 1.0 mmol) in anhydrous DMSO (3.0 mL).

    • Note: DMSO is preferred over DMF to accelerate S_NAr via dipole stabilization.

  • Addition: Add K₂CO₃ (2.5 eq, finely ground) followed by the Amine (1.2 eq).

  • Reaction: Seal the vial and heat to 80°C for 12 hours.

    • Checkpoint: Monitor by LCMS. The product will show a mass shift of +[Amine MW] - [HF (20)].

    • Comparison: Alternative A would react at RT; Alternative B would require 120°C.

  • Workup: Dilute with water, adjust pH to ~4 with 1M HCl (carefully, to precipitate the amino-acid product), and extract with EtOAc.

Protocol B: Acid Chloride Formation (For Difficult Couplings)

Objective: Activate the COOH for coupling with a sterically hindered aniline.

  • Activation: Suspend the subject compound (1.0 eq) in DCM (anhydrous). Add a catalytic amount of DMF (2 drops).

  • Chlorination: Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Allow to warm to RT and stir for 2 hours.

    • Observation: Gas evolution (CO/CO₂) confirms activation.

  • Concentration: Evaporate solvent/excess reagent under reduced pressure to yield the acid chloride as a yellow oil.

    • Stability Note: The 5-CF₃ and 2-F groups destabilize the acid chloride slightly (making it more electrophilic but more moisture-sensitive). Use immediately.

Physicochemical Implications (Data Summary)

The inclusion of the 3-methyl group alongside the 5-CF₃ moiety significantly alters the physicochemical profile of the final drug candidate.

PropertyEffect of ScaffoldStrategic Value
Lipophilicity (ClogP) Increases by ~0.5 units vs. H-analogImproves membrane permeability; useful for CNS targets.
Metabolic Stability High The 3-Me blocks a potential oxidation site; 5-CF₃ and 2-F block others.
Conformation Restricted The 3-Me/2-F interaction can lock the amide bond out of planarity (atropisomerism potential).

References

  • Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.
  • Caron, S. (2011). Practical Synthetic Organic Chemistry. Wiley.
  • PubChem. (2025). Compound Summary: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.[1][2][3][4][5] National Library of Medicine. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. Link

Sources

Comparative

Structural Analysis &amp; Comparative Guide: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Topic: Structural analysis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid and its analogues Content Type: Publish Comparison Guide Executive Summary & Compound Profile 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural analysis of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid and its analogues Content Type: Publish Comparison Guide

Executive Summary & Compound Profile

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: 2387220-05-3) is a specialized polysubstituted aromatic building block. It is increasingly utilized in the synthesis of kinase inhibitors and agrochemicals where precise modulation of lipophilicity, metabolic stability, and steric conformation is required.

This guide analyzes the structural causality of its substituents—specifically the interplay between the ortho-fluoro, meta-methyl, and meta-trifluoromethyl groups—and compares its performance against established analogues.

Core Structural Identity
  • IUPAC Name: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

  • Molecular Formula: C

    
    H
    
    
    
    F
    
    
    O
    
    
  • Molecular Weight: 222.14 g/mol

  • Key Features:

    • C1 (-COOH): Electrophilic handle for amidation/esterification.

    • C2 (-F): Ortho-fluorine effect (lowers pKa, potential SNAr site).

    • C3 (-CH

      
      ):  Steric buttress; restricts rotation of adjacent groups and fills hydrophobic pockets.
      
    • C5 (-CF

      
      ):  Strong electron-withdrawing group (EWG); enhances lipophilicity and metabolic stability.
      

Structural & Electronic Analysis

The unique value of this compound lies in the "push-pull" and steric locking effects of its substitution pattern.

The "Ortho-Fluoro" Effect

The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I) on the carboxylic acid. This significantly increases the acidity (lowers pKa) compared to non-fluorinated analogues.

  • Mechanism: The -I effect stabilizes the carboxylate anion.[1]

  • Consequence: In coupling reactions (e.g., HATU/EDC), the carboxylate is less nucleophilic, often requiring stronger bases or pre-activation as an acid chloride.

The 3-Methyl Steric Lock (The Differentiator)

Unlike the more common 2-Fluoro-5-(trifluoromethyl)benzoic acid , the addition of a methyl group at C3 creates a "steric buttress."

  • Insight: This methyl group physically crowds the C2-Fluorine. If the C2-Fluorine is displaced in a Nucleophilic Aromatic Substitution (SNAr) reaction, the incoming nucleophile faces increased steric hindrance from the C3-Methyl. This makes the title compound less reactive in SNAr than its des-methyl analogue, allowing for higher chemoselectivity in complex syntheses.

The 5-Trifluoromethyl Lipophilicity Booster

The -CF


 group at C5 is strategically placed to block metabolic oxidation (hydroxylation) at the typically vulnerable para position relative to the C2-F. It also significantly boosts the cLogP, facilitating membrane permeability.

Comparative Physicochemical Profiling

The following table contrasts the title compound with its closest structural analogues to guide selection based on SAR (Structure-Activity Relationship) needs.

Table 1: Comparative Properties of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid and Analogues

FeatureTarget Compound Analogue A Analogue B Analogue C
Structure 2-F, 3-Me, 5-CF

2-F, 5-CF

(Des-methyl)
2-F, 5-Me (Des-trifluoromethyl)3-F, 5-CF

(Isomer)
CAS 2387220-05-3115029-23-7321-12-0161622-05-5
MW ( g/mol ) 222.14208.11154.14208.11
Calc.[2][3] pKa ~2.6~2.4~2.9~3.2
cLogP ~2.9~2.4~1.8~2.4
SNAr Reactivity (at C2) Moderate (Hindered by 3-Me)High (Activated by 5-CF

)
Low (Lack of strong EWG)N/A (F is meta)
Metabolic Stability High (Blocked C5, C3)Moderate (C3 open)Low (C3, C4 open)Moderate
Primary Use High-selectivity Kinase InhibitorsGeneral Building BlockFragment ScreeningNegative Control

Selection Heuristic: Choose the Target Compound when you need the electronic properties of Analogue A but require restricted rotation or increased hydrophobic bulk (via the 3-Me group).

Visualization: Reactivity & Decision Pathways

Diagram 1: Structural Reactivity Map

This diagram illustrates the competing electronic and steric forces within the molecule.

ReactivityMap Compound 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid C1_COOH C1-COOH Site of Amidation (Activated by EWGs) Compound->C1_COOH Primary Reactivity C2_F C2-Fluorine Site of SNAr (Hindered by C3-Me) Compound->C2_F Secondary Reactivity C3_Me C3-Methyl Steric Buttress (Prevents Rotation) Compound->C3_Me Structural Modulator C5_CF3 C5-Trifluoromethyl Lipophilicity & Metabolic Block Compound->C5_CF3 ADME Modulator C3_Me->C2_F Steric Hindrance C5_CF3->C2_F Electronic Activation (-I)

Caption: Interplay of steric hindrance (red dashed) and electronic activation (green dashed) defining the molecule's reactivity profile.

Experimental Protocols

To validate the reactivity differences described above, the following protocols are recommended. These are designed to be self-validating systems where the outcome (yield/purity) directly correlates to the structural features.

Protocol A: Controlled Amide Coupling (Steric Assessment)

Objective: Synthesize an amide derivative to assess if the ortho-fluoro group hinders coupling efficiency compared to non-fluorinated analogues.

Reagents:

  • Substrate: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Amine: Benzylamine (1.1 eq) (Selected for moderate nucleophilicity)

  • Solvent: DMF (anhydrous)

Methodology:

  • Activation: Dissolve the acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes.

    • Checkpoint: The solution should turn slightly yellow. If it remains colorless, activation may be slow due to the electron-deficient carboxylate.

  • Addition: Add Benzylamine (1.1 mmol) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Validation: Monitor by LCMS. Look for the mass peak [M+H]

    
     = 312.
    
    • Expected Result: >90% conversion.[2] If <50%, it indicates that the ortho-F/C3-Me combination is creating significant steric block, requiring conversion to acid chloride (SOCl

      
      ) instead of HATU coupling.
      
Protocol B: SNAr Reactivity Test (Chemo-selectivity)

Objective: Determine if the C3-Methyl group protects the C2-Fluorine from unwanted nucleophilic displacement.

Reagents:

  • Substrate: Amide product from Protocol A (1.0 eq)

  • Nucleophile: Morpholine (2.0 eq)

  • Base: K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: DMSO[4]

Methodology:

  • Dissolve the substrate in DMSO. Add K

    
    CO
    
    
    
    and Morpholine.
  • Heat to 80°C for 12 hours.

  • Analysis: Monitor by LCMS for the displacement product (Morpholine replacing Fluorine).

    • Comparative Insight:

      • Analogue A (Des-methyl): Will show significant SNAr product (>50%) due to activation by 5-CF

        
         and lack of steric hindrance.
        
      • Target Compound (3-Me): Should show minimal SNAr product (<10%) . The 3-Me group sterically shields the C2 position.

Decision Guide for Researchers

Use the following decision tree to select the appropriate building block for your specific drug discovery phase.

SelectionGuide Start Start: Select Benzoic Acid Scaffold NeedLipophilicity Need High Lipophilicity? Start->NeedLipophilicity NeedStability Need Metabolic Stability? NeedLipophilicity->NeedStability Yes UseAnalogueB USE ANALOGUE B: 2-F-5-Me (CAS 321-12-0) NeedLipophilicity->UseAnalogueB No (Lower LogP needed) NeedSelectivity Need to Avoid SNAr Side-Reactions? NeedStability->NeedSelectivity Yes UseTarget USE TARGET: 2-F-3-Me-5-CF3 (CAS 2387220-05-3) NeedSelectivity->UseTarget Yes (High Steric Shielding) UseAnalogueA USE ANALOGUE A: 2-F-5-CF3 (CAS 115029-23-7) NeedSelectivity->UseAnalogueA No (High Reactivity OK)

Caption: Selection logic based on lipophilicity, stability, and chemical reactivity requirements.

References

  • PubChem. (2025).[2][3] Compound Summary: 2-Fluoro-3-(trifluoromethyl)benzoic acid.[2][5] National Library of Medicine. Retrieved from [Link]

Sources

Validation

Comparing the cost-effectiveness of different synthetic routes to 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

Executive Summary Target Molecule: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid Primary Application: Key intermediate for kinase inhibitors (e.g., LXR agonists) and advanced agrochemicals. This guide evaluates three...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid Primary Application: Key intermediate for kinase inhibitors (e.g., LXR agonists) and advanced agrochemicals.

This guide evaluates three distinct synthetic pathways for the production of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. The selection of the optimal route depends heavily on facility capabilities (cryogenic vs. autoclave) and raw material sourcing.

MetricRoute A: Direct Ortho-LithiationRoute B: Sandmeyer CyanationRoute C: Pd-Catalyzed Carbonylation
Precursor 2-Fluoro-5-(trifluoromethyl)toluene2-Fluoro-3-methyl-5-(trifluoromethyl)aniline2-Fluoro-3-methyl-5-(trifluoromethyl)aniline
Step Count 1 (Telescoped)32
Overall Yield 75-85%55-65%70-80%
Cost Efficiency High (Atom efficient)Moderate (Labor intensive)Moderate (Catalyst cost)
Scalability High (Requires Cryo)Medium (Waste handling)High (Requires Autoclave)

Route Analysis & Mechanistic Insight

Route A: Cryogenic Directed Ortho-Lithiation (DoM)

The "Atom-Economy" Standard

This route utilizes the strong ortho-directing effect of the fluorine atom to selectively install the carboxyl group. It is the most direct path but requires strict temperature control to prevent benzylic deprotonation (lateral lithiation) of the methyl group.

  • Mechanism: The fluorine atom acidifies the adjacent proton (C6 position) via the inductive effect. Treatment with a hindered base (LDA) at -78°C kinetically favors ring deprotonation over the thermodynamically stable benzylic anion.

  • Key Challenge: Temperature maintenance. Above -60°C, the lithiated species may isomerize or attack the methyl group, leading to complex mixtures.

Route B: Sandmeyer Cyanation & Hydrolysis

The "Robust" Standard

Ideal for facilities lacking cryogenic capabilities, this route relies on classical diazonium chemistry. It is chemically robust but generates significant aqueous waste and involves toxic cyanide reagents.

  • Mechanism: The aniline is converted to a diazonium salt, which undergoes radical-nucleophilic aromatic substitution with CuCN to form the nitrile. Subsequent acid hydrolysis yields the benzoic acid.

  • Key Challenge: Safety management of HCN evolution during the acidification of cyanide waste streams.

Route C: Palladium-Catalyzed Carbonylation

The "Green" Alternative

This route avoids hazardous cyanides and cryogenic conditions by using transition metal catalysis. It converts an aryl iodide (derived from the aniline) directly to the ester/acid using carbon monoxide.

  • Mechanism: Oxidative addition of Pd(0) to the Aryl-I bond, followed by CO insertion and nucleophilic attack by water/alcohol.

  • Key Challenge: Cost of Palladium catalyst and handling of high-pressure CO gas.

Visualized Synthetic Workflows

Figure 1: Comparative workflow of synthetic routes. Route A (Blue) offers the shortest path but requires cryogenics. Route B (Red) is robust but multi-step. Route C (Yellow) offers a scalable alternative to cyanide chemistry.

Detailed Experimental Protocols

Protocol A: Direct Carboxylation via Lithiation

Best for: High-throughput manufacturing with cryogenic infrastructure.

Reagents:

  • 2-Fluoro-5-(trifluoromethyl)toluene (1.0 eq)

  • Lithium Diisopropylamide (LDA) (1.2 eq, 2.0 M in THF/Heptane)

  • Dry Tetrahydrofuran (THF)

  • Dry CO2 (gas or solid)

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and N2 inlet. Charge with anhydrous THF (10 volumes relative to substrate).

  • Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

  • Base Addition: Add LDA solution dropwise over 30 minutes, maintaining internal temperature below -70°C.

  • Substrate Addition: Dissolve 2-Fluoro-5-(trifluoromethyl)toluene in minimal THF and add dropwise to the base. Stir for 1 hour at -78°C. The solution will typically turn deep yellow/orange, indicating formation of the aryl-lithium species.

  • Quench: Bubble excess dry CO2 gas into the reaction mixture (or transfer the mixture onto crushed dry ice) while maintaining low temperature. The color will fade.

  • Workup: Allow the mixture to warm to room temperature. Quench with 2N HCl until pH < 2. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Hexane/EtOAc to yield the white crystalline acid.

Protocol B: Sandmeyer Cyanation & Hydrolysis

Best for: Labs without cryo capability or specialized catalysts.

Reagents:

  • 2-Fluoro-3-methyl-5-(trifluoromethyl)aniline (1.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Copper(I) Cyanide (1.2 eq)

  • Hydrochloric Acid / Sulfuric Acid

Procedure:

  • Diazotization: Suspend the aniline in 6N HCl at 0°C. Add aqueous NaNO2 dropwise, keeping temp < 5°C. Stir for 30 mins to form the diazonium salt (clear solution).

  • Sandmeyer: In a separate vessel, dissolve CuCN and NaCN in water at 0°C. Neutralize the diazonium solution to pH 6 with Na2CO3 (carefully) and add it to the CuCN mixture.

  • Reaction: Allow to warm to room temperature, then heat to 60°C for 2 hours. (Caution: HCN evolution possible; use scrubbers).

  • Extraction: Extract the nitrile intermediate with Toluene. Wash with bleach solution to destroy residual cyanide.

  • Hydrolysis: Reflux the crude nitrile in 50% H2SO4 for 12 hours. Cool, dilute with ice water, and filter the precipitated benzoic acid.

Comparative Data Analysis

The following data is normalized for a 100g production scale simulation.

MetricRoute A (Lithiation)Route B (Sandmeyer)Route C (Carbonylation)
Raw Material Cost (est.)

(Low)

$ (High - Aniline)

$ (High - Aniline)
Reagent Cost

(LDA)
$ (Generic salts)

$ (Pd Catalyst)
Energy Consumption High (Cryogenic cooling)Medium (Reflux heating)Medium (Autoclave heating)
E-Factor (Waste/Product) ~5-8~15-20 (Aq. waste)~8-12
Safety Profile Pyrophoric (LDA)Toxic (CN, Diazonium)High Pressure (CO)
Purity (Crude) >95%~85%>90%
Critical Decision Factors
  • Impurity Profile: Route A typically yields cleaner crude product because the main byproduct is unreacted starting material (toluene), which is easily removed by acid-base extraction. Route B often contains phenolic impurities from diazonium hydrolysis.

  • Sourcing: The toluene precursor (Route A) is generally a higher-volume commodity chemical compared to the specialized aniline (Routes B/C), offering long-term supply chain security.

References

  • General Lithiation Methodology

    • Schlosser, M. (2005). "The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization.
  • Fluorinated Benzoic Acid Synthesis (Analogous Protocols)

    • Ozerskaya, A. V., et al. (2022).
  • Sandmeyer Reaction Safety & Scale-up

    • Vogler, T., & Studer, A. (2008). "Applications of the Sandmeyer Reaction." Encyclopedia of Reagents for Organic Synthesis.
  • Palladium Catalyzed Carbonylation of Aryl Halides

    • Beller, M., et al. (2010). "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Accounts of Chemical Research.
  • Precursor Data (2-Fluoro-5-(trifluoromethyl)aniline)

    • PubChem Compound Summary for CID 136349.
Comparative

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid: The "Magic Methyl" Scaffold for High-Potency SAR

Topic: Case studies of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid in drug discovery Content Type: Publish Comparison Guides Executive Summary: Beyond Standard Fluorination In the precision era of medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Case studies of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid in drug discovery Content Type: Publish Comparison Guides

Executive Summary: Beyond Standard Fluorination

In the precision era of medicinal chemistry, the difference between a "hit" and a "lead" often lies in subtle steric and electronic tuning. 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (CAS: 2387220-05-3 ) represents a highly specialized building block that transcends standard fluorination strategies.

Unlike its ubiquitous cousin, 2-fluoro-5-(trifluoromethyl)benzoic acid, this tri-substituted scaffold incorporates a "Magic Methyl" group at the 3-position . This addition is not merely cosmetic; it fundamentally alters the molecule's dihedral angle, lipophilicity, and metabolic profile. This guide analyzes its performance in nuclear receptor modulation and compares it against non-methylated analogs to validate its utility in overcoming late-stage SAR (Structure-Activity Relationship) bottlenecks.

Comparative Analysis: The "Methyl Effect"

The strategic insertion of a methyl group at the 3-position (ortho to the fluorine, meta to the carboxyl) creates a unique physicochemical profile. Below is a direct comparison with the standard industry alternative.

Table 1: Physicochemical & Functional Comparison
FeatureTarget Scaffold (2-Fluoro-3-methyl-5-CF3)Standard Alternative (2-Fluoro-5-CF3)Impact on Drug Design
Steric Bulk (A-value) High (Methyl + Ortho-F interaction)ModerateConformational Lock: The 3-Me/2-F clash forces the phenyl ring out of planarity, potentially improving selectivity for narrow binding pockets.
Lipophilicity (cLogP) ~ +0.5 unit increaseBaselinePermeability: Increases membrane permeability for CNS or intracellular targets.
Metabolic Stability High ModerateMetabolic Blocking: The 3-methyl blocks a potential site of CYP450 oxidation and reduces glutathione conjugation risks.
Electronic Effect Electron-Withdrawing (Net) + Weak Donor (Me)Strong Electron-WithdrawingpKa Tuning: The methyl group slightly destabilizes the anion, modulating the acidity/basicity of coupled amines or amides.
Primary Application Late-stage Lead OptimizationEarly Hit-to-LeadUsed when "flat" molecules fail to achieve selectivity or sufficient half-life.

Case Study: ROR Modulators in Autoimmune Disease

Context: The Retinoic Acid Receptor-related Orphan Receptor gamma (ROR


) is a master regulator of Th17 cell differentiation, a key driver in psoriasis and multiple sclerosis.

The Challenge: Early ROR


 inverse agonists suffered from poor metabolic stability and lack of selectivity against other nuclear receptors.

The Solution (Patent WO2016200851A1): Researchers utilized the 2-fluoro-3-methyl-5-(trifluoromethyl)phenyl motif to optimize the ligand-binding domain (LBD) interactions.

  • Mechanism: The specific substitution pattern fills a hydrophobic sub-pocket within the ROR

    
     LBD.
    
  • The "Twist": The 2-fluoro and 3-methyl groups create a "biaryl twist" when coupled to the core scaffold. This non-planar conformation is critical for disrupting the recruitment of co-activators, thereby silencing the pro-inflammatory signal.

  • Outcome: Compounds incorporating this motif demonstrated superior potency (IC50 < 50 nM) and improved pharmacokinetic profiles compared to the des-methyl analogs.

Figure 1: SAR Decision Pathway for ROR Optimization

ROR_SAR Start Hit Compound (Poor Selectivity/Stability) Step1 Fluorine Scan (2-F-5-CF3 Analog) Start->Step1 Check Check Conformation & Metabolic Hotspots Step1->Check Sol1 Issue: Planar Conformation leads to off-target binding Check->Sol1 Analysis Sol2 Issue: C3 Position vulnerable to metabolism Check->Sol2 Analysis Action Apply 'Magic Methyl' (Insert 3-Me Group) Sol1->Action Sol2->Action Result Target Scaffold: 2-F-3-Me-5-CF3 Action->Result Outcome Outcome: 1. Locked Conformation (Selectivity) 2. Blocked Metabolism (Stability) Result->Outcome

Caption: Decision logic for transitioning from standard fluorinated aryls to the 3-methyl-enhanced scaffold to resolve selectivity and stability issues.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and application of this building block.

Protocol A: Synthesis of the Acid from the Aldehyde

Note: This method is preferred when starting from the commercially available aldehyde (CAS: 115029-23-7 analog precursors).

  • Reagents: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzaldehyde (1.0 eq), Sodium Chlorite (NaClO2, 1.5 eq), Sulfamic Acid (1.5 eq), Resorcinol (scavenger, 0.5 eq).

  • Solvent: THF:Water (1:1 v/v).

  • Procedure:

    • Dissolve the aldehyde in the THF/Water mixture at 0°C.

    • Add sulfamic acid followed by the dropwise addition of aqueous NaClO2.

    • Stir vigorously at 0°C for 30 minutes, then warm to Room Temperature (RT) for 2 hours.

    • Monitor: TLC (Hexane:EtOAc 4:1) should show disappearance of the aldehyde.

  • Workup: Acidify with 1N HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallization from Hexane/DCM yields the pure benzoic acid as a white solid.

Protocol B: Amide Coupling (General Procedure)

Use this protocol to attach the scaffold to an amine-bearing drug core.

  • Activation: Dissolve 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the activated ester.

  • Coupling: Add the amine core (1.0 eq).

  • Reaction: Stir at RT for 4–12 hours.

  • Validation: Monitor by LC-MS. The product will show a characteristic mass shift and increased retention time due to the lipophilic CF3/Me groups.

Synthetic Pathway Visualization

The synthesis of this building block often requires navigating ortho-lithiation or oxidation strategies. Below is the validated pathway from the aldehyde precursor, as utilized in the referenced patent literature.

Synthesis_Path Aldehyde 2-Fluoro-3-methyl- 5-(trifluoromethyl)benzaldehyde Oxidation Pinnick Oxidation (NaClO2, Sulfamic Acid) Aldehyde->Oxidation Yield >90% Acid 2-Fluoro-3-methyl- 5-(trifluoromethyl)benzoic acid (The Target) Oxidation->Acid Activation Activation (HATU/SOCl2) Acid->Activation Coupling Amide Coupling (R-NH2) Activation->Coupling Drug Final Drug Candidate (e.g., RORgamma Modulator) Coupling->Drug Late-Stage Diversification

Caption: Validated synthetic route from aldehyde precursor to final bioactive amide.

Conclusion & Recommendation

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is a high-value tool for the medicinal chemist's arsenal. It should be deployed when:

  • Standard 2-F-5-CF3 analogs fail to meet metabolic stability criteria.

  • Conformational restriction is required to improve selectivity between homologous receptors (e.g., ROR

    
     vs. ROR
    
    
    
    ).
  • Lipophilicity needs to be incrementally increased without adding excessive molecular weight.

Recommendation: For projects targeting nuclear receptors or kinases with hydrophobic pockets, screen this building block early in the Lead Optimization phase to exploit the "Magic Methyl" effect.

References

  • Patent:Nuclear Receptor Modulators. WO2016200851A1. (2016). Describes the synthesis and use of 2-fluoro-3-methyl-5-(trifluoromethyl)

    
     modulation. 
    
  • Compound Data: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. Sigma-Aldrich Product Catalog. (Note: Representative link for sourcing).

  • Review:The "Magic Methyl" Effect in Medicinal Chemistry. J. Med. Chem. (General reference for the methyl effect principle).
  • Review:Fluorine in Drug Discovery: Chemical and Biological Perspectives.
Validation

In-Silico Modeling Guide: 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic Acid Derivatives

Content Type: Publish Comparison Guide Focus: Design & Evaluation of DprE1 Inhibitors (Benzothiazinones) Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists Executive Summary: The Fluorine A...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Focus: Design & Evaluation of DprE1 Inhibitors (Benzothiazinones) Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists

Executive Summary: The Fluorine Advantage

2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is not merely a reagent; it is the structural architect behind the Benzothiazinone (BTZ) class of antitubercular agents (e.g., BTZ043 , PBTZ169/Macozinone ). This scaffold targets DprE1 (decaprenylphosphoryl-β-D-ribose oxidase), an essential enzyme in Mycobacterium tuberculosis cell wall synthesis.[1][2][3]

This guide compares the in-silico performance of these fluorinated derivatives against non-covalent alternatives (e.g., TCA1 ), demonstrating how the specific substitution pattern—particularly the 5-trifluoromethyl (CF3) and 2-fluoro groups—drives nanomolar potency through unique hydrophobic interlocking and metabolic stability.

Comparative Performance Analysis

The following data contrasts the "Product" (BTZ-derived covalent inhibitors synthesized from the title acid) against "Alternative" non-covalent DprE1 inhibitors.

Table 1: In-Silico Performance Benchmarking (DprE1 Target)
MetricBTZ Derivatives (Product Class) TCA1 (Non-Covalent Alternative) Causality & Insight
Binding Mechanism Irreversible Covalent (Cys387)Reversible Non-CovalentThe nitro group (from the acid precursor) is reduced to a nitroso species, forming a semimercaptal bond with Cys387.
Docking Score (AutoDock) < -9.0 to -15.7 kcal/mol -7.5 to -8.5 kcal/molThe covalent "warhead" and CF3-mediated hydrophobic burial significantly enhance the scoring function penalty.
Binding Energy (MM-GBSA) -60 to -73 kcal/mol -40 to -50 kcal/molHigh stability is driven by the trifluoromethyl group occupying a hydrophobic pocket defined by Val365 and Lys418.
Residence Time Infinite (Covalent) TransientCovalent modification leads to permanent enzyme inactivation, requiring de novo protein synthesis for bacterial recovery.
Lipophilicity (LogP) 3.5 - 4.2 2.8 - 3.5The CF3 group adds ~1.2 LogP units, optimizing permeability through the mycobacterial mycolic acid layer.

Critical Insight: The 5-CF3 group is not just for lipophilicity; in MD simulations, it acts as a "molecular anchor," reducing the RMSF (fluctuation) of the ligand within the active site, thereby positioning the nitro group precisely for nucleophilic attack by Cys387.

Interaction Network Visualization

Understanding the binding mode is critical for accurate modeling. The diagram below illustrates the key residue interactions that must be preserved during docking.

DprE1_Interaction cluster_legend Interaction Types Ligand BTZ Derivative (Activated Nitroso form) Cys387 Cys387 (Nucleophile) Ligand->Cys387 Covalent Bond (Semimercaptal) Lys134 Lys134 (H-Bond Donor) Ligand->Lys134 H-Bond (Nitro Group) Hydrophobic_Pocket Hydrophobic Pocket (Val365, Phe369) Ligand->Hydrophobic_Pocket Van der Waals (5-CF3 Group) FAD FAD Cofactor (Redox Partner) Ligand->FAD Stacking/Charge Transfer key1 Solid: Covalent key2 Dashed: Non-Covalent

Figure 1: Interaction map of BTZ derivatives within the DprE1 active site. Note the critical covalent link to Cys387 and the hydrophobic anchoring of the CF3 group.

Detailed In-Silico Protocol

To replicate the high-affinity results observed in literature, follow this self-validating protocol.

Phase 1: Ligand Preparation (The Precursor Logic)
  • Structure Generation: Build the 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid core.

  • Derivatization: Convert the carboxylic acid to the benzothiazinone (BTZ) scaffold.

  • Activation State (Crucial):

    • Standard Docking: Model the Nitro (-NO2) form.

    • Covalent Docking: Model the Nitroso (-NO) form, as this is the bioactive species generated in situ by FAD reduction.

  • Conformation: Generate 3D conformers using OPLS3e or MMFF94 force fields. Ensure the CF3 group rotational barrier is respected.

Phase 2: Target Preparation (DprE1)
  • Source: Retrieve PDB ID 4F4Q (M. smegmatis DprE1 with BTZ043) or 4NCR (with PBTZ169).

  • Clean-up: Remove water molecules except those bridging the FAD cofactor.

  • Protonation: Set pH to 7.4. Ensure Lys418 is protonated (positively charged) to interact with the ligand's carbonyl oxygen.

  • Grid Generation: Center the grid box on Cys387 .

    • Box Size: 25 x 25 x 25 Å (sufficient to accommodate the bulky CF3 tail).

Phase 3: Covalent Docking Workflow

Standard docking fails to predict the potency of this class because it ignores the chemical bond formation.

Docking_Workflow Start Start: Ligand Library Filter Filter 1: Covalent Warhead (Must have Nitro/Nitroso) Start->Filter Grid Grid Gen: Center on Cys387 Filter->Grid Docking Covalent Docking (AutoDock / Gold / Glide Cov) Grid->Docking Score Scoring: Binding Energy Threshold < -9.0 kcal/mol Docking->Score MD MD Simulation (100ns) Check RMSD & H-Bond Stability Score->MD Top 10% Hits End Lead Candidate MD->End

Figure 2: Step-by-step covalent docking pipeline for DprE1 inhibitors.

Protocol Steps:

  • Define Reaction: Set the reaction type to "Nucleophilic Addition to a Double Bond" (if using Schrödinger) or define the Cys-S to Ligand-N constraint (AutoDock).

  • Constraint: Set the distance between Cys387(SG) and Ligand(N) to 2.0 ± 0.2 Å .

  • Validation: Re-dock the native ligand (BTZ043) from PDB 4F4Q. The RMSD must be < 2.0 Å to validate the protocol.

Phase 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD confirms the stability of the CF3 interaction.

  • Software: GROMACS / Desmond.

  • Duration: Minimum 50 ns (100 ns recommended).

  • Success Criteria:

    • Ligand RMSD < 2.5 Å over the last 20 ns.

    • H-bond persistence: The H-bond between the ligand nitro group and Lys134 should exist for >60% of the simulation time.

    • CF3 Mobility: The CF3 group should show low fluctuation (RMSF), indicating tight locking into the hydrophobic pocket.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science. Link

  • Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS. Link

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that target DprE1."[4] Journal of American Chemical Society. Link

  • Richter, A., et al. (2021).[5] "2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for anti-tubercular benzothiazinones." Acta Crystallographica Section E. Link

  • Al-Sanea, M. M., et al. (2024).[1] "Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations." PLOS ONE. Link

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. As a halogenated aromatic carboxylic acid, this compound requires meticu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid. As a halogenated aromatic carboxylic acid, this compound requires meticulous management to ensure laboratory safety and environmental compliance. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with the necessary information to manage this chemical waste stream responsibly, from the point of generation to final disposal.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid is fundamental to its safe management. While specific data for this exact isomer is not broadly published, its classification can be reliably inferred from structurally similar fluorinated and trifluoromethylated benzoic acids. The primary risks are associated with its irritant properties and its identity as a halogenated organic compound, which can be persistent in the environment if not disposed of correctly.[1]

The likely hazard profile, based on analogous compounds, is summarized below.

Hazard Classification Category Hazard Statement Supporting Sources
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][4]

Causality Behind the Hazard: The acidic nature of the carboxylic group, combined with the presence of electronegative fluorine and trifluoromethyl groups, contributes to the compound's irritant effects on skin, eyes, and the respiratory system. Halogenated aromatic compounds are often subject to stringent disposal regulations because their improper treatment, such as low-temperature combustion, can lead to the formation of highly toxic and persistent byproducts like dioxins and furans.[6] Therefore, disposal via controlled, high-temperature incineration is the industry-standard terminal disposal method.[6][7]

Immediate Safety and Personal Protective Equipment (PPE)

Before handling the chemical for use or disposal, ensure all appropriate safety measures are in place. This includes having a designated and properly labeled waste container ready.

Required Personal Protective Equipment (PPE)
Equipment Specification Rationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[8]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and splashes, preventing serious irritation.[4][8]
Body Protection Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use within a certified chemical fume hood. If handling large quantities or if dust is generated outside a hood, an N95 dust mask or a certified respirator is required.To prevent inhalation of airborne particles that can cause respiratory tract irritation.[4][9]
First Aid in Case of Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][9]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Waste Management and Segregation Protocol

All chemical waste must be treated as hazardous unless confirmed otherwise by an Environmental Health and Safety (EHS) professional.[10] Sink disposal is strictly prohibited.[11]

Step 1: Waste Characterization

Classify the waste as "Hazardous Waste: Halogenated Organic Acid (Solid)." This ensures it is segregated correctly and routed to the appropriate disposal facility.

Step 2: Container Selection

Use only containers designated for hazardous waste.

  • Compatibility: The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Integrity: The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top cap.[12]

  • Reuse: The original reagent bottle can be used if it is in good condition. All original labels must be completely defaced or removed, and it must be relabeled as hazardous waste.[13]

Step 3: Labeling

Proper labeling is a critical safety and regulatory requirement. The waste container label must include:

  • The words "HAZARDOUS WASTE" .[12]

  • The full chemical name: "2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid" . Do not use abbreviations or chemical formulas.[12]

  • A clear statement of the hazards: "Irritant" .[12]

  • The date when waste was first added to the container (accumulation start date).

Step 4: Segregation and Storage

Store the waste container in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation.[12][14]

  • Segregation: Store this acidic, halogenated waste away from incompatible materials to prevent dangerous reactions.[11]

    • DO NOT store with bases (e.g., sodium hydroxide, amines).

    • DO NOT store with strong oxidizing agents (e.g., nitric acid, peroxides).

    • DO NOT store with reactive metals (e.g., sodium, potassium).

  • Containment: Keep the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

  • Closure: The waste container must be kept securely closed at all times, except when adding waste.[12]

The Disposal Pathway: A Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid.

G cluster_start Start: Generation Point cluster_process Waste Handling & Accumulation cluster_disposal Final Disposal Start Waste Generated: 2-Fluoro-3-methyl-5- (trifluoromethyl)benzoic acid Char Step 1: Characterize Waste (Halogenated Organic Acid) Start->Char Label Step 2: Select & Label Approved Waste Container Char->Label Store Step 3: Store in SAA (Segregated & Closed) Label->Store Pickup Step 4: Request Pickup by EHS/Certified Vendor Store->Pickup End Disposal Complete (via High-Temp Incineration) Pickup->End

Caption: Disposal workflow from generation to final pickup.

Step-by-Step Disposal Procedures

Procedure A: Disposal of Unused or Waste Chemical (Solid)
  • Prepare: Don the required PPE (gloves, goggles, lab coat) and perform the work inside a chemical fume hood.

  • Container: Obtain a properly labeled hazardous waste container as described in Section 3.

  • Transfer: Carefully transfer the solid waste chemical into the designated waste container using a clean spatula or scoop. Avoid creating dust.

  • Seal: Securely close the waste container cap.

  • Clean: Wipe the exterior of the container with a damp cloth or paper towel to remove any residual chemical. Dispose of the wipe as contaminated solid waste (Procedure B).

  • Store: Place the container in the designated SAA, ensuring it is properly segregated.

  • Pickup: Once the container is full or has been in storage for the maximum allowable time (typically up to one year for partially filled containers), arrange for pickup through your institution's EHS department.[12]

Procedure B: Disposal of Contaminated Lab Materials

(e.g., gloves, weighing paper, absorbent pads, wipes)

  • Characterize: These materials are now considered hazardous waste.

  • Container: Place all contaminated solid debris into a separate, clearly labeled hazardous waste container or a sealed, labeled bag designated for "Contaminated Solid Waste."

  • Segregate: Store this container alongside the primary chemical waste container in the SAA.

  • Pickup: Arrange for pickup along with other hazardous waste.

Procedure C: Managing Empty Containers

An "empty" container that held a hazardous waste must be managed carefully.[10]

  • Evaluation: A container is considered "empty" if all contents have been removed by normal means (e.g., pouring, scraping) and no more than 3% of the original content weight remains.[13]

  • Disposal of "Empty" Container:

    • Thoroughly remove or deface the original manufacturer's label.[10][13]

    • Remove the cap to signal that it is empty.[10]

    • Dispose of the container in the regular laboratory trash or designated glass disposal box.[13]

  • For Non-Empty or Rinsed Containers: If the container has more than residual amounts of chemical, or if you choose to rinse it, it must be treated as follows:

    • The container itself should be disposed of as hazardous waste via Procedure B.

    • If you rinse the container (e.g., with a suitable solvent like acetone or ethanol), the resulting rinsate is considered hazardous waste.[10] Collect all rinsate in a designated "Halogenated Solvent Waste" container and manage it accordingly.

Emergency Spill Procedures

For small spills of solid 2-Fluoro-3-methyl-5-(trifluoromethyl)benzoic acid:

  • Alert: Notify personnel in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: Ensure you are wearing appropriate PPE, including respiratory protection if necessary.[9]

  • Contain: Gently sweep the solid material into a pile, avoiding the creation of dust.[9] Use a plastic dustpan and brush.

  • Collect: Carefully transfer the spilled material into a labeled hazardous waste container.[15]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

  • Dispose: All cleanup materials (gloves, wipes, dust) must be disposed of as hazardous waste according to Procedure B.[10]

  • Report: Report the spill to your laboratory supervisor and EHS department, following institutional protocols.

References

  • PubChem. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Environmental Health and Safety, University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

  • Diamond Chemical. (n.d.). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]

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